3-Methyl-3H-imidazo[4,5-b]pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-methylimidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-10-5-9-6-3-2-4-8-7(6)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUBEYHIVLSHOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50486214 | |
| Record name | 3-Methyl-3H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50486214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6688-61-5 | |
| Record name | 3-Methyl-3H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50486214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methyl-3H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Methyl-3H-imidazo[4,5-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical and physical properties, synthesis methodologies, and known biological activities, with a focus on its potential as a scaffold for drug discovery.
Core Properties of this compound
This compound, with the CAS Number 6688-61-5 , is a solid substance at room temperature. It belongs to the imidazopyridine class of compounds, which are structurally analogous to purines and have garnered attention for their diverse biological activities.[1][2]
Physicochemical Data
| Property | Value | Source |
| CAS Number | 6688-61-5 | |
| Molecular Formula | C₇H₇N₃ | [3] |
| Molecular Weight | 133.15 g/mol | [3] |
| Physical Form | Solid | |
| Melting Point | Data not available for the specific compound. A derivative, 4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile, has a melting point of 183–185 °C.[4] | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
| InChI Key | XAUBEYHIVLSHOG-UHFFFAOYSA-N | |
| SMILES | Cn1cnc2cccnc12 |
Safety and Handling
This compound is classified as hazardous. It is harmful if swallowed and causes serious eye damage. Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.
| Hazard Statement | Code |
| Harmful if swallowed | H302 |
| Causes serious eye damage | H318 |
Synthesis of this compound Derivatives
The synthesis of the imidazo[4,5-b]pyridine scaffold can be achieved through various methods, often involving the cyclization of a substituted 2,3-diaminopyridine with a carboxylic acid or aldehyde.[1][5] The N-methylation to yield the 3-methyl derivative is a subsequent step.
Representative Experimental Protocol: Synthesis of 4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile
This protocol describes the N-methylation of a pre-formed imidazo[4,5-b]pyridine ring system.[4]
Materials:
-
4-(1H-imidazo[4,5-b]pyridin-2-yl)benzonitrile
-
Methyl iodide (CH₃I)
-
60% Sodium hydride (NaH) in mineral oil
-
Dimethylformamide (DMF)
-
Dichloromethane
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-(1H-imidazo[4,5-b]pyridin-2-yl)benzonitrile (1 equivalent) in DMF, add 60% NaH in mineral oil (5 equivalents).
-
Stir the mixture at room temperature.
-
Add methyl iodide (1 equivalent) to the suspension.
-
Continue stirring at room temperature for 24 hours.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a dichloromethane/methanol eluent system to yield the final product.
Biological Activity and Therapeutic Potential
The imidazo[4,5-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, demonstrating a wide range of biological activities. These include anticancer, antimicrobial, and anti-inflammatory properties.[6]
Antiproliferative Activity
Derivatives of the imidazo[4,5-b]pyridine core have shown significant antiproliferative activity against various cancer cell lines.[2][4][5] Some compounds have demonstrated potent, sub-micromolar inhibitory concentrations.[4] The mechanism of action for some derivatives involves the inhibition of key cellular kinases and cell cycle arrest.[5]
Antimicrobial Activity
Several studies have explored the antimicrobial potential of imidazo[4,5-b]pyridine derivatives against both Gram-positive and Gram-negative bacteria.[7][8] The activity is often evaluated using standard methods such as the cup-plate method or broth microdilution assays to determine the zone of inhibition and minimum inhibitory concentration (MIC), respectively.[8][9]
Involvement in Cellular Signaling Pathways
The therapeutic effects of imidazo[4,5-b]pyridine derivatives are often attributed to their interaction with key cellular signaling pathways.
-
mTOR Pathway: Several 3H-imidazo[4,5-b]pyridine derivatives have been designed and synthesized as selective inhibitors of the mammalian target of rapamycin (mTOR).[10] The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in cancer and other diseases.[11][12]
-
JAK/STAT Pathway: The JAK/STAT signaling pathway is crucial for immune responses and hematopoiesis, and its aberrant activation is linked to inflammatory diseases and cancers.[13][14][] Imidazo[4,5-b]pyridine derivatives have been investigated as inhibitors of Janus kinases (JAKs) within this pathway.[1]
Experimental Workflows and Signaling Pathways
Synthesis Workflow
Caption: General workflow for the synthesis of N-alkylated imidazo[4,5-b]pyridines.
Antiproliferative Assay (MTT Assay)
Caption: Workflow for determining antiproliferative activity using the MTT assay.
Antibacterial Assay (Broth Microdilution)
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Simplified mTOR Signaling Pathway
Caption: Inhibition of the mTOR signaling pathway by imidazo[4,5-b]pyridine derivatives.
Simplified JAK/STAT Signaling Pathway
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. scbt.com [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study [mdpi.com]
- 8. ijpbs.com [ijpbs.com]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological targeting of the PI3K/mTOR pathway alters the release of angioregulatory mediators both from primary human acute myeloid leukemia cells and their neighboring stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the JAK/STAT Pathway: A Combined Ligand- and Target-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridine and its derivatives
An In-Depth Technical Guide to the Synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridine and Its Derivatives
Introduction
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural resemblance to endogenous purines. This bioisosteric relationship allows its derivatives to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in cellular signaling.[1][2][3] Consequently, this core is integral to the development of novel therapeutics for conditions ranging from cancer and inflammation to viral infections.[1][4][5][6]
This technical guide provides a comprehensive overview of the synthetic strategies for preparing this compound and its diverse derivatives. It is intended for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and visualizations of key synthetic workflows and relevant biological pathways.
Core Synthetic Strategies
The construction of the imidazo[4,5-b]pyridine ring system can be achieved through several reliable synthetic routes. The most prevalent methods involve the cyclization of substituted pyridine-2,3-diamines or the strategic assembly from activated pyridine precursors.
-
One-Pot Tandem Reaction from 2-Chloro-3-nitropyridine : A highly efficient and green approach involves a sequence of SNAr reaction, nitro group reduction, and condensation/heteroannulation. This method allows for the introduction of diversity at both the N-3 and C-2 positions in a single, streamlined process.[7][8]
-
Condensation of Pyridine-2,3-diamines : The classical and most direct route involves the reaction of a pyridine-2,3-diamine with a carboxylic acid, aldehyde, or their equivalents.[1][9] When an aldehyde is used, an oxidative step is required to form the aromatic imidazole ring.[1]
-
Post-Synthesis N-Alkylation : The N-3 methyl group, or other N-3 substituents, can be introduced after the formation of the core imidazo[4,5-b]pyridine ring system via alkylation, often using a base and an alkyl halide.[10][11]
Logical Workflow for Synthesis
The synthesis of substituted 3H-imidazo[4,5-b]pyridines often follows a logical progression from simple starting materials to the complex target molecule. The following diagram illustrates a common and efficient workflow starting from 2-chloro-3-nitropyridine.
Caption: A general workflow for the one-pot synthesis of diverse imidazo[4,5-b]pyridines.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 3-(Alkyl/Aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridines
This protocol is adapted from a highly efficient, water-IPA assisted tandem reaction.[7]
-
Step 1: SNAr Reaction : To a solution of 2-chloro-3-nitropyridine (1.0 eq) in a 1:1 mixture of H₂O and isopropanol (IPA), add a primary amine (1.0 eq). Stir the mixture for 5 minutes at room temperature, then heat to 80 °C for 2 hours. Monitor the formation of the N-substituted intermediate by Thin Layer Chromatography (TLC).
-
Step 2: Reduction : To the same reaction mixture, add Zinc dust (1.0 eq) and concentrated HCl (0.5 eq). Continue heating at 80 °C for 45 minutes to reduce the nitro group, forming the corresponding diamine derivative.
-
Step 3: Cyclization : Add the desired aldehyde (1.0 eq) to the mixture and stir at 80 °C. The reaction time will vary depending on the aldehyde used. Monitor the reaction to completion by TLC.
-
Work-up and Purification : Upon completion, cool the reaction mixture to room temperature. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final 3,2-disubstituted imidazo[4,5-b]pyridine.
Protocol 2: N3-Methylation of the Imidazo[4,5-b]pyridine Core
This protocol describes the methylation at the N3 position of a pre-synthesized 2-substituted imidazo[4,5-b]pyridine.[10]
-
Preparation : To a solution of the 2-substituted-3H-imidazo[4,5-b]pyridine (1.0 eq) in a suitable aprotic solvent (e.g., DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.0 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction : Stir the mixture at 0 °C for 30 minutes. Add methyl iodide (CH₃I, 1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification : Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography to isolate the this compound derivative.
Quantitative Data
The following tables summarize yields and spectroscopic data for a selection of derivatives synthesized using the methods described.
Table 1: Synthesis of 3,2-Disubstituted-3H-imidazo[4,5-b]pyridine Derivatives via One-Pot Protocol [7]
| Entry | R¹ (Amine) | R² (Aldehyde) | Product | Yield (%) |
| 1 | Propyl | 2-Bromophenyl | 2-(2-Bromophenyl)-3-propyl-3H-imidazo[4,5-b]pyridine | 82 |
| 2 | Butyl | 3-Pyridyl | 3-Butyl-2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine | 85 |
| 3 | 3-Methoxypropyl | Phenyl | 3-(3-Methoxypropyl)-2-phenyl-3H-imidazo[4,5-b]pyridine | 88 |
| 4 | 2-(Cyclohex-1-en-1-yl)ethyl | 4-Nitrophenyl | 3-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine | 80 |
| 5 | 3-Methoxypropyl | 5-Nitro-2-furyl | 3-(3-Methoxypropyl)-2-(5-nitrofuran-2-yl)-3H-imidazo[4,5-b]pyridine | 84 |
Table 2: Spectroscopic Data for Selected this compound Derivatives [10]
| Compound | ¹H NMR (DMSO-d₆, δ/ppm) | ¹³C NMR (DMSO-d₆, δ/ppm) |
| 4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile | 8.45 (dd, 1H), 8.16–8.14 (m, 3H), 8.08 (d, 2H), 7.37 (dd, 1H), 3.97 (s, 3H, CH₃) | 152.64, 149.15, 144.77, 135.05, 134.67, 133.16 (2C), 130.43, 127.71, 119.27, 118.92, 113.05, 30.82 (CH₃) |
| 4-(6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile | 8.55 (d, 1H), 8.47 (d, 1H), 8.15 (dd, 2H), 8.09 (dd, 2H), 3.95 (s, 3H, CH₃) | 154.14, 148.00, 145.00, 136.21, 134.18, 133.21 (2C), 130.53 (2C), 129.90, 118.84, 113.97, 113.36, 31.06 (CH₃) |
Biological Context and Signaling Pathways
Derivatives of the imidazo[4,5-b]pyridine core have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes. For instance, certain derivatives have been developed as selective inhibitors of the mammalian target of rapamycin (mTOR), a key kinase in the PI3K/AKT/mTOR signaling pathway that controls cell growth, proliferation, and survival.[5] Inhibition of this pathway is a validated strategy in cancer therapy.
Caption: Inhibition of the mTOR pathway by imidazo[4,5-b]pyridine derivatives blocks cell proliferation.
Conclusion
The this compound scaffold and its derivatives represent a versatile and highly valuable class of compounds in modern drug discovery. The synthetic methodologies outlined in this guide, particularly the efficient one-pot tandem reactions and reliable N-alkylation procedures, provide robust pathways for generating extensive chemical libraries. The demonstrated ability of these compounds to modulate key biological pathways, such as mTOR signaling, underscores their potential for the development of next-generation therapeutics. This guide serves as a foundational resource for scientists dedicated to exploring the rich chemical and biological landscape of this important heterocyclic system.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. journal.uctm.edu [journal.uctm.edu]
An In-depth Technical Guide to 3-Methyl-3H-imidazo[4,5-b]pyridine Structural Analogs and Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Methyl-3H-imidazo[4,5-b]pyridine, its structural analogs, and isomers, with a focus on their synthesis, biological activities, and the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, oncology, and drug development.
Core Structure and Isomerism
The imidazo[4,5-b]pyridine scaffold is a purine isostere that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. The position of the methyl group on the imidazole or pyridine ring system gives rise to several isomers, each potentially exhibiting distinct biological activities and physicochemical properties. The core structure of this compound is presented below, along with its key isomers.
Isomers of Methyl-imidazo[4,5-b]pyridine:
-
This compound: The primary focus of this guide.
-
1-Methyl-1H-imidazo[4,5-b]pyridine: An isomer with the methyl group on the N-1 position of the imidazole ring.
-
4-Methyl-4H-imidazo[4,5-b]pyridine: An isomer with the methyl group on the N-4 position of the pyridine ring.
-
Other positional isomers: Methylation can also occur on the pyridine ring at positions 5, 6, or 7, leading to a wider range of structural analogs.
The synthesis of these specific isomers often involves regioselective methylation strategies or the use of appropriately substituted pyridine precursors. The alkylation of the imidazo[4,5-b]pyridine core can be non-selective, often resulting in a mixture of monoalkylated products, necessitating careful purification and characterization.[1]
Synthesis of this compound and its Analogs
The synthesis of this compound and its derivatives typically involves the construction of the fused bicyclic system followed by functionalization or starting from a pre-functionalized pyridine ring.
A common synthetic route to N-methylated imidazo[4,5-b]pyridines involves the alkylation of the parent imidazo[4,5-b]pyridine. For instance, 4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile can be prepared from 4-(1H-imidazo[4,5-b]pyridin-2-yl)benzonitrile using methyl iodide (CH₃I) and sodium hydride (NaH).[1] A similar strategy can be employed for the synthesis of bromo-substituted analogs.[1]
Another approach involves the cyclization of appropriately substituted diaminopyridines with aldehydes or carboxylic acids. For example, 3H-imidazo[4,5-b]pyridines can be synthesized from 2-nitro-3-aminopyridine and various aldehydes.[2]
Biological Activity and Therapeutic Potential
Structural analogs of this compound have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents. These compounds have been shown to inhibit key cellular signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of this compound derivatives against various human cancer cell lines. The antiproliferative activity is often attributed to the inhibition of critical protein kinases.
Table 1: Anticancer Activity of this compound Analogs
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-(6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile | HeLa (Cervical) | 1.8 | [3] |
| SW620 (Colon) | 3.2 | [3] | |
| HCT116 (Colon) | Not specified | ||
| 4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile | HeLa (Cervical) | >100 | [3] |
| SW620 (Colon) | >100 | [3] | |
| HCT116 (Colon) | >100 | [3] | |
| Tetracyclic imidazo[4,5-b]pyridine derivative (Regioisomer 6) | HCT116 (Colon) | 0.3 - 0.9 | [4][5] |
| MCF-7 (Breast) | 0.3 - 0.9 | [4][5] | |
| Tetracyclic imidazo[4,5-b]pyridine derivative (Regioisomer 7) | HCT116 (Colon) | 0.3 - 0.9 | [4][5] |
| MCF-7 (Breast) | 0.3 - 0.9 | [4][5] | |
| Tetracyclic imidazo[4,5-b]pyridine derivative (Regioisomer 9) | HCT116 (Colon) | 0.3 - 0.9 | [4][5] |
| MCF-7 (Breast) | 0.3 - 0.9 | [4][5] |
Kinase Inhibition
A primary mechanism of action for the anticancer effects of these compounds is the inhibition of protein kinases that are often dysregulated in cancer.
CDK9 is a key regulator of transcription and a promising target in cancer therapy.[6] Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins like Mcl-1 and induce apoptosis in cancer cells. Several imidazo[4,5-b]pyridine derivatives have been identified as potent CDK9 inhibitors.[7][8]
Table 2: CDK9 Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound | Target | IC₅₀ (µM) | Reference |
| Imidazo[4,5-b]pyridine Derivative I | CDK9 | 0.63 - 1.32 | [8] |
| Imidazo[4,5-b]pyridine Derivative II | CDK9 | 0.63 - 1.32 | [8] |
| Imidazo[4,5-b]pyridine Derivative IIIa | CDK9 | 0.63 - 1.32 | [8] |
| Imidazo[4,5-b]pyridine Derivative IIIb | CDK9 | 0.63 - 1.32 | [8] |
| Imidazo[4,5-b]pyridine Derivative IV | CDK9 | 0.63 - 1.32 | [8] |
| Imidazo[4,5-b]pyridine Derivative VI | CDK9 | 0.63 - 1.32 | [8] |
| Imidazo[4,5-b]pyridine Derivative VIIa | CDK9 | 0.63 - 1.32 | [8] |
| Imidazo[4,5-b]pyridine Derivative VIII | CDK9 | 0.63 - 1.32 | [8] |
| Imidazo[4,5-b]pyridine Derivative IX | CDK9 | 0.63 - 1.32 | [8] |
| Lead Compound 18b | CDK9 | Potent Inhibition | [7] |
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[9][10][11][12][13] Its aberrant activation is a hallmark of many cancers. Imidazo[4,5-b]pyridine derivatives have been investigated as inhibitors of this pathway, targeting key kinases such as PI3K and mTOR.
Signaling Pathways
The therapeutic effects of this compound analogs are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
CDK9-Mediated Apoptosis Pathway
Inhibition of CDK9 by imidazo[4,5-b]pyridine derivatives disrupts the transcription of key survival genes, such as c-Myc and Mcl-1, leading to the activation of apoptotic pathways.[6][14] This ultimately results in programmed cell death in cancer cells.
PI3K/Akt/mTOR Signaling Pathway
Imidazo[4,5-b]pyridine analogs can also target the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival. By inhibiting key components like PI3K and mTOR, these compounds can effectively block downstream signaling, leading to decreased cell proliferation and survival.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon the existing findings.
Synthesis of N-methyl-substituted imidazo[4,5-b]pyridines[1]
Materials:
-
Parent imidazo[4,5-b]pyridine derivative
-
Methyl iodide (CH₃I)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the parent imidazo[4,5-b]pyridine derivative in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add sodium hydride portion-wise to the solution at 0 °C with stirring.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add methyl iodide dropwise to the reaction mixture at 0 °C.
-
Let the reaction proceed at room temperature for the appropriate time (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-methylated isomer.
In Vitro Kinase Assay for CDK9 Inhibition[15][16][17]
Materials:
-
Recombinant active CDK9/Cyclin T1 enzyme
-
CDK substrate peptide (e.g., CDK7/9tide)
-
Adenosine triphosphate (ATP)
-
Test inhibitor (imidazo[4,5-b]pyridine analog)
-
Kinase assay buffer
-
384-well plates
-
ADP-Glo™ Kinase Assay kit or similar detection system
-
Luminometer or TR-FRET capable plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then further dilute in the kinase assay buffer.
-
In a 384-well plate, add the diluted inhibitor solution. Include a positive control (enzyme without inhibitor) and a blank (buffer only).
-
Add the recombinant CDK9/Cyclin T1 enzyme to all wells except the blank.
-
Initiate the kinase reaction by adding a mixture of the CDK substrate peptide and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.
-
Measure the luminescence or TR-FRET signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Western Blot Analysis for Apoptosis Markers[18][19][20][21]
Materials:
-
Cancer cells treated with the test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Procedure:
-
Cell Lysis: Lyse the treated and control cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound and its structural analogs represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their ability to inhibit key protein kinases involved in cancer progression, such as CDK9 and components of the PI3K/Akt/mTOR pathway, underscores their importance as scaffolds for the development of novel targeted therapies. This technical guide has provided a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of action of these compounds, along with detailed experimental protocols to facilitate further research and development in this exciting area of medicinal chemistry. The continued exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these molecules will be crucial in translating their preclinical promise into clinical benefits for patients.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 3-Methyl-3H-imidazo[4,5-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-3H-imidazo[4,5-b]pyridine and its derivatives. Due to the limited availability of complete spectroscopic data for the unsubstituted parent compound, this document presents a consolidated view of available data for closely related, substituted analogs. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this important class of heterocyclic compounds.
Spectroscopic Data Analysis
The structural confirmation of newly synthesized imidazo[4,5-b]pyridine derivatives relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For derivatives of this compound, both ¹H and ¹³C NMR provide critical information about the molecular framework.
¹H NMR Spectroscopy: The proton NMR spectra of N-methyl-substituted imidazo[4,5-b]pyridines are characterized by the appearance of a singlet corresponding to the methyl group protons, typically observed in the range of 3.93-3.97 ppm.[1] The aromatic protons of the pyridine and any substituted phenyl rings exhibit complex splitting patterns at lower fields. For example, in 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine, the pyridine protons appear as doublets at approximately 8.50 ppm and 8.40 ppm, while the aromatic protons of the phenyl group are observed as multiplets between 7.60 and 7.99 ppm.[1]
¹³C NMR Spectroscopy: The ¹³C NMR spectra provide insights into the carbon skeleton of the molecule. The methyl carbon of the 3-methyl group in substituted derivatives typically resonates around 30-31 ppm.[1] The carbon atoms of the imidazo[4,5-b]pyridine core and any substituents appear at characteristic chemical shifts, which are influenced by the electronic environment.
Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for Substituted this compound Derivatives in DMSO-d₆
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile [1] | 8.45 (dd, 1H), 8.16–8.14 (m, 3H), 8.08 (d, 2H), 7.37 (dd, 1H), 3.97 (s, 3H, CH₃) | 152.64, 149.15, 144.77, 135.05, 134.67, 133.16 (2C), 130.43, 127.71, 119.27, 118.92, 113.05, 30.82 (CH₃) |
| 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine [1] | 8.50 (d, 1H), 8.40 (d, 1H), 7.99–7.92 (m, 2H), 7.66–7.60 (m, 3H), 3.93 (s, 3H, CH₃) | 155.95, 148.09, 144.19, 136.32, 130.99, 129.84, 129.72 (2C), 129.36, 129.31 (2C), 113.64, 31.01 (CH₃) |
| 4-(6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile [1] | 8.55 (d, 1H), 8.47 (d, 1H), 8.15 (dd, 2H), 8.09 (dd, 2H), 3.95 (s, 3H, CH₃) | 154.14, 148.00, 145.00, 136.21, 134.18, 133.21 (2C), 130.53 (2C), 129.90, 118.84, 113.97, 113.36, 31.06 (CH₃) |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compounds. Electrospray ionization (ESI) is a common technique used for these analyses, typically showing the protonated molecular ion peak [M+H]⁺.[1]
Table 2: Mass Spectrometry Data for Substituted this compound Derivatives
| Compound | Ionization Method | Observed m/z ([M+H]⁺) |
| 4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile [1] | ESI | 235.16 |
| 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine [1] | ESI | 287.98 / 289.98 |
| 4-(6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile [1] | ESI | 312.90 / 314.98 |
Infrared (IR) Spectroscopy
Experimental Protocols
The synthesis and characterization of this compound derivatives involve standardized organic chemistry techniques.
General Synthesis of N-methyl-substituted imidazo[4,5-b]pyridines
A common method for the N-methylation of the imidazo[4,5-b]pyridine core involves an alkylation reaction.
Materials:
-
Substituted 1H-imidazo[4,5-b]pyridine
-
Methyl iodide (CH₃I)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the starting imidazo[4,5-b]pyridine derivative in anhydrous DMF, sodium hydride is added portion-wise at 0 °C under an inert atmosphere.
-
The mixture is stirred for a specified time at room temperature to allow for the formation of the corresponding anion.
-
Methyl iodide is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.[1]
Spectroscopic Characterization
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 600 MHz spectrometer.
-
Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry:
-
Mass spectra are obtained using an electrospray ionization (ESI) source.
-
Samples are typically introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.
IR Spectroscopy:
-
IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Samples can be analyzed as KBr pellets or as a thin film.
Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound derivatives.
Caption: Synthetic and analytical workflow for this compound derivatives.
References
The Rising Therapeutic Potential of 3-Methyl-3H-imidazo[4,5-b]pyridine Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The 3-Methyl-3H-imidazo[4,5-b]pyridine scaffold, a privileged heterocyclic system structurally analogous to naturally occurring purines, has emerged as a cornerstone in medicinal chemistry and drug discovery.[1] Its versatile structure has been the foundation for the development of novel therapeutic agents exhibiting a wide spectrum of biological activities. This technical guide delves into the significant antiproliferative, fungicidal, and kinase inhibitory properties of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.
Antiproliferative and Anticancer Activity
A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have demonstrated potent activity against a range of human cancer cell lines, often acting through mechanisms such as kinase inhibition and interactions with nucleic acids.[1][2]
Quantitative Antiproliferative Data
The following table summarizes the in vitro anticancer activity of selected this compound compounds, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 10d | MCF-7 (Breast Cancer) | Not Specified (Nanomolar) | [3] |
| 10n | MCF-7 (Breast Cancer) | Not Specified (Nanomolar) | [3] |
| 10d | A2780 (Ovarian Cancer) | Not Specified (Nanomolar) | [3] |
| 10n | A2780 (Ovarian Cancer) | Not Specified (Nanomolar) | [3] |
| 27e | SW620 (Colon Cancer) | Not Specified | [4] |
| 10 | SW620 (Colon Carcinoma) | 0.4 | [2][5] |
| 14 | SW620 (Colon Carcinoma) | 0.7 | [2][5] |
| Compound I | MCF-7 (Breast Cancer) | 0.63 - 1.32 | [6] |
| Compound II | MCF-7 (Breast Cancer) | 0.63 - 1.32 | [6] |
| Compound IIIa | MCF-7 (Breast Cancer) | 0.63 - 1.32 | [6] |
| Compound IIIb | MCF-7 (Breast Cancer) | 0.63 - 1.32 | [6] |
| Compound IV | MCF-7 (Breast Cancer) | 0.63 - 1.32 | [6] |
| Compound VI | MCF-7 (Breast Cancer) | 0.63 - 1.32 | [6] |
| Compound VIIa | MCF-7 (Breast Cancer) | 0.63 - 1.32 | [6] |
| Compound VIII | MCF-7 (Breast Cancer) | 0.63 - 1.32 | [6] |
| Compound IX | MCF-7 (Breast Cancer) | 0.63 - 1.32 | [6] |
| Compound I | HCT116 (Colon Cancer) | Not Specified | [6] |
| Compound VIIc | HCT116 (Colon Cancer) | Not Specified | [6] |
| Compound VIIe | HCT116 (Colon Cancer) | Not Specified | [6] |
| Compound VIIf | HCT116 (Colon Cancer) | Not Specified | [6] |
| Compound VIII | HCT116 (Colon Cancer) | Not Specified | [6] |
| Compound IX | HCT116 (Colon Cancer) | Not Specified | [6] |
| 3h | MCF-7 (Breast Cancer) | Prominent Activity | [7] |
| 3j | BT-474 (Breast Cancer) | Prominent Activity | [7] |
Kinase Inhibition: A Primary Mechanism of Action
A key mechanism underlying the anticancer activity of this compound derivatives is the inhibition of various protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation.
mTOR Inhibition
Several 3H-imidazo[4,5-b]pyridine derivatives have been designed and synthesized as selective inhibitors of the mammalian target of rapamycin (mTOR), a critical kinase in the PI3K/Akt signaling pathway.[3] Compounds 10d and 10n were identified as potent mTOR inhibitors with nanomolar activity and selectivity over PI3Kα.[3]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.
Dual FLT3/Aurora Kinase Inhibition
Optimization of imidazo[4,5-b]pyridine-based compounds has led to the identification of dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are implicated in acute myeloid leukemia (AML).[4] For instance, compound 27e was found to be a potent inhibitor of both Aurora kinases and FLT3.[4]
CDK9 Inhibition
Novel imidazo[4,5-b]pyridine derivatives have also been developed as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[6] Several synthesized compounds showed significant anticancer activity against breast (MCF-7) and colon (HCT116) cancer cell lines, with CDK9 inhibitory potential in the micromolar range.[6]
Fungicidal and Insecticidal Activities
Beyond their anticancer properties, novel this compound derivatives have demonstrated promising activity against fungal pathogens and insect pests.
Fungicidal Activity
A series of novel 1H-imidazo[4,5-b]pyridine derivatives have shown potent fungicidal activities against various plant pathogenic fungi.[8] Notably, compound 9b (2-chloro-5-((5-methoxy-2-(2-(trifluoromethyl)phenyl)-3H-imidazo[4,5-b]pyridin-3-yl)methyl)thiazole) displayed significant potency against Puccinia polysora, with an EC50 value of 4.00 mg/L, comparable to the commercial fungicide tebuconazole.[8]
Insecticidal Activity
Researchers have synthesized a series of imidazo[4,5-b]pyridine compounds containing amino fragments that exhibit excellent insecticidal activities against agricultural pests like Nilaparvata lugens and Mythimna separata.[9] Compound 8n showed 46.85% mortality against N. lugens at a concentration of 5 mg/L, while compound 10a achieved 100% mortality against M. separata and Plutella xylostella at 1 mg/L.[9]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative experimental protocols for the synthesis and biological evaluation of this compound compounds, compiled from the cited literature.
General Synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridines
A common synthetic route to the this compound core involves the alkylation of an imidazo[4,5-b]pyridine precursor.[5]
Caption: General workflow for the N-methylation of imidazo[4,5-b]pyridines.
Procedure:
-
To a solution of the starting imidazo[4,5-b]pyridine derivative in a suitable solvent such as dimethylformamide (DMF), a base like sodium hydride (NaH) is added portion-wise at a controlled temperature (e.g., 0 °C).[5]
-
The reaction mixture is stirred for a specified period to allow for deprotonation.
-
Methyl iodide (CH3I) is then added, and the reaction is allowed to proceed until completion, which is monitored by techniques like thin-layer chromatography (TLC).[5]
-
Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.
-
The crude product is purified using column chromatography to yield the desired this compound derivative.[5]
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO2).
-
Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control. A positive control (e.g., a known anticancer drug like etoposide or doxorubicin) is also included.[2]
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Assay
The inhibitory activity of the compounds against specific kinases is determined using various biochemical assay formats, such as those based on fluorescence or luminescence.
General Protocol (Example for CDK9):
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the CDK9 enzyme, a suitable substrate (e.g., a peptide with a phosphorylation site), and ATP in a kinase buffer.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30 °C) for a set time.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).
-
Data Analysis: The kinase activity is calculated as a percentage of the control (no inhibitor). The IC50 values are determined by plotting the percentage of kinase activity against the inhibitor concentration.
Conclusion and Future Directions
The this compound scaffold continues to be a highly fruitful starting point for the design and discovery of novel therapeutic agents. The diverse biological activities, particularly in the realms of oncology and agrochemicals, underscore the importance of this heterocyclic system. Future research will likely focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. Furthermore, a deeper understanding of the structure-activity relationships and the elucidation of precise molecular targets will be instrumental in the development of the next generation of this compound-based drugs.
References
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Methyl-3H-imidazo[4.5-b]pyridine as a scaffold in medicinal chemistry
An In-Depth Technical Guide to 3-Methyl-3H-imidazo[4,5-b]pyridine as a Scaffold in Medicinal Chemistry
Introduction
The imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, largely owing to its structural resemblance to endogenous purines. This bioisosteric relationship allows molecules incorporating this scaffold to interact with a wide array of biological targets, including kinases, polymerases, and other enzymes that recognize purine-based substrates. The fusion of an imidazole ring to a pyridine ring creates a system with unique electronic and steric properties, offering multiple points for chemical modification to fine-tune pharmacological activity, selectivity, and pharmacokinetic profiles.
This technical guide focuses specifically on the This compound isomer. The methylation at the N3 position is a critical modification that not only influences the molecule's three-dimensional shape and solubility but also blocks a potential site of metabolism and hydrogen bonding, thereby altering its interaction with target proteins. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of derivatives based on this core, with a particular emphasis on their application as kinase inhibitors in oncology.
Synthesis of the this compound Scaffold
The synthesis of the this compound core and its derivatives typically begins with substituted 2,3-diaminopyridines or their precursors. A common strategy involves the cyclization of a diaminopyridine with a suitable carbonyl compound, followed by N-methylation. Alternatively, methylation can precede the cyclization step.
A generalized synthetic workflow is depicted below. The initial step often involves the reaction of a 2-chloro-3-nitropyridine with an amine, followed by reduction of the nitro group to set the stage for the imidazole ring formation.
Literature review on the therapeutic potential of imidazo[4,5-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-b]pyridine scaffold, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purines. This unique characteristic allows it to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic activities. This technical guide provides a comprehensive literature review of the therapeutic potential of imidazo[4,5-b]pyridine derivatives, with a focus on their anticancer, kinase inhibitory, antimicrobial, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field.
Anticancer Activity
Imidazo[4,5-b]pyridine derivatives have demonstrated potent antiproliferative activity against a variety of human cancer cell lines.[1] Their mechanisms of action are often attributed to the inhibition of key enzymes and signaling pathways involved in cancer cell growth and survival.
Table 1: Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound IX | MCF-7 (Breast) | 0.85 | [1] |
| HCT116 (Colon) | 1.05 | [1] | |
| Compound VIII | MCF-7 (Breast) | 0.92 | [1] |
| HCT116 (Colon) | 1.12 | [1] | |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridine (3f) | K562 (Leukemia) | Moderate Activity | [2] |
| Imidazopyridine-quinoline hybrid (8) | HeLa (Cervical) | 0.34 | [3] |
| MDA-MB-231 (Breast) | 0.32 | [3] | |
| ACHN (Renal) | 0.39 | [3] | |
| HCT-15 (Colon) | 0.31 | [3] | |
| Imidazopyridine-quinoline hybrid (12) | MDA-MB-231 (Breast) | 0.29 | [3] |
| Imidazopyridine-carbazole hybrid (13) | HCT-15 (Colon) | 0.30 | [3] |
| Imidazole-Pyridine Hybrid (5c) | BT474 (Breast) | 35.98 (24h) | [4] |
| Imidazole-Pyridine Hybrid (5d) | BT474 (Breast) | 35.56 (24h) | [4] |
| Imidazole-Pyridine Hybrid (5e) | BT474 (Breast) | 39.19 (24h) | [4] |
Kinase Inhibitory Activity
A significant portion of the anticancer effects of imidazo[4,5-b]pyridines can be attributed to their ability to inhibit various protein kinases, which are crucial regulators of cell signaling pathways.
Table 2: Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound/Derivative | Target Kinase | IC50 (µM) | Reference |
| Imidazo[4,5-b]pyridine derivatives | CDK9 | 0.63 - 1.32 | [5] |
| Roniciclib | CDK9 | 0.005 - 0.025 | [6] |
| Imidazo[4,5-b]pyridine (31) | Aurora-A | 0.042 | [7] |
| Aurora-B | 0.198 | [7] | |
| Aurora-C | 0.227 | [7] | |
| Imidazo[4,5-b]pyridine (28c) | FLT3 | 0.162 | [8] |
| Imidazo[4,5-b]pyridine (2c) | TrkA | < 0.1 (18 other kinases) | [9] |
Antimicrobial and Antiviral Activities
The therapeutic potential of imidazo[4,5-b]pyridines extends to infectious diseases, with various derivatives exhibiting activity against bacterial, fungal, and viral pathogens.
Table 3: Antimicrobial and Antiviral Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound/Derivative | Organism/Virus | Activity Metric | Value (µM) | Reference |
| Amidino-substituted derivative (14) | E. coli | MIC | 32 | [10][11] |
| Bromo-substituted derivative (7) | Respiratory Syncytial Virus (RSV) | EC50 | 21 | [11] |
| para-cyano-substituted derivative (17) | Respiratory Syncytial Virus (RSV) | EC50 | 58 | [11] |
| Acyclic phosphonate analog (12f) | Cytomegalovirus (Davis strain) | EC50 | 76.47 | [12] |
| Acyclic phosphonate analog (10g) | Varicella-zoster virus (Oka strain) | EC50 | 52.53 | [12] |
| Acyclic phosphonate analog (12l) | Varicella-zoster virus (Oka strain) | EC50 | 61.70 | [12] |
Anti-inflammatory Activity
Certain imidazo[4,5-b]pyridine derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Table 4: Anti-inflammatory Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Diaryl imidazopyridine (24) | COX-1 | 21.8 | [13] |
| COX-2 | 9.2 | [13] | |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridine (3f) | COX-1 | 21.8 | [2] |
| COX-2 | 9.2 | [2] |
Experimental Protocols
General Synthesis of 2-Substituted-1H-imidazo[4,5-b]pyridines
A common and straightforward method for the synthesis of the imidazo[4,5-b]pyridine core involves the cyclocondensation of 2,3-diaminopyridine with various aldehydes.[13]
Materials:
-
2,3-diaminopyridine
-
Substituted aryl aldehydes
-
Ethanol
-
Iodine (catalyst)
Procedure:
-
A mixture of 2,3-diaminopyridine (1 mmol), a substituted aldehyde (1 mmol), and a catalytic amount of iodine in ethanol (10 mL) is refluxed for an appropriate time.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.
-
The resulting crude product is then purified by column chromatography on silica gel to afford the desired 2-substituted-1H-imidazo[4,5-b]pyridine.
Another versatile method is the tandem reaction of 2-chloro-3-nitropyridine with a primary amine, followed by reduction and heteroannulation.[14]
Materials:
-
2-Chloro-3-nitropyridine
-
Primary amine
-
Water-Isopropanol (1:1)
-
Zinc dust
-
Concentrated HCl
-
Aromatic aldehyde
Procedure:
-
To a solution of 2-chloro-3-nitropyridine in a 1:1 mixture of water and isopropanol, an equimolar amount of a primary amine is added, and the mixture is heated.
-
After the initial reaction is complete, zinc dust and concentrated HCl are added to the reaction mixture to reduce the nitro group.
-
Following the reduction, an aromatic aldehyde is added, and the mixture is heated to facilitate the cyclization and formation of the imidazo[4,5-b]pyridine ring.
-
The final product is isolated and purified using standard techniques.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[15][16][17][18]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Imidazo[4,5-b]pyridine test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
The following day, the cells are treated with serial dilutions of the imidazo[4,5-b]pyridine compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.
-
The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of imidazo[4,5-b]pyridines are often linked to their ability to modulate specific signaling pathways. Below are representations of key pathways targeted by these compounds.
Caption: Inhibition of the CDK9 signaling pathway by imidazo[4,5-b]pyridine derivatives, leading to apoptosis.
Caption: Inhibition of the TrkA signaling pathway, implicated in cancer and pain, by imidazo[4,5-b]pyridines.[19][20][21]
References
- 1. benchchem.com [benchchem.com]
- 2. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and antiviral evaluation of novel acyclic phosphonate nucleotide analogs with triazolo[4,5- b]pyridine, imidazo[4,5- b]pyridine and imidazo[4,5- b]pyridin-2(3 H)-one systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Antagonism of Nerve Growth Factor-TrkA Signaling and the Relief of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What are TrkA antagonists and how do they work? [synapse.patsnap.com]
- 21. TrkA-ing the chronic pain | Wu Tsai Neurosciences Institute [neuroscience.stanford.edu]
Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 3-Methyl-3H-imidazo[4,5-b]pyridine Derivatives
For Immediate Release
This technical guide provides an in-depth exploration of the mechanisms of action for derivatives of the 3-Methyl-3H-imidazo[4,5-b]pyridine scaffold, a promising class of compounds in oncological research. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel cancer therapeutics.
Introduction: The Emergence of Imidazo[4,5-b]pyridines in Oncology
The this compound core structure has emerged as a privileged scaffold in medicinal chemistry, leading to the development of a diverse array of derivatives with potent and selective biological activities. While the parent compound itself is not the primary active agent, its structural framework provides a versatile platform for the synthesis of targeted therapies. Extensive research has demonstrated that substituted this compound derivatives exhibit significant anticancer properties through the modulation of key signaling pathways implicated in tumor growth, proliferation, and survival. This guide will focus on the three principal mechanisms of action identified for these compounds: inhibition of the mammalian target of rapamycin (mTOR), cyclin-dependent kinase 9 (CDK9), and the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.
Key Mechanisms of Action
Derivatives of this compound exert their anticancer effects by targeting critical nodes in cellular signaling cascades that are frequently dysregulated in cancer.
Inhibition of the mTOR Signaling Pathway
A significant number of this compound derivatives have been identified as potent and selective inhibitors of mTOR, a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[1] The mTOR signaling pathway is a critical downstream effector of the PI3K/AKT pathway and integrates signals from growth factors and nutrients to control protein synthesis and cell growth.[2][3][4]
dot
Figure 1: Simplified mTOR Signaling Pathway and Inhibition.
Inhibition of Cyclin-Dependent Kinase 9 (CDK9)
Another prominent mechanism of action for this class of compounds is the inhibition of CDK9. CDK9, in complex with its regulatory partner Cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II.[5][6] Dysregulation of CDK9 activity is implicated in various cancers, making it a compelling therapeutic target.[7][8]
dot
Figure 2: CDK9-Mediated Transcriptional Elongation and Inhibition.
Inhibition of STAT3 Phosphorylation
Several imidazo[4,5-b]pyridine derivatives have been shown to inhibit the STAT3 signaling pathway.[9] STAT3 is a transcription factor that is constitutively activated in a wide variety of human cancers and plays a pivotal role in tumor cell proliferation, survival, and angiogenesis.[10][11] The activation of STAT3 is mediated by phosphorylation at tyrosine 705, which leads to its dimerization, nuclear translocation, and subsequent regulation of target gene expression.[12]
dot
Figure 3: STAT3 Signaling Pathway and Inhibition.
Quantitative Data Presentation
The following tables summarize the in vitro inhibitory activities of representative this compound derivatives against their respective targets and various cancer cell lines.
Table 1: mTOR Inhibitory Activity and Anticancer Potency
| Compound | mTOR IC50 (nM) | MCF-7 IC50 (µM) | A2780 IC50 (µM) | Reference |
| 10d | 290 | - | - | [13] |
| 10n | 332 | - | - | [13] |
Table 2: CDK9 Inhibitory Activity and Anticancer Potency
| Compound | CDK9 IC50 (nM) | HCT116 IC50 (µM) | MCF-7 IC50 (µM) | Reference |
| LB-1 | 9.22 | 0.92 | - | [14][15] |
| Derivative I | 630 | - | Significant Activity | [7] |
| Derivative II | - | - | Significant Activity | [7] |
Table 3: STAT3 Inhibitory Activity and Anticancer Potency
| Compound | STAT3 Inhibition | MCF-7 IC50 (µM) | Reference |
| Compound 3f | Dose-dependent reduction in p-STAT3 | 9.27 | [9] |
| P3971 | IC50 = 350 nM | - | [9] |
Table 4: Cytotoxicity of Imidazo[4,5-b]pyridine Derivatives in Various Cancer Cell Lines
| Compound | MCF-7 IC50 (µM) | BT-474 IC50 (µM) | K562 IC50 (µM) | SaOS2 IC50 (µM) | Reference |
| 3h | Prominent Activity | Prominent Activity | - | - | [16] |
| 3j | Prominent Activity | Prominent Activity | - | - | [16] |
| 3f | Moderate Activity | - | Moderate Activity | Moderate Activity | [17] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (mTOR and CDK9)
This protocol describes a general method for determining the in vitro inhibitory activity of test compounds against mTOR and CDK9 kinases.
-
Reagents and Materials:
-
Recombinant human mTOR or CDK9/Cyclin T1 enzyme
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., GST-4E-BP1 for mTOR, CDK7/9tide for CDK9)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution (e.g., 5-40 ng/well) to each well.
-
Incubate for 10-20 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the specific substrate.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the test compounds on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., MCF-7, A2780, HCT116)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
-
Western Blot Analysis for Signaling Pathway Modulation
This protocol describes the use of Western blotting to analyze the phosphorylation status of key proteins in the mTOR and STAT3 signaling pathways.
-
Reagents and Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-STAT3, anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Treat the cells with the test compounds for the desired time.
-
Lyse the cells in ice-cold lysis buffer and quantify the protein concentration.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the compounds on protein phosphorylation.
-
Experimental and Drug Discovery Workflow
The investigation of this compound derivatives typically follows a structured drug discovery workflow.
dot
Figure 4: General Drug Discovery Workflow for Kinase Inhibitors.
Conclusion
Derivatives of the this compound scaffold represent a highly promising class of anticancer agents with diverse mechanisms of action. Their ability to potently and selectively inhibit key oncogenic signaling pathways, including mTOR, CDK9, and STAT3, underscores their therapeutic potential. This technical guide provides a comprehensive overview of their mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug developers in the continued exploration and optimization of these valuable compounds for the treatment of cancer. Further investigation into the structure-activity relationships and in vivo efficacy of these derivatives is warranted to advance the most promising candidates toward clinical development.
References
- 1. Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 9. De Novo Design of Imidazopyridine-Tethered Pyrazolines That Target Phosphorylation of STAT3 in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Methyl-3H-imidazo[4,5-b]pyridine Derivatives as Potential Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-methyl-3H-imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a core component of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of this class of compounds, summarizing their inhibitory activities against various kinases, detailing experimental protocols for their synthesis and evaluation, and visualizing the key signaling pathways they modulate.
Quantitative Inhibitory Activity
A number of this compound derivatives have been synthesized and evaluated for their inhibitory activity against a range of protein kinases implicated in cancer and other diseases. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for selected compounds against key kinase targets.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| c-Met Inhibitors | |||
| Compound 1 | c-Met | 1.5 | [1] |
| Compound 2 | c-Met | 3.9 | [2] |
| MLK3 Inhibitors | |||
| Compound 9a | MLK3 | 6 | [3] |
| Compound 9e | MLK3 | 6 | [3] |
| Compound 9j | MLK3 | 8 | [3] |
| Compound 9k | MLK3 | 11 | [3] |
| Compound 12b | MLK3 | 14 | [3] |
| Compound 12d | MLK3 | 14 | [3] |
| CDK9 Inhibitors | |||
| Compound I | CDK9 | 0.63 µM | [4] |
| Compound VIIc | CDK9 | 1.32 µM | [4] |
| Compound LB-1 | CDK9 | 9.22 | [5][6] |
| Akt Inhibitors | |||
| Specific this compound derivatives targeting Akt with reported IC50 values were not prominently identified in the reviewed literature. |
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves a multi-step process. A representative synthetic route is outlined below, based on methodologies described in the literature.[1][4][7]
Scheme 1: General Synthetic Route
Caption: General synthetic scheme for this compound derivatives.
Step 1: Synthesis of 2-(Methylamino)-3-nitropyridine To a solution of 2-amino-3-nitropyridine in a suitable solvent such as ethanol, an excess of aqueous methylamine is added. The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC). The product is then isolated by filtration or extraction.
Step 2: Reduction to Pyridine-2,3-diamine The 2-(methylamino)-3-nitropyridine is dissolved in a solvent like ethanol or ethyl acetate. A reducing agent, such as tin(II) chloride dihydrate (SnCl2·2H2O) in concentrated hydrochloric acid, or catalytic hydrogenation (H2 gas over Pd/C catalyst), is used to reduce the nitro group to an amine. The reaction progress is monitored by TLC. Upon completion, the product is isolated after neutralization and extraction.
Step 3: Cyclization to form the Imidazo[4,5-b]pyridine Core The resulting pyridine-2,3-diamine is reacted with a substituted aldehyde or carboxylic acid to form the imidazole ring. For example, heating the diamine with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) or under microwave irradiation can yield the 2-substituted-3H-imidazo[4,5-b]pyridine.
Step 4: N-Methylation The 2-substituted-3H-imidazo[4,5-b]pyridine can exist as a mixture of tautomers. To obtain the desired 3-methyl isomer, an N-alkylation reaction is performed using a methylating agent such as methyl iodide (MeI) or dimethyl sulfate (DMS) in the presence of a base (e.g., K2CO3 or NaH) in a polar aprotic solvent like DMF or acetonitrile. The reaction typically yields a mixture of N1 and N3 methylated isomers, which may require chromatographic separation.
Step 5: Further Functionalization The 3-methyl-2-substituted-3H-imidazo[4,5-b]pyridine core can be further modified through various chemical reactions, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on halogenated precursors, to introduce diverse substituents and build a library of derivatives for structure-activity relationship (SAR) studies.
In Vitro Kinase Inhibition Assay Protocol
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a specific kinase using a luminescence-based assay that quantifies ATP consumption.[8][9]
Materials:
-
Kinase of interest (e.g., c-Met, MLK3, CDK9)
-
Kinase-specific substrate
-
ATP
-
Test compounds (this compound derivatives)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations to be tested.
-
Kinase Reaction Setup:
-
In a well of a microplate, add the test compound at various concentrations. Include a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle).
-
Add the kinase enzyme to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature as per the manufacturer's instructions (e.g., 40 minutes).
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate at room temperature (e.g., 30 minutes).
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each compound.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by this compound derivatives and a general workflow for their evaluation.
Caption: The c-Met signaling pathway and its inhibition.[10][11][12][13][14]
Caption: The MLK3 signaling pathway and its inhibition.[15][16][17]
Caption: The role of CDK9 in transcriptional regulation and its inhibition.[18][19][20][21][22]
Caption: General experimental workflow for kinase inhibitor discovery.
References
- 1. Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. c-MET [abbviescience.com]
- 14. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Role of MLK3 in the regulation of mitogen-activated protein kinase signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cdk9 T-loop Phosphorylation is Regulated by the Calcium Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
The Evolving Landscape of 3-Methyl-3H-imidazo[4,5-b]pyridine Analogs: A Deep Dive into Structure-Activity Relationships
For Immediate Release
This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-Methyl-3H-imidazo[4,5-b]pyridine analogs, a promising scaffold in modern drug discovery. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, inflammation, and metabolic diseases. We will explore the diverse biological activities of these compounds, present key quantitative data, and provide detailed experimental methodologies for the assays cited.
The this compound core, a bioisostere of purines, has garnered significant attention due to its ability to interact with a variety of biological targets.[1] This versatility has led to the development of potent and selective inhibitors for several key enzymes implicated in disease pathogenesis, including mTOR, cyclin-dependent kinases (CDKs), c-Met, and Aurora kinases. Furthermore, this scaffold has demonstrated potential in other therapeutic areas, such as anti-inflammatory agents and mitochondrial uncouplers.[2][3]
Unraveling the Structure-Activity Relationship: Key Insights
Systematic modifications of the this compound scaffold have revealed critical insights into the structural requirements for potent and selective biological activity. The following sections summarize the SAR for different biological targets.
As Kinase Inhibitors
The imidazo[4,5-b]pyridine core serves as an effective hinge-binding motif for many kinases.[4] The N1 and N3 nitrogens of the imidazole ring are crucial for forming hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. The methyl group at the 3-position of the imidazole ring has been shown to be compatible with, and in some cases beneficial for, potent inhibitory activity.
A series of 3H-imidazo[4,5-b]pyridine derivatives have been identified as selective mTOR inhibitors.[5] Systematic optimization led to the discovery of compounds 10d and 10n with nanomolar mTOR inhibitory activity and significant selectivity over PI3Kα.[5] These compounds also demonstrated potent antiproliferative activity against human breast (MCF-7) and ovarian (A2780) cancer cell lines.[5]
| Compound | R | R1 | R2 | mTOR IC50 (nM) | PI3Kα IC50 (nM) | MCF-7 IC50 (µM) | A2780 IC50 (µM) |
| 10d | n-Pr | Me | H | 290 | >10000 | 1.83 | 2.54 |
| 10n | Et | Me | Me | 332 | >10000 | 2.15 | 3.17 |
Data sourced from Zhang et al., Bioorg Med Chem Lett. 2017.[5]
Imidazo[4,5-b]pyridine derivatives have also been explored as inhibitors of CDK9, a key regulator of transcription.[6][7] Several compounds have demonstrated significant anticancer activity against breast (MCF-7) and colon (HCT116) cancer cell lines, with CDK9 inhibitory potential in the sub-micromolar to low micromolar range.[7]
| Compound | MCF-7 GI50 (µM) | HCT-116 GI50 (µM) | CDK9 IC50 (µM) |
| I | 0.98 | 0.87 | 1.32 |
| II | 0.76 | >100 | 0.95 |
| IIIa | 0.54 | >100 | 0.81 |
| IIIb | 0.63 | >100 | 0.88 |
| IV | 0.49 | >100 | 0.73 |
| VI | 0.31 | >100 | 0.63 |
| VIIa | 0.88 | >100 | 1.15 |
| VIIc | >100 | 0.79 | 1.02 |
| VIIe | >100 | 0.65 | 0.91 |
| VIIf | >100 | 0.58 | 0.85 |
| VIII | 0.25 | 0.43 | 0.78 |
| IX | 0.19 | 0.37 | 0.69 |
| Sorafenib | 3.54 | 4.21 | 0.76 |
Data sourced from El-Badry et al., Bioorg. Chem. 2018.[7]
The 3H-imidazo[4,5-b]pyridine scaffold has been successfully utilized to develop potent c-Met kinase inhibitors.[4] Through analysis of ligand-hinge interactions, a series of derivatives were prepared and evaluated, leading to a compound with excellent enzymatic and cellular activities, good metabolic stability, and favorable pharmacokinetic properties.[4] This compound demonstrated oral efficacy in an NIH-3T3/TPR-Met xenograft model.[4]
Optimization of imidazo[4,5-b]pyridine-based Aurora kinase inhibitors led to the identification of dual FLT3/Aurora kinase inhibitors. Compound 27e was identified as a potent inhibitor of Aurora-A, Aurora-B, and FLT3, including clinically relevant mutants.[8]
| Compound | Aurora-A Kd (nM) | Aurora-B Kd (nM) | FLT3 Kd (nM) | FLT3-ITD Kd (nM) | FLT3(D835Y) Kd (nM) |
| 27e | 7.5 | 48 | 6.2 | 38 | 14 |
Data sourced from Bavetsias et al., J. Med. Chem. 2012.[8]
As Antiproliferative Agents
The antiproliferative activity of this compound analogs has been evaluated against various cancer cell lines. Bromo-substitution on the pyridine ring and the presence of a cyanophenyl group at position 2 have been shown to be beneficial for potent activity. N-methylation of the imidazo[4,5-b]pyridine core, however, has been observed to decrease antiproliferative activity in some cases.
| Compound | Cell Line | IC50 (µM) |
| 8 | HeLa | 1.8 |
| SW620 | 3.2 | |
| PC-3 | 2.5 | |
| 18 (N-methylated analog of 7) | HeLa | >10 |
| SW620 | >10 | |
| PC-3 | >10 |
Data sourced from Sedić et al., Molecules. 2017.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the experimental approaches used to characterize these compounds, the following diagrams illustrate key signaling pathways and a general experimental workflow.
Caption: mTOR Signaling Pathway and Inhibition.
Caption: CDK9 in Transcriptional Regulation.
Caption: General Drug Discovery Workflow.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the protocols for key experiments cited in the literature.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the in vitro potency of compounds against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl or HEPES based buffer with MgCl2, DTT, and BSA)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³²P]ATP)
-
Microplates (e.g., 96- or 384-well)
-
Plate reader (luminometer, fluorescence reader, or scintillation counter)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add the diluted compounds to the wells of the microplate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal using the appropriate plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutics. The extensive research into the SAR of its analogs has provided a solid foundation for the rational design of potent and selective inhibitors for a range of biological targets. The data and protocols presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Continued exploration of this scaffold is anticipated to yield new drug candidates with improved efficacy and safety profiles for the treatment of cancer and other diseases.
References
- 1. promega.com [promega.com]
- 2. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adaptation of the plasma inhibitory activity assay to detect Aurora, ABL and FLT3 kinase inhibition by AT9283 in pediatric leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Silico Analysis of 3-Methyl-3H-imidazo[4,5-b]pyridine: A Technical Overview for Drug Discovery Professionals
An In-depth Technical Guide on the Core Principles and Methodologies for the Computational Assessment of 3-Methyl-3H-imidazo[4,5-b]pyridine and its Derivatives in Drug Development.
This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies concerning the promising heterocyclic scaffold, this compound. This compound is a member of the imidazo[4,5-b]pyridine class, which is of significant interest in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a wide range of biological targets.[1][2] These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[3] In silico methodologies are pivotal in elucidating the potential therapeutic applications of this scaffold by predicting binding affinities, identifying potential protein targets, and guiding the rational design of more potent and selective analogs.
Overview of Imidazo[4,5-b]pyridine Derivatives in Drug Discovery
The imidazo[4,5-b]pyridine core is a "privileged" structure in medicinal chemistry, frequently appearing in compounds targeting various protein families.[1] Its derivatives have been investigated for a multitude of therapeutic applications, largely owing to their ability to mimic endogenous purines and interact with ATP-binding sites of enzymes.
Key Therapeutic Areas:
-
Oncology: A significant number of studies have focused on the anticancer potential of imidazo[4,5-b]pyridine derivatives. They have been designed and synthesized as inhibitors of various protein kinases crucial for cancer cell proliferation and survival.
-
Infectious Diseases: The scaffold has also been explored for the development of novel antimicrobial and antiviral agents.
Potential Protein Targets for this compound
While specific studies on this compound are limited, research on its derivatives has identified several key protein targets. These findings suggest potential targets for the parent compound and provide a strong basis for further investigation.
Primary Protein Classes:
-
Cyclin-Dependent Kinases (CDKs): Various imidazo[4,5-b]pyridine derivatives have been evaluated as inhibitors of CDKs, such as CDK2 and CDK9, which are central regulators of the cell cycle and transcription.[4][5] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
-
mTOR (mammalian Target of Rapamycin): The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Novel 3H-imidazo[4,5-b]pyridine derivatives have been designed as selective mTOR inhibitors.[6]
-
Mixed-Lineage Kinase 3 (MLK3): MLK3 is implicated in several human cancers and neurodegenerative diseases. A series of 3H-imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated as potent MLK3 inhibitors.[7]
-
Akt (Protein Kinase B): Akt is a key node in cell signaling pathways that promote survival and growth. Orally bioavailable and potent ATP-independent Akt inhibitors based on the 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine scaffold have been developed.[8]
The following diagram illustrates a generalized signaling pathway involving these potential targets.
Experimental Protocols: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following protocol outlines a generalized workflow for the molecular docking of this compound against a protein target.
3.1. Preparation of the Ligand
-
Structure Generation: The 3D structure of this compound is constructed using molecular modeling software (e.g., ChemDraw, Avogadro).
-
Energy Minimization: The initial 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
File Format Conversion: The optimized ligand structure is saved in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina).
3.2. Preparation of the Protein Receptor
-
Structure Retrieval: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).
-
Preprocessing: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions. Hydrogen atoms are added to the protein, and charges are assigned.
-
Active Site Definition: The binding site (active site) of the protein is defined. This is typically the location of the co-crystallized ligand or a site predicted by pocket-finding algorithms. A grid box is generated around the active site to define the search space for the docking simulation.
3.3. Molecular Docking Simulation
-
Docking Algorithm: A docking program (e.g., AutoDock Vina, GOLD, Glide) is used to perform the simulation. The program systematically samples different conformations and orientations of the ligand within the defined active site of the protein.
-
Scoring Function: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each generated pose. The poses are then ranked based on their scores.
3.4. Analysis of Docking Results
-
Binding Pose Analysis: The top-ranked docking poses are visually inspected to analyze the binding mode of the ligand. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's active site residues are identified.
-
Binding Affinity Evaluation: The docking scores provide a quantitative estimate of the binding affinity. Lower scores generally indicate a more favorable binding.
The following diagram illustrates the general workflow for a molecular docking study.
Quantitative Data from Docking Studies of Imidazo[4,5-b]pyridine Derivatives
| Compound/Derivative Class | Protein Target | Docking Score (kcal/mol) | Reference |
| Triazolyl-pyridine hybrids | Aurora B Kinase | -7.2 to -10.5 | [9] |
| Azo-based Imidazo[1,2-a]pyridines | Bacterial GyrB | -10.4 | [10] |
| Phenothiazine-imidazo[1,2-a]pyridines | MARK4 | Not specified, but showed excellent inhibitory potential | [11] |
| Imidazo[1,2-a]pyridine Hybrids | Human LTA4H | -11.237 | [12] |
Note: The docking scores are highly dependent on the software, scoring function, and specific protocol used in the study. Therefore, direct comparison across different studies should be made with caution.
Conclusion
In silico modeling and molecular docking are indispensable tools in modern drug discovery, providing critical insights into the therapeutic potential of novel chemical entities. For the this compound scaffold, while direct computational data is sparse, the wealth of information on its derivatives strongly suggests its potential as a versatile platform for the design of inhibitors targeting a range of protein families, particularly kinases.
This technical guide has outlined the key potential targets, a generalized and robust protocol for in silico evaluation, and a summary of the available quantitative data for related compounds. It is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this compound and its analogs. Further focused computational and experimental studies on the specific title compound are warranted to fully elucidate its pharmacological profile.
References
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and optimization of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: orally bioavailable, selective, and potent ATP-independent Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemmethod.com [chemmethod.com]
Navigating the Research Landscape of 3-Methyl-3H-imidazo[4,5-b]pyridine: A Technical Guide for Scientists
For researchers, scientists, and drug development professionals embarking on studies involving 3-Methyl-3H-imidazo[4,5-b]pyridine, a clear understanding of its commercial availability, potential biological applications, and handling is paramount. This in-depth technical guide provides a comprehensive overview of commercial suppliers, highlights the broader therapeutic context of the imidazo[4,5-b]pyridine scaffold, and offers a foundational experimental framework to facilitate its investigation in a research setting.
The core structure of this compound, a heterocyclic aromatic compound, is a key pharmacophore found in a variety of biologically active molecules. While specific research on this particular methylated derivative is emerging, the broader class of imidazo[4,5-b]pyridines has been extensively studied, revealing a range of activities, most notably as kinase inhibitors. These compounds have shown promise in targeting various protein kinases, which are critical regulators of cellular processes, making them attractive candidates for the development of novel therapeutics in oncology and other disease areas.
Commercial Sourcing and Availability
A crucial first step in any research endeavor is the procurement of high-quality starting materials. Several chemical suppliers offer this compound for research purposes. The following table summarizes the offerings from prominent vendors, providing key quantitative data to aid in the selection process. It is important to note that some suppliers, such as Sigma-Aldrich, provide this compound as part of their early discovery collection and may not perform extensive analytical characterization. Researchers should, therefore, consider independent verification of purity and identity upon receipt.
| Supplier | Catalog Number | Purity | Available Quantities | CAS Number |
| Sigma-Aldrich | ADE001232 | Not specified | 1 g | 6688-61-5 |
| ChemScene | CS-0081071 | ≥96% | 100 mg, 250 mg, 500 mg, 1 g, 5 g | 6688-61-5 |
| Santa Cruz Biotechnology | sc-223841 | Not specified | Contact for availability | 6688-61-5 |
| Ambeed | A201735 | >95% | 100 mg, 250 mg, 1 g, 5 g | 6688-61-5 |
| BLD Pharm | BD140306 | >95% | 1 g, 5 g, 25 g | 6688-61-5 |
Experimental Framework: A Starting Point for Investigation
Given the established role of the imidazo[4,5-b]pyridine scaffold as a kinase inhibitor, a logical starting point for investigating this compound is to assess its activity in relevant kinase assays. The following is a generalized experimental protocol that can be adapted to screen the compound against a panel of kinases or to characterize its inhibitory potential against a specific kinase of interest.
General Kinase Inhibition Assay Protocol (Example: In Vitro Luminescence-Based Assay)
1. Objective: To determine the in vitro inhibitory activity of this compound against a target protein kinase.
2. Materials:
- This compound (solubilized in 100% DMSO to create a stock solution, e.g., 10 mM)
- Recombinant protein kinase of interest
- Kinase-specific substrate peptide
- ATP (Adenosine triphosphate)
- Kinase assay buffer (e.g., containing HEPES, MgCl₂, Brij-35, and DTT)
- Luminescent kinase assay kit (e.g., Kinase-Glo®)
- White, opaque 96-well or 384-well assay plates
- Multichannel pipettes
- Plate reader with luminescence detection capabilities
3. Methodology:
Visualizing the Research Process and Potential Mechanism
To further aid researchers, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a hypothetical signaling pathway that could be targeted by this compound.
Methodological & Application
Application Note: Synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridine
Introduction
3-Methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the imidazo[4,5-b]pyridine scaffold, a purine bioisostere, it serves as a crucial building block for the synthesis of various biologically active molecules.[1] This document provides a detailed protocol for the synthesis of this compound, intended for researchers and scientists in the field of organic synthesis and drug discovery. The described two-step synthesis is a reliable method for obtaining the target compound.
Overview of the Synthetic Pathway
The synthesis of this compound is accomplished in two main steps. The first step involves the construction of the imidazo[4,5-b]pyridine core through the cyclization of 2,3-diaminopyridine with a suitable C1 source. Subsequently, the N-methylation of the resulting 3H-imidazo[4,5-b]pyridine is performed to yield the final product.
Experimental Protocols
Step 1: Synthesis of 3H-imidazo[4,5-b]pyridine
This step focuses on the formation of the imidazole ring fused to the pyridine core. A classical and effective method is the reaction of 2,3-diaminopyridine with formic acid.
Materials and Reagents:
-
2,3-Diaminopyridine
-
Formic acid (98-100%)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of 2,3-diaminopyridine and an excess of formic acid is prepared.
-
The reaction mixture is heated to reflux for a period of 4-6 hours.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The excess formic acid is carefully removed under reduced pressure.
-
The residue is then neutralized with a solution of sodium hydroxide until a basic pH is achieved, leading to the precipitation of the product.
-
The precipitate is collected by filtration, washed with cold deionized water, and then dried.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to afford pure 3H-imidazo[4,5-b]pyridine.
Step 2: Synthesis of this compound
This step involves the selective N-methylation of the 3H-imidazo[4,5-b]pyridine intermediate. It is important to note that the alkylation of the imidazo[4,5-b]pyridine core can potentially result in a mixture of N-alkylated isomers.[2]
Materials and Reagents:
-
3H-imidazo[4,5-b]pyridine (from Step 1)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3H-imidazo[4,5-b]pyridine in anhydrous DMF, sodium hydride (60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The resulting mixture is stirred at room temperature for approximately 30 minutes to allow for the formation of the corresponding anion.
-
The reaction mixture is then cooled back to 0 °C, and methyl iodide is added dropwise.
-
The reaction is allowed to stir at room temperature for 24 hours.[2]
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to isolate this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Yield (%) |
| 1 | 2,3-Diaminopyridine | Formic acid | - | - | Reflux | 4-6 h | High |
| 2 | 3H-imidazo[4,5-b]pyridine | Methyl iodide | Sodium hydride | DMF | 0 °C to RT | 24 h | Moderate |
Mandatory Visualization
The following diagrams illustrate the signaling pathway of the synthesis and the experimental workflow.
Caption: Chemical synthesis pathway for this compound.
Caption: Step-by-step experimental workflow for the synthesis.
References
High-Throughput Screening Assays for 3-Methyl-3H-imidazo[4,5-b]pyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for high-throughput screening (HTS) of 3-Methyl-3H-imidazo[4,5-b]pyridine derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its structural similarity to purines, leading to a wide range of biological activities. These derivatives have been investigated as potential inhibitors of various enzymes, including kinases and phosphodiesterases, making them promising candidates for the development of novel therapeutics in oncology, inflammation, and other disease areas.
The following sections detail HTS assays for key biological targets of this compound derivatives, including mTOR, MLK3, CDK9, and PDE5. Each section includes an overview of the target's signaling pathway, a summary of inhibitory activity in a structured table, a detailed experimental protocol for a relevant HTS assay, and a visual representation of the experimental workflow.
mTOR (Mammalian Target of Rapamycin) Inhibition Assays
The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[1] Dysregulation of this pathway is a hallmark of many cancers, making mTOR an attractive target for cancer therapy.[2] Several 3H-imidazo[4,5-b]pyridine derivatives have been identified as selective mTOR inhibitors.[3]
Signaling Pathway
The mTOR kinase is a central component of two distinct protein complexes, mTORC1 and mTORC2.[4] Growth factors, nutrients, and cellular energy levels regulate mTOR signaling.[5] Activated mTORC1 promotes protein synthesis and cell growth by phosphorylating downstream targets like S6K1 and 4E-BP1.[1]
Caption: Simplified mTOR Signaling Pathway and Inhibition.
Data Presentation: mTOR Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of representative 3H-imidazo[4,5-b]pyridine derivatives against mTOR.
| Compound ID | Modification (R) | mTOR IC50 (nM) | PI3Kα IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| 10d | 3-propyl, R1=H, R2=methyl | 290 | >10000 | MCF-7 | 1.25 |
| A2780 | 2.31 | ||||
| 10n | 3-ethyl, R1=methyl, R2=methyl | 332 | >10000 | MCF-7 | 3.45 |
| A2780 | 5.67 |
Data sourced from Bioorganic & Medicinal Chemistry Letters, 2017, 27(15), 3483-3488.[3][6]
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay for mTOR
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of this compound derivatives to mTOR.[7]
Materials:
-
mTOR (FRAP1) enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
-
Test compounds (this compound derivatives) and control inhibitors
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO. Further dilute to a 3X final concentration in the assay buffer.
-
Kinase/Antibody Mixture Preparation: Prepare a 3X solution of mTOR enzyme and Eu-anti-Tag antibody in the assay buffer.
-
Tracer Preparation: Prepare a 3X solution of the kinase tracer in the assay buffer.
-
Assay Assembly: In a 384-well plate, add 5 µL of the 3X compound solution, followed by 5 µL of the 3X kinase/antibody mixture.
-
Initiation: Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Read the plate on a TR-FRET-compatible plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
Caption: mTOR HTS Assay Workflow.
Mixed Lineage Kinase 3 (MLK3) Inhibition Assays
MLK3 is a mitogen-activated protein kinase kinase kinase (MAP3K) implicated in various cellular processes, including inflammation and apoptosis.[8] It is considered a potential therapeutic target in cancer and neurodegenerative diseases.[4] Recent studies have identified 3H-imidazo[4,5-b]pyridine derivatives as potent MLK3 inhibitors.[4]
Signaling Pathway
MLK3 acts upstream of the JNK and p38 MAPK signaling cascades.[9] Upon activation by cellular stress or cytokines, MLK3 phosphorylates and activates MKK4/7 and MKK3/6, which in turn activate JNK and p38, respectively.[9]
Caption: Simplified MLK3 Signaling Pathway and Inhibition.
Data Presentation: MLK3 Inhibitory Activity
The following table presents the in vitro inhibitory activity of representative 3H-imidazo[4,5-b]pyridine derivatives against MLK3.[4]
| Compound ID | R1 | R2 | MLK3 IC50 (nM) |
| 9a | 4-fluorophenyl | H | 6 |
| 9e | 4-chlorophenyl | H | 6 |
| 9j | 3-methoxyphenyl | H | 8 |
| 9k | 4-methoxyphenyl | H | 11 |
| 12b | 4-fluorophenyl | 4-fluorophenyl | 14 |
| 12d | 4-chlorophenyl | 4-chlorophenyl | 14 |
Data sourced from Bioorganic & Medicinal Chemistry Letters, 2024, 101, 129652.[4]
Experimental Protocol: HTRF® KinEASE™ Assay for MLK3
This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay for measuring the kinase activity of MLK3.[10][11]
Materials:
-
MLK3 enzyme
-
HTRF® KinEASE™ STK Substrate (biotinylated)
-
HTRF® Eu3+-cryptate labeled anti-phospho-serine/threonine antibody
-
Streptavidin-XL665
-
ATP
-
Assay Buffer: 50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20
-
Test compounds
-
384-well low-volume microplates
Procedure:
-
Compound Dispensing: Dispense test compounds and controls into the microplate.
-
Enzyme and Substrate Addition: Add MLK3 enzyme and biotinylated substrate to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the phosphorylated substrate by adding a premixed solution of HTRF® detection reagents (Eu3+-cryptate antibody and Streptavidin-XL665) in a buffer containing EDTA.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Reading: Read the HTRF signal on a compatible plate reader (Excitation: 320 nm, Emission: 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio and determine the IC50 values.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. domainex.co.uk [domainex.co.uk]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for Evaluating the Antiproliferative Effects of 3-Methyl-3H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[4,5-b]pyridine derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including potential as anticancer agents.[1][2] Their structural similarity to purines allows them to interact with various biological targets, leading to effects such as the inhibition of cell proliferation.[1] Several studies have demonstrated the antiproliferative properties of various substituted imidazo[4,5-b]pyridine compounds against a range of cancer cell lines, suggesting mechanisms that may involve the inhibition of critical cellular pathways like those regulated by cyclin-dependent kinases (CDKs) or the mammalian target of rapamycin (mTOR).[3][4][5]
This document provides detailed protocols for a panel of cell-based assays to rigorously evaluate the antiproliferative effects of 3-Methyl-3H-imidazo[4,5-b]pyridine. The described methods—MTT, CyQUANT®, and Colony Formation assays—are standard and widely accepted for quantifying cell viability, proliferation, and long-term survival in response to therapeutic compounds.[6]
Key Cell-Based Assays for Antiproliferative Effects
A multi-assay approach is recommended to obtain a comprehensive understanding of the antiproliferative activity of this compound.
MTT Assay: Assessment of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The concentration of these crystals, which is directly proportional to the number of metabolically active cells, is quantified by measuring the absorbance of the solubilized formazan solution.[9][10]
Experimental Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[10][11]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[7]
Data Presentation:
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Vehicle Control | 1.254 | 0.087 | 100 |
| 0.1 | 1.211 | 0.091 | 96.6 |
| 1 | 1.053 | 0.075 | 84.0 |
| 10 | 0.632 | 0.049 | 50.4 |
| 50 | 0.215 | 0.023 | 17.1 |
| 100 | 0.109 | 0.015 | 8.7 |
Experimental Workflow:
MTT Assay Workflow
CyQUANT® Direct Cell Proliferation Assay: DNA Content Quantification
The CyQUANT® assay provides a direct and sensitive method for quantifying cell number by measuring the fluorescence of a dye that binds to cellular nucleic acids.[13][14] This assay is particularly useful as it does not rely on metabolic activity and can detect as few as 50 cells.[14] The workflow is straightforward, involving the addition of a reagent that lyses the cells and releases nucleic acids for dye binding.[15]
Experimental Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).
-
Reagent Preparation: Prepare the CyQUANT® GR dye/cell-lysis buffer working solution according to the manufacturer's instructions.[14]
-
Cell Lysis and Staining: At the end of the treatment period, remove the culture medium from the wells. Add 200 µL of the CyQUANT® working solution to each well.
-
Incubation: Incubate the plate for 2-5 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at approximately 485 nm and emission detection at 530 nm.[15]
-
Data Analysis: Generate a standard curve using a known number of cells to correlate fluorescence with cell number. Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC₅₀ value.
Data Presentation:
| Concentration (µM) | Mean Fluorescence Units | Standard Deviation | Cell Number (from Standard Curve) | % Proliferation Inhibition |
| Vehicle Control | 85432 | 4321 | 10000 | 0 |
| 0.1 | 82145 | 3987 | 9615 | 3.8 |
| 1 | 71234 | 3567 | 8338 | 16.6 |
| 10 | 43210 | 2109 | 5059 | 49.4 |
| 50 | 15432 | 987 | 1806 | 81.9 |
| 100 | 8765 | 543 | 1026 | 89.7 |
Experimental Workflow:
CyQUANT Assay Workflow
Colony Formation Assay: Long-Term Survival Assessment
The colony formation or clonogenic assay assesses the long-term proliferative capacity of single cells following treatment.[16] It is considered a gold standard for determining cytotoxic and cytostatic effects, as it measures the ability of cells to form colonies over an extended period (1-3 weeks).[17]
Experimental Protocol:
-
Cell Seeding: Prepare a single-cell suspension and seed a low number of cells (e.g., 200-1000 cells) into 6-well plates. The exact number should be optimized for each cell line to ensure the formation of distinct colonies.
-
Compound Treatment: Allow cells to attach overnight, then treat with various concentrations of this compound for a defined period (e.g., 24 hours). Alternatively, for continuous exposure, add the compound to the medium for the entire duration of the experiment.
-
Incubation: After the initial treatment, replace the medium with fresh, compound-free medium and incubate for 1-3 weeks, allowing colonies to form. Change the medium every 2-3 days.
-
Colony Staining: After the incubation period, wash the plates with PBS, fix the colonies with a solution such as 6% glutaraldehyde, and then stain with 0.5% crystal violet.[17]
-
Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.[18]
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition to assess the long-term impact of the compound on cell survival.
Data Presentation:
| Concentration (µM) | Plating Efficiency (%) | Surviving Fraction | % Inhibition of Colony Formation |
| Vehicle Control | 85.5 | 1.00 | 0 |
| 0.1 | 82.3 | 0.96 | 4 |
| 1 | 65.4 | 0.76 | 24 |
| 10 | 21.8 | 0.25 | 75 |
| 50 | 5.1 | 0.06 | 94 |
| 100 | 0.9 | 0.01 | 99 |
Experimental Workflow:
Colony Formation Assay Workflow
Potential Signaling Pathway
Based on existing literature for the broader class of imidazo[4,5-b]pyridine derivatives, a potential mechanism of action for this compound could involve the inhibition of protein kinases that are critical for cell cycle progression and proliferation, such as CDK9 or components of the PI3K/Akt/mTOR pathway.[3][4][19] Inhibition of these kinases can lead to cell cycle arrest and apoptosis.
Potential PI3K/Akt/mTOR Inhibition Pathway
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for evaluating the antiproliferative effects of this compound. By employing a combination of short-term metabolic and proliferation assays (MTT, CyQUANT®) and a long-term survival assay (Colony Formation), researchers can obtain robust and reliable data to characterize the compound's anticancer potential. Further investigation into the specific molecular targets, such as key kinases in proliferation pathways, will be essential for elucidating its mechanism of action.
References
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Protocol for CyQUANT Cell Proliferation Assay [thelabrat.com]
- 14. Measuring cell proliferation using the CyQUANT Cell Proliferation Assay with SpectraMax Microplate Readers [moleculardevices.com]
- 15. CyQUANT Cell Proliferation Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 16. agilent.com [agilent.com]
- 17. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of cell proliferation, migration and colony formation of LS174T Cells by carbonic anhydrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for mTOR Inhibition Assays Using 3-Methyl-3H-imidazo[4,5-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates signals from various upstream pathways, including growth factors, nutrients, and cellular energy status.[2] Dysregulation of the mTOR signaling pathway is implicated in numerous diseases, including cancer, diabetes, and cardiovascular disorders.[3][4] Consequently, mTOR has emerged as a significant target for therapeutic intervention. The imidazo[4,5-b]pyridine scaffold has been identified as a promising core structure for the development of potent and selective mTOR inhibitors.[5][6] This document provides detailed application notes and protocols for evaluating 3-Methyl-3H-imidazo[4,5-b]pyridine and its derivatives in mTOR inhibition assays.
mTOR Signaling Pathway Overview
mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4]
-
mTORC1: This complex is sensitive to rapamycin and plays a central role in regulating cell growth by controlling protein synthesis.[3][7] Key downstream effectors of mTORC1 include the S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[7][8]
-
mTORC2: This complex is generally insensitive to acute rapamycin treatment and is involved in promoting cellular survival by activating Akt, regulating cytoskeletal dynamics, and controlling ion transport.[3]
Upstream signals such as growth factors, amino acids, and cellular energy levels regulate mTOR activity.[7][8] For instance, growth factors activate the PI3K-AKT pathway, which in turn activates mTORC1.[7]
Caption: Overview of the mTOR signaling pathway and the inhibitory action of this compound.
Data on Imidazo[4,5-b]pyridine Derivatives as mTOR Inhibitors
| Compound Class | Target | IC50 (nM) | Assay Type | Reference |
| Pyrazolo[3,4-d]pyrimidines | mTOR | 0.19 - 220 | Kinase Assay | [9] |
| Thieno[3,2-d]pyrimidines | mTOR | 30 - 150 | Kinase Assay | [9] |
| Imidazo[5,1-f]triazine (OSI-027) | mTORC1 | 22 | Kinase Assay | [10] |
| Imidazo[5,1-f]triazine (OSI-027) | mTORC2 | 65 | Kinase Assay | [10] |
| Imidazo[1,2-a]pyridine | PI3Kα/mTOR | <100 | Cellular Assay | [11][12] |
Experimental Protocols
Protocol 1: In Vitro mTOR Kinase Assay (Biochemical)
This protocol describes a biochemical assay to determine the direct inhibitory effect of a compound on mTOR kinase activity.
Materials:
-
Recombinant human mTOR enzyme
-
GST-tagged 4E-BP1 (substrate)
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 2 mM DTT)
-
This compound (or derivative) stock solution in DMSO
-
Positive control inhibitor (e.g., Torin 1)
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, HTRF®)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.
-
Enzyme and Substrate Preparation: Dilute the mTOR enzyme and GST-4E-BP1 substrate in kinase assay buffer to the desired concentrations.
-
Assay Reaction:
-
Add the test compound or control to the assay plate.
-
Add the mTOR enzyme and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Read the signal (luminescence, fluorescence, etc.) using a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro mTOR kinase inhibition assay.
Protocol 2: Cellular mTOR Inhibition Assay (Western Blot)
This protocol assesses the ability of a compound to inhibit mTOR signaling within a cellular context by measuring the phosphorylation of downstream targets.
Materials:
-
Cancer cell line with active mTOR signaling (e.g., MCF-7, A2780)[5]
-
Complete cell culture medium
-
This compound (or derivative) stock solution in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with loading buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Caption: Logical flow for evaluating this compound in a cellular mTOR assay.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel mTOR inhibitors. The protocols and application notes provided here offer a framework for the systematic evaluation of these compounds, from direct biochemical inhibition to their effects on mTOR signaling in a cellular environment. Careful execution of these assays will be critical in elucidating the therapeutic potential of this class of molecules.
References
- 1. mTOR - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 4. cusabio.com [cusabio.com]
- 5. Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 10. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Methyl-3H-imidazo[4,5-b]pyridine Derivatives in Aurora Kinase Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 3-Methyl-3H-imidazo[4,5-b]pyridine-based compounds in Aurora kinase research. The imidazo[4,5-b]pyridine scaffold has been identified as a promising core structure for the development of potent and selective inhibitors of Aurora kinases, a family of serine/threonine kinases that are key regulators of mitosis and are frequently overexpressed in human cancers.
Introduction to Aurora Kinases
Aurora kinases, comprising Aurora A, B, and C, are essential for proper cell division.[1] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B, a component of the chromosomal passenger complex, regulates chromosome segregation and cytokinesis.[1][2] Aurora C's function is less understood but is thought to be similar to Aurora B. Dysregulation of Aurora kinase activity can lead to genomic instability and is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
This compound Derivatives as Aurora Kinase Inhibitors
Lead optimization studies have identified several potent inhibitors of Aurora kinases based on the imidazo[4,5-b]pyridine core structure. These compounds have demonstrated low nanomolar inhibitory activity in biochemical assays and antiproliferative effects in a range of human tumor cell lines.[3][4]
Mechanism of Action
Imidazo[4,5-b]pyridine-based inhibitors typically act as ATP-competitive inhibitors. X-ray crystallography studies have shown that the imidazo[4,5-b]pyridine scaffold forms key hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.[5] Substitutions at various positions on the core structure allow for the optimization of potency, selectivity, and pharmacokinetic properties.[3][6]
Quantitative Data
The following tables summarize the in vitro inhibitory activity of representative this compound derivatives against Aurora kinases.
Table 1: Biochemical Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound | Aurora A (IC50, µM) | Aurora B (IC50, µM) | Aurora C (IC50, µM) | Reference |
| CCT137444 (40c) | - | - | - | [3] |
| CCT137690 (51) | 0.015 ± 0.003 | 0.025 | 0.019 | [3] |
| Compound 31 | 0.042 | 0.198 | 0.227 | [2] |
Table 2: Cellular Activity of CCT137690
| Cell Line | Assay | Endpoint | Value (µM) | Reference |
| HCT116 | Antiproliferative | GI50 | - | [4] |
| HeLa | Antiproliferative | GI50 | - | [4] |
| SW620 | Xenograft Growth Inhibition | - | Orally bioavailable | [3] |
Experimental Protocols
Detailed protocols for key experiments in the evaluation of this compound derivatives are provided below.
Protocol 1: In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available luminescent kinase assays and is suitable for determining the IC50 of inhibitors against purified Aurora kinases.[7]
Materials:
-
Purified recombinant Aurora A, B, or C kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
This compound derivative (test compound)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a white-walled assay plate, add the test compound dilutions. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Add the Aurora kinase to each well (except the negative control).
-
Add the substrate/ATP mix to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Read the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and can be used to determine the antiproliferative effects of the inhibitors.[8]
Materials:
-
Human cancer cell lines (e.g., HCT116, HeLa, SW620)
-
Complete cell culture medium
-
This compound derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Remove the medium and add fresh medium containing MTT solution (final concentration 0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Remove the MTT-containing medium.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.
Protocol 3: Western Blot Analysis of Phospho-Histone H3 (Ser10)
This protocol is used to assess the in-cell activity of Aurora B inhibitors by measuring the phosphorylation of its downstream substrate, Histone H3 at Serine 10.[9][10]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound derivative (test compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit (or equivalent)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with the test compound for a specified time (e.g., 24 hours).
-
Lyse the cells with lysis buffer and collect the total protein.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities to determine the relative levels of phospho-Histone H3.
References
- 1. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Phospho-Histone H3 (Ser10) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
Application Note: FLT3 Kinase Inhibition Assay Using 3-Methyl-3H-imidazo[4,5-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[2][3] These mutations, typically internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), lead to ligand-independent constitutive activation of the kinase.[4][5] This aberrant signaling promotes uncontrolled cell proliferation and is associated with a poor prognosis, making FLT3 an important therapeutic target for AML.[4]
The imidazo[4,5-b]pyridine scaffold has emerged as a promising core structure for the development of potent kinase inhibitors. Derivatives of this class, including 3-Methyl-3H-imidazo[4,5-b]pyridines, have been investigated for their ability to dually inhibit both FLT3 and Aurora kinases.[6] This application note provides detailed protocols for assessing the inhibitory activity of these compounds against FLT3 kinase using both biochemical and cell-based assays.
FLT3 Signaling Pathway and Inhibition
Upon ligand binding, or as a result of activating mutations, the FLT3 receptor dimerizes and undergoes autophosphorylation.[7] This activates multiple downstream signaling cascades, including the STAT5, RAS/MAPK, and PI3K/AKT pathways, which collectively drive cell proliferation and survival.[3][4] Small molecule inhibitors, such as the imidazo[4,5-b]pyridine derivatives, are typically designed to compete with ATP in the kinase domain, thereby preventing autophosphorylation and blocking downstream signaling.
Screening Workflow for FLT3 Inhibitors
A typical high-throughput screening (HTS) workflow for identifying and characterizing novel FLT3 inhibitors involves a multi-stage process. It begins with a primary biochemical assay to assess direct kinase inhibition, followed by secondary cell-based assays to confirm on-target activity, determine cellular potency, and evaluate cytotoxicity.
Data Presentation: Inhibitory Activity
The following tables summarize the inhibitory activities of representative imidazo[4,5-b]pyridine derivatives against FLT3 and other kinases, as well as their antiproliferative effects on AML cell lines.
Table 1: Biochemical Kinase Inhibition Data for Representative Imidazo[4,5-b]pyridine Derivatives.
| Compound Reference | Target Kinase | Kd (nM) | Reference |
| Compound 27e | Aurora-A | 7.5 | [6] |
| Aurora-B | 48 | [6] | |
| FLT3 (wild-type) | 6.2 | [6] | |
| FLT3-ITD | 38 | [6] | |
| FLT3-D835Y | 14 | [6] | |
| Compound 18a | FLT3-ITD | IC50: 110 | [8] |
| FLT3-D835Y | IC50: 130 | [8] | |
| Compound 18b | FLT3-ITD | IC50: 270 | [8] |
| FLT3-D835Y | IC50: 220 | [8] |
Note: Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) values are measures of inhibitor potency. Lower values indicate higher potency.
Table 2: Cellular Antiproliferative Activity (GI50) of Imidazo[1,2-b]pyridazine Analogs (Scaffold Hop from Imidazo[4,5-b]pyridines).
| Cell Line | FLT3 Status | Compound 34f GI50 (nM) | Reference |
| MV4-11 | FLT3-ITD | 7 | [5] |
| MOLM-13 | FLT3-ITD | 9 | [5] |
| MOLM-13 (D835Y mutant) | FLT3-ITD-D835Y | 4 | [5] |
Note: GI50 (half-maximal growth inhibition) indicates the concentration of a compound required to inhibit cell growth by 50%.
Experimental Protocols
Protocol 1: In Vitro FLT3 Kinase Assay (Biochemical)
This protocol measures the direct inhibition of recombinant FLT3 kinase activity by test compounds. The ADP-Glo™ Kinase Assay is used as a representative method, which quantifies the amount of ADP produced during the kinase reaction.[1][9]
Materials:
-
Recombinant FLT3 kinase (wild-type or mutant)
-
Kinase substrate (e.g., AXLtide)
-
ATP
-
FLT3 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[9]
-
Test Compounds (3-Methyl-3H-imidazo[4,5-b]pyridine derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Multichannel pipette and plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add 1 µL of each dilution or DMSO vehicle control to the wells of a 384-well plate.[9]
-
Enzyme Addition: Dilute the recombinant FLT3 enzyme to the desired concentration in Kinase Buffer. Add 2 µL of the diluted enzyme to each well.
-
Reaction Initiation: Prepare a substrate/ATP mix in Kinase Buffer. Add 2 µL of this mix to each well to start the kinase reaction. The final ATP concentration should be close to its Kₘ value for FLT3.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.[9][10]
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9]
-
Second Incubation: Incubate the plate at room temperature for 40 minutes.[9]
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal.[9]
-
Final Incubation: Incubate for 30 minutes at room temperature.[9]
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[10]
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell-Based Antiproliferation Assay (MTT Assay)
This protocol measures the ability of a compound to inhibit the proliferation of an AML cell line that is dependent on FLT3 signaling, such as MV4-11 (homozygous for FLT3-ITD).
Materials:
-
MV4-11 human AML cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test Compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)[11]
-
96-well flat-bottom sterile microplates
-
Humidified 5% CO₂ incubator at 37°C
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing MV4-11 cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[11]
-
Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Add the desired final concentrations to the wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[10]
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[11]
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the DMSO-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ or IC₅₀ value.
Protocol 3: Cellular FLT3 Phosphorylation Assay (Western Blot)
This protocol directly assesses the on-target activity of the compounds by measuring the inhibition of FLT3 autophosphorylation in treated AML cells.
Materials:
-
MV4-11 cell line
-
Complete cell culture medium
-
Test Compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Seed MV4-11 cells in a 6-well plate and grow to ~80% confluency. Treat the cells with serial dilutions of the test compound or DMSO control for 2-4 hours.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-phospho-FLT3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Normalization: To confirm equal protein loading, strip the membrane and re-probe it with an antibody against total FLT3.[10]
Data Analysis:
-
Quantify the band intensities for phospho-FLT3 and total FLT3 using densitometry software.
-
Normalize the phospho-FLT3 signal to the total FLT3 signal for each sample.
-
Determine the concentration-dependent inhibition of FLT3 phosphorylation relative to the DMSO control.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Note: High-Throughput Screening of 3-Methyl-3H-imidazo[4,5-b]pyridine Compounds for c-Met Kinase Inhibition
For Research Use Only.
Abstract
The c-Met receptor tyrosine kinase is a critical regulator of cell growth, motility, and invasion, and its aberrant activation is a key driver in numerous human cancers.[1][2][3] This makes it a prime target for therapeutic intervention. This application note provides a detailed protocol for a robust, high-throughput in vitro assay to determine the kinase activity of c-Met and to screen for inhibitory compounds, specifically focusing on a series of 3-Methyl-3H-imidazo[4,5-b]pyridine derivatives. The methodology described herein utilizes a luminescence-based kinase assay that quantifies ATP consumption, providing a sensitive and reliable measure of kinase activity.
Introduction
The mesenchymal-epithelial transition factor (c-Met), also known as the hepatocyte growth factor (HGF) receptor, is a transmembrane tyrosine kinase that, upon binding its ligand HGF, triggers a cascade of downstream signaling pathways.[1][4] These pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, are integral to normal cellular functions like embryonic development and tissue repair.[1][4][5] However, dysregulation of c-Met signaling through overexpression, mutation, or amplification is strongly implicated in tumor growth, angiogenesis, and metastasis.[2][4] Consequently, inhibiting c-Met kinase activity is a promising strategy in cancer therapy.[2]
The imidazo[4,5-b]pyridine scaffold has emerged as a promising pharmacophore for the development of kinase inhibitors due to its structural similarity to purines.[6][7] Specific derivatives of this class have been investigated as potent inhibitors of various kinases, including c-Met.[8] This application note details the use of a luminescence-based assay to quantify the inhibitory potential of novel this compound compounds against the c-Met kinase domain.
c-Met Signaling Pathway
Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates on key tyrosine residues within its kinase domain. This activation creates docking sites for various downstream signaling molecules, initiating multiple signaling cascades that drive cellular processes such as proliferation, survival, and motility.
Experimental Protocol: c-Met Kinase Activity Assay (ADP-Glo™ Format)
This protocol is adapted for a 384-well plate format and is based on the principle of the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction. The luminescence signal is directly proportional to the amount of ADP formed and inversely proportional to the kinase activity.
Materials and Reagents
-
Recombinant human c-Met kinase (amino acids 956-1390)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP, 10 mM stock
-
This compound compounds, 10 mM in 100% DMSO
-
Staurosporine (positive control inhibitor), 10 mM in 100% DMSO
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well, white, low-volume assay plates
-
Multichannel pipettes and/or automated liquid handler
-
Plate reader with luminescence detection capabilities
Experimental Workflow
Detailed Procedure
-
Compound Preparation:
-
Create a 10-point, 3-fold serial dilution series for each this compound test compound.
-
Prepare these solutions at a 4x final concentration in Kinase Buffer containing a constant percentage of DMSO (e.g., 4%). The final DMSO concentration in the assay should not exceed 1%.[9]
-
-
Assay Plate Setup:
-
Add 5 µL of the 4x diluted compounds to the appropriate wells of a 384-well plate.
-
For control wells, add 5 µL of Kinase Buffer with the same percentage of DMSO:
-
0% Inhibition (High Signal): No inhibitor.
-
100% Inhibition (Low Signal): A high concentration of Staurosporine (e.g., 10 µM final concentration).
-
-
-
Enzyme Addition:
-
Thaw the recombinant c-Met enzyme on ice.
-
Dilute the c-Met kinase in Kinase Buffer to a 4x working concentration (e.g., 4 nM, for a final concentration of 1 nM). The optimal enzyme concentration should be determined empirically.
-
Add 5 µL of the 4x enzyme solution to all wells except for "no enzyme" negative controls.
-
-
Initiate Kinase Reaction:
-
Prepare a 2x working solution of the Poly(Glu, Tyr) substrate and ATP in Kinase Buffer. A typical concentration is 1 mg/mL substrate and 20 µM ATP. The ATP concentration should ideally be at or near the Kₘ for the enzyme.
-
Add 10 µL of the 2x substrate/ATP mix to all wells to start the reaction. The final volume is now 20 µL.
-
Cover the plate and incubate for 60 minutes at room temperature.
-
-
Stop Reaction and Detect ADP:
-
Add 20 µL of ADP-Glo™ Reagent to all wells. This will stop the kinase reaction and deplete the remaining ATP.
-
Cover the plate and incubate for 40 minutes at room temperature.
-
-
Generate Luminescent Signal:
-
Add 40 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated into ATP, which is then used in a luciferase reaction to produce light.
-
Cover the plate and incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Read the luminescence of the plate using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the high and low signal controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Results and Data Presentation
The following table presents representative data for a series of hypothetical this compound compounds tested for their inhibitory activity against c-Met kinase.
| Compound ID | R¹ Substituent | R² Substituent | c-Met IC₅₀ (nM) |
| IMP-001 | -H | -H | 1250 |
| IMP-002 | -Cl | -H | 450 |
| IMP-003 | -H | 4-Fluorophenyl | 85 |
| IMP-004 | -Cl | 4-Fluorophenyl | 15 |
| IMP-005 | -Cl | 3,5-Difluorophenyl | 8 |
| IMP-006 | -OCH₃ | 4-Fluorophenyl | 110 |
| Staurosporine | N/A | N/A | 5 |
Table 1: Inhibitory activity of this compound derivatives against c-Met kinase. IC₅₀ values were determined using the ADP-Glo™ assay. Data are representative.
Discussion
The results demonstrate that substitutions on the this compound core can significantly impact the inhibitory potency against c-Met kinase. For instance, the addition of a halogen at the R¹ position (IMP-002 vs. IMP-001) and an aryl group at the R² position (IMP-003 vs. IMP-001) both led to increased activity. The combination of these substitutions, particularly with fluorine atoms on the phenyl ring (IMP-004 and IMP-005), resulted in compounds with potent, low nanomolar inhibition of c-Met. This structure-activity relationship suggests that these positions are critical for interaction with the kinase domain and provides a rationale for further optimization of this chemical series. The described assay provides a reliable and high-throughput method for guiding such medicinal chemistry efforts.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. c-MET [abbviescience.com]
- 5. researchgate.net [researchgate.net]
- 6. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for the Study of 3-Methyl-3H-imidazo[4,5-b]pyridine Analogs as CDK9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of 3-Methyl-3H-imidazo[4,5-b]pyridine analogs as inhibitors of Cyclin-Dependent Kinase 9 (CDK9). This document includes a summary of their biological activities, detailed protocols for key experimental assays, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction
Cyclin-Dependent Kinase 9 (CDK9) is a critical regulator of transcriptional elongation. As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a pivotal step for the transition from abortive to productive gene transcription.[1] In numerous cancers, malignant cells are dependent on the continuous transcription of short-lived anti-apoptotic and pro-survival proteins such as MYC and MCL-1.[2] Inhibition of CDK9 disrupts this process, leading to the downregulation of these key oncogenic transcripts, ultimately causing cell cycle arrest and apoptosis in cancer cells.[1] The this compound scaffold has emerged as a promising core structure for the development of potent and selective CDK9 inhibitors.
Data Presentation
The following tables summarize the quantitative inhibitory activity of a series of imidazo[4,5-b]pyridine analogs against CDK9 and their anti-proliferative effects on cancer cell lines.
Table 1: In Vitro CDK9 Inhibitory Activity of Imidazo[4,5-b]pyridine Analogs
| Compound ID | CDK9 IC50 (µM) |
| I | 1.10 |
| II | 1.32 |
| IIIa | 0.89 |
| IIIb | 0.94 |
| IV | 1.21 |
| VI | 0.63 |
| VIIa | 0.88 |
| VIIc | 1.13 |
| VIIe | 1.04 |
| VIIf | 0.99 |
| VIII | 0.71 |
| IX | 0.68 |
| Sorafenib (Reference) | 0.76 |
Data sourced from a study on novel imidazo[4,5-b]pyridine derivatives, which demonstrated significant CDK9 inhibitory potential.[3]
Table 2: Anti-proliferative Activity of Selected Imidazo[4,5-b]pyridine Analogs
| Compound ID | MCF-7 IC50 (µM) | HCT116 IC50 (µM) |
| I | Significant Activity | Significant Activity |
| II | Significant Activity | - |
| IIIa | Significant Activity | - |
| IIIb | Significant Activity | - |
| IV | Significant Activity | - |
| VI | Significant Activity | - |
| VIIa | Significant Activity | - |
| VIIc | - | Significant Activity |
| VIIe | - | Significant Activity |
| VIIf | - | Significant Activity |
| VIII | Significant Activity | Significant Activity |
| IX | Significant Activity | Significant Activity |
MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines were used to screen for anticancer activity. "Significant Activity" indicates that the compounds showed notable efficacy.[3]
Signaling Pathways and Workflows
Caption: CDK9 Signaling Pathway and Inhibition by this compound Analogs.
References
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling [mdpi.com]
- 3. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Vivo Xenograft Models for Testing 3-Methyl-3H-imidazo[4,5-b]pyridine Efficacy
Introduction
The 3-Methyl-3H-imidazo[4,5-b]pyridine scaffold is a promising heterocyclic structure that has been explored for the development of novel therapeutic agents. Derivatives of imidazo[4,5-b]pyridine have demonstrated a range of biological activities, including potential as anticancer agents through the inhibition of key signaling pathways such as mTOR and CDK9.[1][2] In vivo xenograft models are a critical preclinical tool for evaluating the antitumor efficacy and pharmacokinetic/pharmacodynamic properties of such novel compounds. This document provides a detailed protocol for utilizing subcutaneous xenograft models to test the efficacy of this compound.
Putative Mechanism of Action
While the specific mechanism of this compound is under investigation, related imidazo[4,5-b]pyridine derivatives have been shown to inhibit serine-threonine kinases, including those in the PI3K/AKT/mTOR pathway.[1] This pathway is frequently dysregulated in various cancers and plays a crucial role in cell proliferation, growth, and survival. Therefore, the experimental design outlined below includes the analysis of biomarkers related to this pathway.
Experimental Protocols
1. Cell Line and Culture
-
Cell Line: MCF-7 (human breast adenocarcinoma cell line) is recommended due to its documented sensitivity to imidazo[4,5-b]pyridine derivatives.[3]
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells should be passaged at 80-90% confluency and should be in the exponential growth phase at the time of implantation.[4]
2. Animal Model
-
Species/Strain: Female athymic nude mice (e.g., BALB/c nude) or NOD-scid IL2Rgamma(null) (NSG) mice, 6-8 weeks old.[4][5] NSG mice are highly immunodeficient and may improve engraftment rates.[4]
-
Housing: Animals are housed in sterile, filtered cages with access to autoclaved food and water ad libitum. A 12-hour light/dark cycle is maintained.
3. Subcutaneous Xenograft Implantation
-
Cell Preparation:
-
Implantation Procedure:
4. Study Design and Treatment
-
Tumor Growth Monitoring: Once tumors are palpable (typically 5-7 days post-injection), measure tumor dimensions 2-3 times per week using digital calipers.[5]
-
Tumor Volume Calculation: Volume = (Width² x Length) / 2.[5]
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., 0.5% methylcellulose in sterile water)
-
Group 2: this compound (Dose 1, e.g., 25 mg/kg)
-
Group 3: this compound (Dose 2, e.g., 50 mg/kg)
-
Group 4: Positive Control (e.g., a standard-of-care chemotherapy agent for breast cancer)
-
-
Drug Administration: Administer the compound and vehicle control via oral gavage or intraperitoneal injection daily for 21 days.
-
Monitoring: Record animal body weight and monitor for any signs of toxicity at each tumor measurement.
5. Efficacy and Biomarker Analysis
-
Primary Endpoint: Tumor Growth Inhibition (TGI). TGI is calculated as: % TGI = (1 - (Mean volume of treated tumors / Mean volume of control tumors)) x 100%.
-
Tissue Collection: At the end of the study, euthanize animals and excise tumors. A portion of the tumor can be flash-frozen in liquid nitrogen for Western blot analysis and another portion fixed in formalin for immunohistochemistry (IHC).
-
Western Blot Analysis: Homogenize tumor tissue and analyze protein expression of key components of the PI3K/AKT/mTOR pathway (e.g., p-mTOR, p-AKT, p-S6K).
-
Immunohistochemistry (IHC): Analyze formalin-fixed, paraffin-embedded tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Data Presentation
Table 1: Antitumor Efficacy of this compound in MCF-7 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | % TGI | p-value vs. Vehicle | Mean Body Weight Change (%) |
| Vehicle Control | - | 1250 ± 150 | - | - | +2.5 |
| This compound | 25 | 750 ± 110 | 40 | <0.05 | +1.8 |
| This compound | 50 | 437.5 ± 95 | 65 | <0.01 | -0.5 |
| Positive Control | - | 312.5 ± 80 | 75 | <0.001 | -5.0 |
Table 2: Pharmacodynamic Biomarker Modulation in MCF-7 Tumor Xenografts
| Treatment Group | Dose (mg/kg) | Relative p-mTOR Expression (% of Control) | Relative Ki-67 Staining (% Positive Cells) |
| Vehicle Control | - | 100 ± 12 | 85 ± 7 |
| This compound | 50 | 45 ± 8 | 35 ± 5 |
Visualizations
Caption: Experimental workflow for the in vivo xenograft study.
References
- 1. Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Application Notes and Protocols for the Pharmacokinetic and Pharmacodynamic Analysis of 3-Methyl-3H-imidazo[4,5-b]pyridine and Related Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[4,5-b]pyridine scaffold is a significant pharmacophore due to its structural similarity to endogenous purines, leading to a wide array of biological activities.[1][2] Derivatives of this core structure have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents, as well as inhibitors of various kinases.[3][4][5] This document provides a detailed overview of the pharmacokinetic (PK) and pharmacodynamic (PD) analysis of compounds based on the 3H-imidazo[4,5-b]pyridine core, with a focus on 3-Methyl-3H-imidazo[4,5-b]pyridine. Due to the limited publicly available data for this specific molecule, this guide also incorporates data and protocols from closely related analogs to provide a comprehensive framework for its evaluation.
Pharmacokinetic Profile of Imidazo[4,5-b]pyridine Analogs
A critical aspect of drug development is the characterization of a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[6][7] For the imidazo[4,5-b]pyridine class, several studies have reported on the in vitro and in vivo pharmacokinetic parameters of various derivatives.
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic data for representative imidazo[4,5-b]pyridine analogs from published literature. It is important to note that specific data for this compound is not extensively reported; the data below serves as a reference for the expected properties of this chemical class.
| Compound ID/Reference | In Vitro Assay | Result | In Vivo Model | Pharmacokinetic Parameter | Value |
| SHS206[8] | Cytotoxicity (L6 myoblasts) | No cytotoxicity up to 1000 mg/kg | GAN mouse model | Oral Administration | Lowered liver triglyceride levels |
| Compound 1[9] | In vitro intrinsic clearance | Meager | Mice | Oral Bioavailability | High |
| Compound 1[9] | Plasma-protein binding | Moderate | - | - | - |
| Compound 1[9] | Permeability | Acceptable | - | - | - |
Pharmacodynamic Profile of Imidazo[4,5-b]pyridine Analogs
The pharmacodynamic properties of imidazo[4,5-b]pyridine derivatives are diverse, with compounds demonstrating activity against a range of biological targets.
Quantitative Pharmacodynamic Data
The table below presents a summary of the in vitro biological activities of various imidazo[4,5-b]pyridine analogs.
| Compound ID/Reference | Biological Target/Assay | IC50/EC50/MIC |
| SHS206[8] | Mitochondrial Uncoupling (L6 myoblasts) | EC50 = 830 nM |
| Compound 1[9] | Antiplasmodial activity (Pf3D7) | IC50 = 29 nM |
| Compound 10d[3] | mTOR inhibitory activity | Nanomolar range |
| Compound 10n[3] | mTOR inhibitory activity | Nanomolar range |
| Compound 10d[3] | Human breast cancer cells (MCF-7) | Potent activity |
| Compound 10n[3] | Human ovarian cancer cells (A2780) | Potent activity |
| Compound 10[5] | Antiproliferative (Colon carcinoma SW620) | IC50 = 0.4 µM |
| Compound 14[5] | Antiproliferative (Colon carcinoma SW620) | IC50 = 0.7 µM |
| Compound 14[5] | Antibacterial (E. coli) | MIC = 32 µM |
| Bromo-substituted derivative 7[5] | Antiviral (RSV) | EC50 = 21 µM |
| para-cyano-substituted derivative 17[5] | Antiviral (RSV) | EC50 = 58 µM |
Experimental Protocols
The following are detailed protocols for key experiments relevant to the pharmacokinetic and pharmacodynamic evaluation of this compound and its analogs.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes, providing an estimate of its intrinsic clearance.[6]
Materials:
-
Test compound (e.g., this compound)
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Positive control compound with known metabolic stability (e.g., testosterone)
-
Acetonitrile with an internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37°C)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the test compound to the phosphate buffer to achieve the desired final concentration (typically 1 µM).
-
Add human liver microsomes to the wells (final protein concentration typically 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a test compound on a cancer cell line.[5]
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of a test compound against a specific protein kinase.[10]
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
White, opaque 96- or 384-well plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a multi-well plate, add the test compound, the protein kinase, and the kinase-specific substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. The signal is typically proportional to the amount of ADP produced or the amount of phosphorylated substrate.
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
Visualizations
The following diagrams illustrate typical workflows and signaling pathways relevant to the analysis of imidazo[4,5-b]pyridine derivatives.
Caption: General experimental workflow for PK/PD analysis.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 5-(3-(methylsulfonyl)phenyl)-3-(4-(methylsulfonyl)phenyl)-3H-imidazo[4,5-b]pyridine as novel orally bioavailable and metabolically stable antimalarial compound for further exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: 3-Methyl-3H-imidazo[4,5-b]pyridine Derivatives as Chemical Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-Methyl-3H-imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and chemical biology. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, particularly protein kinases. This has led to the development of numerous derivatives as potent and selective inhibitors, making them valuable chemical probes for dissecting cellular signaling pathways and validating novel drug targets.
These application notes provide an overview of the development of this compound derivatives as chemical probes, with a focus on their synthesis, biological activity, and protocols for their application in biomedical research.
Data Presentation: Biological Activities of Key Derivatives
The following tables summarize the quantitative data for representative this compound derivatives, highlighting their potency and selectivity against various biological targets.
Table 1: Kinase Inhibitory Activity
| Compound ID | Target Kinase(s) | IC50 / Kd (nM) | Cell-Based Assay (GI50, nM) | Reference Cell Line(s) |
| Compound A | Aurora-A | 42 | 300 | HCT116 |
| Aurora-B | 198 | - | - | |
| Aurora-C | 227 | - | - | |
| Compound B | c-Met | - | excellent | NIH-3T3/TPR-Met |
| Compound C | mTOR | - | potent | MCF-7, A2780 |
| Compound D | FLT3 | 6.2 (Kd) | 104 (MOLM-13), 291 (MV4-11) | MOLM-13, MV4-11 |
| Aurora-A | 7.5 (Kd) | - | - | |
| Aurora-B | 48 (Kd) | - | - | |
| Compound E | CDK9 | 630 - 1320 | significant | MCF-7, HCT116 |
| Compound F | Akt (ATP-independent) | potent | potent | - |
Table 2: Antiproliferative and Antiviral Activity
| Compound ID | Activity Type | IC50 / EC50 (µM) | Target Cell Line / Virus |
| Compound 10 | Antiproliferative | 0.4 | Colon Carcinoma |
| Compound 14 | Antiproliferative | 0.7 | Colon Carcinoma |
| Compound 7 | Antiviral (RSV) | 21 | - |
| Compound 17 | Antiviral (RSV) | 58 | - |
| Compound 3f | COX-2 Inhibition | 9.2 | - |
| COX-1 Inhibition | 21.8 | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general method for the N-methylation of the imidazo[4,5-b]pyridine core, a key step in the synthesis of many chemical probes based on this scaffold.[1]
Materials:
-
Substituted 1H-imidazo[4,5-b]pyridine precursor
-
Methyl iodide (CH3I)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
To a solution of the 1H-imidazo[4,5-b]pyridine precursor (1 equivalent) in anhydrous DMF, add sodium hydride (5 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a DCM/MeOH gradient to yield the desired this compound derivative.[1]
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of a this compound derivative against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
This compound test compound
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well or 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at the optimal temperature (typically 30 °C) for the specified time.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 3: Cellular Proliferation Assay (MTT Assay)
This protocol describes the use of an imidazo[4,5-b]pyridine derivative to assess its effect on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Complete cell culture medium
-
This compound test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 (concentration for 50% inhibition of cell growth) value from the dose-response curve.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Inhibition of key signaling pathways by this compound probes.
Experimental Workflow Diagram
Caption: Workflow for the development of a chemical probe.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridine.
Troubleshooting Guide
Low product yield is a common challenge in the synthesis of imidazo[4,5-b]pyridine derivatives. This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low Overall Yield in Multi-Step Synthesis
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Conditions | Experiment with different catalysts, solvents, temperatures, and reaction times. For instance, microwave-assisted synthesis has been shown to improve yields in some cases.[1] |
| Incomplete Reactions | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction goes to completion. Consider extending the reaction time or moderately increasing the temperature if starting material is still present.[2] |
| Degradation of Starting Materials or Product | Ensure the use of high-purity, dry reagents and solvents. If intermediates or the final product are sensitive to air or light, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and protect it from light.[2] |
| Inefficient Purification | Evaluate and optimize your purification method. If using column chromatography, experiment with different solvent systems or stationary phases. Recrystallization from a suitable solvent can also significantly improve yield and purity.[2] |
| Formation of Regioisomers | The unsymmetrical nature of precursors like 2,3-diaminopyridine can lead to the formation of multiple isomers, thereby reducing the yield of the desired product.[2] Modifying substituents on starting materials may influence the regiochemical outcome.[2] |
Issue 2: Low Yield in the Cyclization Step
| Possible Cause | Suggested Solution |
| Inefficient Dehydration Agent | In condensations involving carboxylic acids, a strong dehydrating agent like polyphosphoric acid (PPA) is often used. Ensure the PPA is fresh and used in appropriate quantities. Microwave irradiation in the presence of PPA can also enhance cyclization efficiency.[1] |
| Oxidative Step Inefficiency (for aldehyde precursors) | When using aldehydes, the reaction proceeds through an intermediate that requires an oxidative step. Ensure adequate aeration or the use of a suitable oxidizing agent to drive the reaction to completion. Some methods report excellent yields using air as the oxidant.[1] |
| Steric Hindrance | Bulky substituents on the starting materials can hinder the cyclization process. Consider using starting materials with less sterically demanding groups if possible.[2] |
| Suboptimal pH | The cyclization reaction can be sensitive to pH. If using acidic conditions, ensure the pH is optimal for the reaction. Neutralization and extraction steps should be carried out carefully to avoid product loss.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing the imidazo[4,5-b]pyridine scaffold?
A1: The most prevalent methods involve the condensation of 2,3-diaminopyridine with various carbonyl compounds such as carboxylic acids, aldehydes, or their derivatives.[1][2] These reactions are typically conducted under acidic conditions or at elevated temperatures.[2] Another approach is the palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles followed by in situ cyclization.[2] One-pot procedures involving the reduction of a nitro group followed by cyclization are also employed.[3][4]
Q2: How can I minimize the formation of regioisomers?
A2: The formation of regioisomers is a significant challenge due to the unsymmetrical nature of 2,3-diaminopyridine.[2] To control regioselectivity, you can:
-
Modify substituents: The steric and electronic properties of the substituents on your starting materials can direct the reaction towards a specific isomer.[2]
-
Utilize specific synthetic strategies: Some synthetic routes are designed to be regioselective. For example, a directed solid-phase synthesis has been developed to produce specific isomers of imidazo[4,5-b]pyridines.
Q3: What are the best methods for purifying this compound?
A3: Purification can often be challenging. Common and effective methods include:
-
Column Chromatography: This is the most widely used technique. A gradient of hexane and ethyl acetate is a good starting point for the mobile phase.[5]
-
Recrystallization: This method can be very effective for obtaining highly pure product and can also improve the overall yield by isolating the product from the reaction mixture.[2]
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, especially of regioisomers, preparative HPLC can be employed.[2]
Q4: Can reaction conditions be optimized to improve yield?
A4: Absolutely. Optimization of reaction conditions is crucial. Key parameters to consider include:
-
Catalyst: Screening different acid or metal catalysts and optimizing their loading can significantly impact yield.[5]
-
Solvent: The choice of solvent affects reactant solubility and reaction kinetics. A solvent screen is recommended.[5]
-
Temperature and Time: These parameters should be carefully optimized. Monitoring the reaction with TLC is essential to determine the optimal reaction time and avoid product degradation from prolonged heating.[2][5]
Experimental Protocols
General Procedure for Condensation of 2,3-Diaminopyridine with an Aldehyde
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: To a solution of 2,3-diaminopyridine (1.0 equivalent) in a suitable solvent such as nitrobenzene or acetic acid, add the desired aldehyde (1.0-1.2 equivalents).[2]
-
Heating: Heat the reaction mixture at a temperature ranging from 120°C to reflux for 2-12 hours.[2]
-
Monitoring: Monitor the progress of the reaction by TLC.[2]
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.[2]
-
If acetic acid is used as the solvent, neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).[2]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 3H-imidazo[4,5-b]pyridine.[2]
Visualizations
Caption: A general experimental workflow for the synthesis of this compound.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Improving selectivity of N-alkylation in imidazo[4,5-b]pyridine synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on improving the regioselectivity of N-alkylation in the synthesis of imidazo[4,5-b]pyridine derivatives. Find answers to common experimental challenges through our detailed troubleshooting guides and FAQs.
Troubleshooting Guide
This section addresses specific issues encountered during the N-alkylation of the imidazo[4,5-b]pyridine core.
Question 1: My reaction yields a mixture of N1 and N3 regioisomers. How can I improve the selectivity for one isomer over the other?
Answer: Achieving regioselectivity in the N-alkylation of imidazo[4,5-b]pyridines is a common challenge due to the presence of multiple nucleophilic nitrogen atoms.[1] The final product distribution is heavily influenced by reaction conditions.[1] Here are key factors to consider for improving selectivity:
-
Steric Hindrance: This is a primary determinant of the N1/N3 ratio.[2]
-
To favor the N1 isomer: Introduce a bulky substituent at the C2 position of the imidazo[4,5-b]pyridine ring. The steric bulk will hinder the approach of the alkylating agent to the adjacent N3 position, thereby favoring alkylation at the less hindered N1 position.[2]
-
To favor the N3 isomer: Use a smaller or no substituent at the C2 position. In the absence of significant steric hindrance, the electronic properties of the ring may favor N3 alkylation.
-
-
Choice of Base and Solvent: The base and solvent system can significantly alter the outcome.
-
Using potassium carbonate (K2CO3) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) is a common starting point, but the selectivity can be substrate-dependent.[3][4]
-
Phase-transfer catalysis (PTC) conditions, for instance, using K2CO3 with tetra-n-butylammonium bromide (TBAB), can also be employed and may alter the isomeric ratio.[2]
-
-
Alkylating Agent: The nature of the alkylating agent plays a role. While systematic studies are limited, bulkier alkylating agents are more likely to be influenced by the steric environment of the substrate, potentially increasing selectivity for the less hindered nitrogen.
Question 2: I am observing a third, unexpected isomer. What is it and why is it forming?
Answer: The imidazo[4,5-b]pyridine system can exist in different tautomeric forms.[3] While alkylation typically occurs on the imidazole ring (N1 or N3), reaction on the pyridine nitrogen (N4) is also possible, leading to a third regioisomer.[4]
-
Formation Conditions: N-alkylation on the pyridine ring nitrogen has been observed, particularly when using bases like K2CO3 in DMF.[3][4] In some studies, N4-benzylation was the predominant or even exclusive outcome.[3][4]
-
Structural Confirmation: Distinguishing between N1, N3, and N4 isomers requires careful characterization. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguous structural assignment.[3][4] For example, a NOESY correlation between the benzylic protons of the newly introduced alkyl group and the H-5 proton of the pyridine ring would confirm the N4 regioisomer.[3]
Question 3: The overall yield of my N-alkylation reaction is low. What are the potential causes and solutions?
Answer: Low yields can stem from several factors, from incomplete reactions to side product formation.
-
Incomplete Reaction:
-
Poor Nucleophilicity:
-
Solution: The imidazo[4,5-b]pyridine nitrogen must be deprotonated to act as an effective nucleophile. If a weak base like K2CO3 is insufficient, a stronger base may be required, although this can impact selectivity.
-
-
Side Reactions:
-
Solution: A common side reaction is the formation of quaternary imidazolium salts from a second alkylation event.[5] To minimize this, use the alkylating agent in a controlled stoichiometry (e.g., 1.6 equivalents) and add it dropwise to the reaction mixture.[1] Avoiding excessively high temperatures can also reduce the rate of this secondary reaction.[5]
-
Question 4: Separating the N1 and N3 regioisomers by column chromatography is proving difficult. What can I do?
Answer: Regioisomers often have very similar polarities, making their separation by standard silica gel chromatography challenging.[6]
-
Optimize Chromatography Conditions:
-
Solvent System: Experiment with a wide range of solvent systems and gradients. Sometimes, adding a small amount of a modifier like triethylamine or formic acid to the mobile phase can improve peak shape and resolution for basic or acidic compounds.[6]
-
Stationary Phase: If silica is ineffective, consider alternative stationary phases. Reversed-phase columns (like C18) or specialized phases such as pentafluorophenyl (PFP) can offer different selectivity profiles.[6]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Solution: Preparative HPLC is often the most effective method for separating stubborn isomers.[6] Develop a method on an analytical scale first to optimize the mobile phase and gradient before scaling up.
-
Frequently Asked Questions (FAQs)
Q1: What are the key factors controlling regioselectivity in the N-alkylation of imidazo[4,5-b]pyridines?
A1: The regioselectivity is primarily governed by a combination of steric and electronic factors. Steric hindrance around the nitrogen atoms is often the dominant factor; alkylation tends to occur at the less sterically crowded nitrogen.[2] Electronic effects, solvent polarity, the nature of the counter-ion from the base, and the reactivity of the alkylating agent also play crucial roles in determining the final N1/N3/N4 product ratio.[1]
Q2: Which analytical techniques are definitive for identifying N-alkylation regioisomers?
A2: While 1H and 13C NMR are essential, they may not be sufficient to distinguish between isomers. Two-dimensional NMR techniques are the gold standard. NOESY is particularly powerful as it can show through-space correlations between the protons of the new alkyl group and nearby protons on the heterocyclic core, allowing for unambiguous assignment of the substitution position.[3][4] HMBC and HSQC are also invaluable for confirming assignments.
Q3: Does the leaving group on the alkylating agent (e.g., Br vs. I) affect selectivity?
A3: Yes, the leaving group can influence the reaction. For instance, in a study on imidazo[4,5-b]pyridine-4-oxides, regioselectivity was found to vary slightly with the nature of the benzyl halide (benzyl bromide vs. benzyl iodide).[2] This is attributed to the different polarizability and size of the halide, which can affect the transition state of the S_N2 reaction.[2]
Data on Reaction Conditions and Selectivity
The regiochemical outcome of N-alkylation is highly dependent on the specific substrate and reaction conditions. The following table summarizes illustrative data from the literature.
| Substrate | Alkylating Agent | Base | Solvent | Temp. | Product(s) | Ratio (N1:N3:N4) | Yield | Reference |
| Imidazo[4,5-b]pyridine-4-oxide | Benzyl bromide | K₂CO₃ | DMF | RT | N1 & N3 isomers | 1 : 1.4 | - | [2] |
| 2-Methyl-imidazo[4,5-b]pyridine-4-oxide | Benzyl bromide | K₂CO₃ | DMF | RT | N1 & N3 isomers | 1.8 : 1 | - | [2] |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Benzyl bromide | K₂CO₃ | DMF | RT | N1, N3 & N4 isomers | Mixture, N4 major | - | [4] |
| Substituted 6H-imidazo[4,5-b]pyridine | Alkyl halide | K₂CO₃ | DMF | RT | N-alkylated product | Not specified | - | [1] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
This protocol is a general method for the N-alkylation of a substituted 6H-imidazo[4,5-b]pyridine using potassium carbonate as the base.[1]
Materials:
-
Substituted 6H-imidazo[4,5-b]pyridine (1.0 eq)
-
Alkylating agent (e.g., benzyl chloride) (1.6 eq)
-
Potassium carbonate (K₂CO₃) (2.2 eq)
-
N,N-Dimethylformamide (DMF)
-
Tetra-n-butylammonium bromide (TBAB) (optional, 0.15 eq)
-
Ethyl acetate
-
Water & Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted 6H-imidazo[4,5-b]pyridine (1.0 eq) in DMF.
-
Add potassium carbonate (2.2 eq). If using a phase-transfer catalyst, add TBAB (0.15 eq).[1]
-
Addition of Alkylating Agent: Stir the mixture vigorously at room temperature and add the alkylating agent (1.6 eq) dropwise.[1]
-
Reaction: Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction's progress by TLC.[1]
-
Work-up: Once the reaction is complete, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the DMF.[1]
-
Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water and then with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]
-
Purification: Purify the crude product by silica gel column chromatography to separate the regioisomers.
Visualizations
Diagrams of Key Concepts and Workflows
References
Technical Support Center: Enhancing the Aqueous Solubility of 3-Methyl-3H-imidazo[4,5-b]pyridine for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of 3-Methyl-3H-imidazo[4,5-b]pyridine in in vitro experimental settings.
Troubleshooting Guides
Issue: Compound Precipitation Upon Addition to Aqueous Buffer or Media
Q1: My this compound, dissolved in an organic solvent (e.g., DMSO), precipitates immediately when I add it to my aqueous experimental buffer or cell culture medium. What is happening and how can I resolve this?
A1: Immediate precipitation, often termed "crashing out," occurs when a compound that is soluble in a concentrated organic stock solution is rapidly introduced into an aqueous environment where its solubility is much lower.[1] This is a common issue with hydrophobic molecules like many imidazopyridine derivatives.
Here are potential causes and recommended solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the compound in the aqueous medium exceeds its maximum aqueous solubility. | Decrease the final working concentration. It is crucial to first determine the compound's aqueous solubility limit under your specific experimental conditions.[1] |
| "Solvent Shock" | Rapid dilution of a concentrated organic stock into a large volume of aqueous buffer causes a sudden change in solvent polarity, leading to precipitation.[2] | Perform serial dilutions. Instead of a single large dilution, create intermediate dilutions in your aqueous buffer. Adding the compound dropwise while gently vortexing can also help.[1] |
| Temperature Effects | The temperature of the aqueous medium can influence solubility. Many compounds are less soluble at lower temperatures.[2] | Use pre-warmed (e.g., 37°C) aqueous buffers or cell culture media for your dilutions, especially for cell-based assays.[1] |
| High Final Organic Solvent Concentration | While an organic solvent like DMSO is necessary for the initial stock solution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final concentration of the organic solvent in your in vitro assay as low as possible, typically below 1%, and ideally below 0.5%.[1] |
Issue: Delayed Precipitation of the Compound in the Incubator
Q2: My experimental plate with this compound looks fine initially, but after a few hours of incubation, I see a precipitate. What is the cause?
A2: Delayed precipitation can be due to several factors related to the compound's stability and the conditions within the incubator.
| Potential Cause | Explanation | Recommended Solution |
| Metastable Supersaturated Solution | Initially, a supersaturated solution may have formed that is not thermodynamically stable, leading to crystallization over time. | Consider using a formulation strategy to enhance and maintain solubility, such as complexation with cyclodextrins. |
| pH Shift in Culture Medium | Cellular metabolism can cause a decrease in the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds. | Monitor the pH of your cell culture medium. If a significant drop is observed, consider more frequent media changes or using a more strongly buffered medium. |
| Compound Instability | The compound may be degrading over time under the experimental conditions, and the degradation products may be less soluble. | Assess the stability of this compound under your specific assay conditions (temperature, pH, light exposure). |
Frequently Asked Questions (FAQs)
Q3: What is the recommended starting solvent for this compound?
A3: For in vitro studies, Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of poorly water-soluble compounds like this compound.[1]
Q4: How can I determine the aqueous solubility of my compound?
A4: You can determine the aqueous solubility through either a kinetic or thermodynamic method.[3]
-
Kinetic Solubility: This is often determined by adding a DMSO stock solution to an aqueous buffer and identifying the concentration at which precipitation first occurs. This method is rapid and mimics the conditions of many in vitro assays.[4]
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is measured by adding an excess of the solid compound to the aqueous buffer, allowing it to equilibrate (e.g., for 24-48 hours), and then measuring the concentration of the dissolved compound in the supernatant.[3][4]
Q5: What are the most common methods to enhance the aqueous solubility of compounds like this compound for in vitro studies?
A5: Several methods can be employed to improve aqueous solubility:
-
Co-solvents: Using a water-miscible organic solvent in the aqueous buffer can increase the solubility of hydrophobic compounds.[4]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[4]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
Nanosuspensions: This involves reducing the particle size of the compound to the nanometer range, which can increase the dissolution rate and saturation solubility.
Quantitative Data Summary
The following table provides hypothetical aqueous solubility data for this compound to illustrate the potential impact of different solubility enhancement techniques. Note: These are illustrative values and actual solubility should be determined experimentally.
| Condition | Aqueous Buffer (pH 7.4) | Solubility (µg/mL) | Fold Increase |
| Unformulated Compound | Phosphate Buffered Saline (PBS) | ~1 | 1 |
| Co-solvent | PBS with 5% Ethanol | ~10 | 10 |
| pH Adjustment | Citrate Buffer (pH 3.0) | ~50 | 50 |
| Cyclodextrin Complexation | PBS with 2% HP-β-CD | ~100 | 100 |
Experimental Protocols
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
-
Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Prepare a standard curve with known concentrations of the compound to quantify the solubility.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) by Kneading Method
-
Weigh out the desired molar ratio of this compound and HP-β-CD (e.g., 1:1 or 1:2).
-
In a mortar, add the HP-β-CD and a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.
-
Gradually add the this compound powder to the paste and knead thoroughly for 30-60 minutes.
-
Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
The resulting powder can then be used to prepare aqueous solutions for your in vitro studies.
Visualizations
References
Technical Support Center: Enhancing the Metabolic Stability of 3-Methyl-3H-imidazo[4,5-b]pyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the optimization of 3-Methyl-3H-imidazo[4,5-b]pyridine derivatives for improved metabolic stability.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My this compound derivative shows high clearance in liver microsome stability assays. What are the likely metabolic "hot spots" on the scaffold?
A1: The imidazo[4,5-b]pyridine core and its substituents are susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 playing a significant role. Based on data from related heterocyclic systems and general metabolic principles, the following are potential metabolic hot spots:
-
The Pyridine Ring: Unsubstituted positions on the pyridine ring are susceptible to oxidation.
-
The Imidazole Ring: While generally more stable than the pyridine ring, the imidazole ring can also be a site of metabolism.
-
The Methyl Group at Position 3: This methyl group can be a site for oxidation to a hydroxymethyl group, followed by further oxidation to a carboxylic acid.
-
Substituents on the Scaffold: Aromatic or aliphatic substituents are common sites of metabolism. For instance, unsubstituted phenyl rings are often hydroxylated, and alkyl chains can be oxidized at various positions.
Q2: What are the primary strategies to block the metabolic hot spots on my compound?
A2: Once a metabolic liability is identified, several strategies can be employed to improve stability:
-
Fluorination: The introduction of a fluorine atom at a metabolically active site can block oxidation due to the strength of the C-F bond.[1][2] For example, if a phenyl ring substituent is being hydroxylated, adding a fluorine atom at that position can prevent this metabolic pathway.
-
Deuteration: Replacing a hydrogen atom with a deuterium atom at a site of metabolism can slow down the rate of metabolism due to the kinetic isotope effect.
-
Introduction of Nitrogen Atoms (Scaffold Hopping): Replacing a carbon atom with a nitrogen atom in an aromatic ring (e.g., converting a phenyl substituent to a pyridyl substituent) can increase metabolic stability by making the ring more electron-deficient and less susceptible to oxidation.
-
Steric Hindrance: Introducing a bulky group near a metabolic hot spot can sterically hinder the approach of metabolizing enzymes.
Q3: My compound is highly lipophilic and basic, and it shows very rapid clearance in the microsomal stability assay. How can I determine if this is due to metabolism or non-specific binding?
A3: This is a critical issue, as highly lipophilic and basic compounds are prone to non-specific binding to the microsomal membrane, which can lead to an overestimation of metabolic clearance.[3][4] Here’s how to troubleshoot:
-
Vary Microsomal Protein Concentration: Perform the assay at different microsomal protein concentrations. If the intrinsic clearance (CLint) is dependent on the protein concentration, it suggests that non-specific binding is a significant factor. The true CLint should be independent of the microsomal concentration when corrected for binding.[4]
-
Measure Fraction Unbound in Microsomes (fu,mic): Experimentally determine the fraction of the compound that is not bound to the microsomes. This can be done using techniques like equilibrium dialysis or ultracentrifugation. The unbound intrinsic clearance (CLu,int) can then be calculated, which provides a more accurate measure of metabolic liability.
-
Include Control Compounds: Run the assay with known compounds that have different degrees of lipophilicity and basicity, as well as known binding characteristics, to ensure your assay is performing as expected.
Q4: I am having difficulty with the solubility of my this compound derivative in the assay buffer. What can I do?
A4: Poor aqueous solubility can lead to inaccurate and unreliable results in metabolic stability assays.[5] Here are some troubleshooting steps:
-
Use a Co-solvent: The "cosolvent method" involves preparing the compound dilutions in a solution with a higher organic solvent content (e.g., acetonitrile or DMSO) and then adding this solution directly to the microsomes.[5] This can help to maintain the compound's solubility throughout the incubation.
-
Check for Precipitation: Visually inspect the incubation mixture for any signs of precipitation. You can also centrifuge the mixture at the end of the incubation and analyze both the supernatant and the pellet to see if the compound has precipitated.
-
Optimize the Final Solvent Concentration: Ensure the final concentration of the organic solvent in the incubation is as low as possible (typically ≤1%) to avoid inhibiting the activity of the metabolizing enzymes.
Q5: The LC-MS/MS analysis of my assay samples is challenging. What are some common issues and solutions?
A5: Analytical challenges can arise from the parent compound or its metabolites.
-
Poor Peak Shape or Retention: Imidazopyridines are often basic and can interact with silanol groups on the HPLC column, leading to poor peak shape. Use a column with end-capping or a mobile phase with a suitable additive (e.g., a small amount of a volatile amine) to improve peak shape.
-
Metabolite Instability: Some metabolites, such as N-oxides or glucuronide conjugates, can be unstable and may degrade during sample preparation or analysis.[6] It's important to process and analyze samples promptly and consider the stability of potential metabolites when developing the analytical method.
-
Matrix Effects: Components of the biological matrix can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[7] Use a stable isotope-labeled internal standard whenever possible to compensate for matrix effects. If that's not feasible, a thorough validation of the analytical method is crucial to assess and minimize these effects.
Strategies to Improve Metabolic Stability: A Summary
The following table summarizes key strategies and their impact on the metabolic stability of imidazo[4,5-b]pyridine derivatives, with illustrative examples from the literature.
| Strategy | Modification Example | Rationale | Observed Outcome |
| Blocking Metabolic Hotspots | Introduction of a fluorine atom on a phenyl ring substituent. | The strong C-F bond prevents CYP450-mediated hydroxylation.[1][2] | Increased metabolic stability by preventing oxidative metabolism at that position. |
| Scaffold Hopping | Replacing a phenyl substituent with a pyridyl or pyrimidyl group. | The introduction of a nitrogen atom makes the ring more electron-deficient and less prone to oxidation. | A 2-pyridyl group dramatically increased the half-life of a compound with an unsubstituted phenyl ring as a metabolic soft spot. |
| Modulating Physicochemical Properties | Introduction of a N-methyl piperazine moiety at the m-position of a phenyl substituent. | This modification can alter the pKa and lipophilicity of the molecule, potentially reducing its affinity for metabolizing enzymes or hERG. | Resulted in high human liver microsomal stability (24% metabolized after 30 min vs. 86% for the parent compound). |
| Substitution on the Core | Introduction of a methyl group at the 3-position of a pyrazole substituent. | Can enhance inhibitory potency while maintaining high stability to human liver microsomal metabolism. | Maintained high stability in human liver microsomes. |
Experimental Protocols
A detailed methodology for a standard liver microsomal stability assay is provided below.
Liver Microsomal Stability Assay
1. Purpose: To determine the in vitro metabolic stability of a test compound by measuring its disappearance over time when incubated with liver microsomes.
2. Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human, rat, mouse, etc.)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (with known high, medium, and low clearance)
-
Acetonitrile (ACN) with an internal standard (for quenching the reaction)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
3. Procedure:
-
Preparation of Reagents:
-
Prepare the working solution of the test compound by diluting the stock solution in buffer.
-
Thaw the liver microsomes on ice and dilute to the desired concentration in buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome solution.
-
Add the test compound working solution to the wells.
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard to the respective wells.
-
-
Sample Processing:
-
Seal the plate and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the remaining test compound at each time point.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining test compound versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).
Visualizations
Metabolic Pathway of this compound Derivatives
Caption: Generalized metabolic pathway for this compound derivatives.
Experimental Workflow for Microsomal Stability Assay
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Logical Relationship of Strategies to Improve Metabolic Stability
Caption: Key strategies to enhance the metabolic stability of drug candidates.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonspecific binding of drugs to human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The influence of nonspecific microsomal binding on apparent intrinsic clearance, and its prediction from physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High throughput microsomal stability assay for insoluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating hERG Inhibition of 3-Methyl-3H-imidazo[4,5-b]pyridine-based Kinase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition by 3-Methyl-3H-imidazo[4,5-b]pyridine-based kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is hERG inhibition and why is it a concern for this compound-based kinase inhibitors?
A1: The hERG potassium channel is crucial for cardiac repolarization, the process that resets the heart for the next beat. Inhibition of this channel can delay repolarization, leading to a condition called QT prolongation, which increases the risk of a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP). Many kinase inhibitors, including those with the this compound scaffold, can inadvertently block the hERG channel due to certain structural features, making early assessment of this liability a critical step in drug discovery.
Q2: What are the common structural features of this compound derivatives that are associated with hERG inhibition?
A2: While there is no single universal pharmacophore for hERG binders, several molecular features are frequently linked to hERG liability. For the imidazo[4,5-b]pyridine scaffold, these often include:
-
High Lipophilicity: Increased lipophilicity (fat-solubility) can lead to higher concentrations of the compound within the cell membrane where the hERG channel is located.
-
Basic Amines: The presence of a basic nitrogen atom that can be protonated at physiological pH is a common feature in many hERG inhibitors.
-
Aromatic and Hydrophobic Groups: Cation-π and π-π stacking interactions between the inhibitor's aromatic systems and residues in the hERG channel's binding pocket are key binding motifs.
Q3: At what stage of drug discovery should we screen for hERG liability?
A3: It is highly recommended to start screening for hERG liability as early as possible, ideally during the hit-to-lead and lead optimization stages. Early identification allows medicinal chemists to design new compounds with a reduced risk of cardiotoxicity, saving significant time and resources.
Q4: What are the general strategies to reduce hERG inhibition in our this compound series?
A4: Several medicinal chemistry strategies can be employed to "design out" hERG liability while maintaining on-target kinase potency. These include:
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Reducing Lipophilicity: Introducing polar functional groups or replacing lipophilic moieties with more polar ones.
-
Modulating Basicity (pKa): Lowering the pKa of basic nitrogen atoms can reduce their interaction with the hERG channel. This can be achieved by introducing electron-withdrawing groups or replacing basic rings (e.g., piperidine) with less basic ones (e.g., piperazine, morpholine).[1]
-
Disrupting Aromatic Interactions: Removing or modifying aromatic rings to decrease π-π stacking interactions.
-
Introducing Steric Hindrance: Adding bulky groups that create steric clashes with the hERG channel binding pocket can prevent optimal binding.
-
Creating Zwitterions: Introducing an acidic group to balance a basic one can reduce the overall lipophilicity and hERG affinity.
Troubleshooting Guides
Problem 1: High hERG inhibition observed in our lead this compound compound.
Possible Causes and Solutions:
-
High Lipophilicity (clogP > 3.5):
-
Solution: Systematically replace lipophilic substituents with more polar alternatives. For example, replace a phenyl ring with a pyridine or a pyrazole. Introduce polar groups like hydroxyls, amides, or sulfones on peripheral parts of the molecule.
-
-
Presence of a Strong Basic Center (pKa > 8.5):
-
Solution: Attenuate the basicity of nitrogen atoms. If a piperidine ring is present, consider replacing it with a morpholine or piperazine. Alternatively, introduce electron-withdrawing groups near the basic center.
-
-
Planar Aromatic Systems:
-
Solution: Introduce substituents that force aromatic rings out of planarity. Replace flat aromatic rings with non-aromatic, cyclic structures where possible, while ensuring on-target potency is maintained.
-
Problem 2: Inconsistent or unreliable hERG assay data from our automated patch clamp system.
Possible Causes and Solutions:
-
Compound Precipitation: Poorly soluble compounds can precipitate in the aqueous assay buffer, leading to inaccurate concentration measurements and variable results.
-
Solution: Visually inspect compound solutions for any signs of precipitation. Consider adding a surfactant like Pluronic F-68 to the extracellular medium to improve solubility. Always prepare fresh compound dilutions for each experiment.
-
-
Current Rundown: The hERG current amplitude may decrease over time during the experiment, even without a blocker.
-
Solution: Optimize the intracellular solution to ensure cell health; this typically includes ATP and GTP. Use perforated patch-clamp technique if possible to maintain the integrity of the intracellular environment. Mathematically correct for linear rundown by extrapolating the baseline decay.
-
-
Seal Instability: Poor "giga-seals" between the cell and the patch plate can lead to leaky recordings and noisy data.
-
Solution: Ensure high-quality, healthy cells are used. Optimize cell harvesting and preparation protocols. Use only cells with a seal resistance > 1 GΩ for analysis.
-
Data Presentation: Structure-Activity Relationships for hERG Inhibition
The following tables summarize quantitative data on how structural modifications to the imidazo[4,5-b]pyridine scaffold can impact hERG inhibition.
Table 1: Effect of R2-Pyrazole Modifications on hERG Inhibition
| Compound | R2 Substituent | Aurora-A IC50 (µM) | hERG % Inhibition @ 10 µM | hERG IC50 (µM) | clogP |
| 21i | 1-methyl-1H-pyrazol-4-yl | 0.052 | 67 | ND | 2.37 |
| 22d | 1,3-dimethyl-1H-pyrazol-4-yl | 0.021 | 48 | 6.3 | 2.34 |
| 22e | 1-ethyl-3-methyl-1H-pyrazol-4-yl | 0.019 | ND | 2.5 | ND |
Data sourced from a study on dual FLT3/Aurora kinase inhibitors.[2]
Table 2: Impact of Fused Ring System on hERG Inhibition
| Compound | Fused Ring System | TrkA IC50 (nM) | hERG IC50 (µM) |
| 1a | Imidazo[4,5-b]pyridine | < 3 | 5.2 |
| 2a | Imidazo[4,5-b]pyridine | < 3 | > 25 |
| 3a | Purine | < 3 | > 25 |
Data from a study on TrkA inhibitors, demonstrating that modifications to the core scaffold can significantly reduce hERG liability.[3]
Experimental Protocols
Key Experiment 1: Automated Patch Clamp hERG Assay
This protocol outlines a standard method for assessing hERG inhibition using an automated patch clamp system (e.g., QPatch or SyncroPatch).
1. Cell Culture:
-
Use Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the hERG gene.
-
Culture cells in appropriate media and maintain at 37°C and 5% CO2.
-
Harvest cells at 70-90% confluency using a non-enzymatic cell dissociation solution to ensure cell health.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 120 KCl, 10 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.
3. Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions in the external solution to achieve the final desired concentrations. The final DMSO concentration should not exceed 0.5%.
4. Electrophysiology:
-
Establish a whole-cell configuration with a seal resistance > 1 GΩ.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to measure the peak tail current.
-
Record baseline currents in the external solution (vehicle control).
-
Apply increasing concentrations of the test compound and record the corresponding inhibition of the hERG tail current.
5. Data Analysis:
-
Measure the peak tail current at each concentration.
-
Calculate the percentage of current inhibition relative to the vehicle control.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
Key Experiment 2: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol describes a general method for determining kinase inhibitor potency using HTRF technology.
1. Reagents:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Assay buffer (typically contains HEPES, MgCl2, and a detergent like Brij-35)
-
HTRF detection reagents: Europium cryptate-labeled anti-phospho antibody (donor) and streptavidin-XL665 (acceptor).
2. Assay Procedure:
-
Prepare serial dilutions of the this compound inhibitor in DMSO, then dilute in assay buffer.
-
In a low-volume 384-well plate, add the inhibitor solution.
-
Add the kinase and biotinylated substrate peptide mixture to initiate the reaction.
-
Add ATP to start the phosphorylation reaction. Incubate for a predetermined time (e.g., 60 minutes) at room temperature.
-
Stop the enzymatic reaction by adding the HTRF detection reagents in a buffer containing EDTA.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).
3. Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.
-
Plot the HTRF ratio against the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing high hERG inhibition.
Caption: Experimental workflow for the automated patch clamp hERG assay.
References
Optimizing the potency of 3-Methyl-3H-imidazo[4,5-b]pyridine through structural modifications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the structural modification of 3-Methyl-3H-imidazo[4,5-b]pyridine to optimize its potency.
Frequently Asked Questions (FAQs)
Q1: What are the key initial steps for synthesizing this compound derivatives?
A1: The synthesis of N-methyl-substituted imidazo[4,5-b]pyridines can be achieved through the alkylation of the imidazo[4,5-b]pyridine core.[1] A common method involves using methyl-iodide (CH3I) in the presence of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF).[1] However, it's important to note that this alkylation reaction may not be selective and can result in a mixture of monoalkylated and polyalkylated products.[1]
Q2: My N-methylation reaction is resulting in low yields. How can I optimize this step?
A2: Low yields in the N-methylation of imidazo[4,5-b]pyridines are a known issue.[1] To optimize the reaction, consider the following:
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Base and Solvent: The choice of base and solvent is critical. While NaH in DMF is common, exploring other non-nucleophilic bases and aprotic polar solvents might improve yields.
-
Temperature Control: Carefully control the reaction temperature. Running the reaction at a lower temperature might enhance selectivity and reduce the formation of byproducts.
-
Stoichiometry: Precisely control the stoichiometry of the starting material and methylating agent to minimize polyalkylation.[1]
-
Purification: Employ careful chromatographic purification to isolate the desired N-methylated product from other isomers and polyalkylated species.
Q3: What are common biological targets for this compound derivatives?
A3: The this compound scaffold has been explored for its inhibitory activity against a range of protein kinases. These include mTOR, c-Met, Aurora kinases, and FLT3.[2][3][4][5] This scaffold is considered a promising starting point for the design of novel kinase inhibitors.[3]
Q4: How do structural modifications on the this compound core affect its potency?
A4: Structure-activity relationship (SAR) studies have revealed that substitutions at various positions of the imidazo[4,5-b]pyridine ring system significantly impact biological activity. For instance, modifications at the 2, 6, and 7-positions have been extensively studied to enhance potency and selectivity against different kinase targets.[4][6] The addition of bulky or solubilizing groups can also influence the physicochemical properties and oral bioavailability of the compounds.[4]
Troubleshooting Guides
Problem: Inconsistent Results in Kinase Inhibition Assays
Possible Cause 1: Compound Precipitation
-
Troubleshooting Step: Visually inspect the assay plate for any signs of precipitation. Determine the solubility of your compound in the assay buffer. It is crucial to work below the kinetic solubility limit.
-
Solution: If solubility is an issue, consider using a co-solvent like DMSO, but keep the final concentration low (typically ≤1%) to avoid affecting enzyme activity. Re-evaluate the compound's structure for potential modifications to improve solubility.
Possible Cause 2: Assay Interference
-
Troubleshooting Step: Run control experiments to check for assay interference. This includes testing the compound against the detection system (e.g., luminescence or fluorescence) in the absence of the kinase to rule out autofluorescence or quenching.
-
Solution: If interference is detected, you may need to switch to an alternative assay format. For example, if you are using a luminescence-based ATP detection assay, consider a fluorescence polarization or FRET-based assay.
Problem: Difficulty in Interpreting Structure-Activity Relationship (SAR) Data
Possible Cause: Lack of a Systematic Approach
-
Troubleshooting Step: Ensure that structural modifications are made systematically. Modify one part of the molecule at a time to clearly understand the impact of each change.
-
Solution: Organize your data in tables that clearly show the structural change and the corresponding change in potency (e.g., IC50 values). Use this data to build a pharmacophore model for your target.
Data Presentation
Table 1: Structure-Activity Relationship of Imidazo[4,5-b]pyridine Derivatives as Aurora Kinase Inhibitors
| Compound | R-Group at C7 | Aurora-A IC50 (µM) | Aurora-B IC50 (µM) | Aurora-C IC50 (µM) |
| 51 (CCT137690) | 3-((4-(6-bromo-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole | 0.015 | 0.025 | 0.019 |
Data sourced from a study on imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases.[4]
Table 2: Activity of Imidazo[4,5-b]pyridine Derivatives against mTOR and Cancer Cell Lines
| Compound | mTOR IC50 (µM) | MCF-7 GI50 (µM) | A2780 GI50 (µM) |
| 10d | 0.023 | 0.21 | 0.18 |
| 10n | 0.019 | 0.15 | 0.11 |
Data from a study on 3H-imidazole[4,5-b]pyridine derivatives as selective mTOR inhibitors.[2]
Experimental Protocols
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for a 384-well plate format and is suitable for high-throughput screening.[7]
Principle: The assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound.[8]
Materials:
-
384-well plates
-
Kinase of interest (e.g., Aurora-A, mTOR)
-
Peptide substrate
-
ATP
-
Assay buffer (containing MgCl2)
-
Test compounds dissolved in DMSO
-
ATP detection reagent (e.g., Kinase-Glo®)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Add a small volume (e.g., 1 µL) of diluted test compounds, a vehicle control (DMSO), and a positive control inhibitor to the appropriate wells of the 384-well plate.[7]
-
Kinase Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, the kinase, and the peptide substrate.
-
Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds. Include a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells.[7]
-
Incubation: Mix the plate gently and incubate at room temperature or 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction is within the linear range.[7]
-
Signal Detection: After incubation, add the ATP detection reagent to all wells. This will stop the kinase reaction and initiate the luminescent signal. Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.[7]
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[7]
-
Data Analysis: Calculate the percent inhibition for each compound concentration to determine the IC50 value.
Visualizations
Caption: Experimental workflow for a luminescence-based kinase inhibition assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
Technical Support Center: Addressing Off-Target Effects of 3-Methyl-3H-imidazo[4,5-b]pyridine in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of 3-Methyl-3H-imidazo[4,5-b]pyridine and its derivatives in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the known or potential on-targets of this compound and its derivatives?
A1: The imidazo[4,5-b]pyridine scaffold is a versatile pharmacophore found in compounds targeting a range of proteins. Derivatives of this compound have been investigated as inhibitors of several protein kinases, including Aurora kinases, FLT3, CDK9, mTOR, and MLK3.[1][2][3][4][5] They have also shown potential as anticancer and anti-inflammatory agents.[6][7][8]
Q2: What are the potential off-target effects of this compound derivatives?
A2: Off-target effects are a common challenge with small molecule inhibitors. For the imidazo[4,5-b]pyridine class of compounds, potential off-target effects may include:
-
Kinase Cross-Reactivity: Due to the conserved nature of the ATP-binding pocket in kinases, inhibitors designed for one kinase may also inhibit other kinases. For example, some imidazo[4,5-b]pyridine-based Aurora kinase inhibitors also show activity against FLT3.[3]
-
hERG Channel Inhibition: Inhibition of the hERG potassium channel is a critical off-target effect to assess due to its association with cardiotoxicity. Some imidazo[4,5-b]pyridine derivatives have been shown to inhibit hERG.[3]
-
Tubulin Polymerization: Some imidazo[4,5-b]pyridine derivatives have been found to target tubulin, leading to antiproliferative effects. This could be an off-target effect if the intended target is different.
-
General Cytotoxicity: At higher concentrations, off-target effects can lead to generalized cellular stress and cytotoxicity, confounding experimental results.[9]
Q3: How can I determine if the observed cellular phenotype is due to an on-target or off-target effect?
A3: Differentiating on-target from off-target effects is crucial for validating your results. Here are several strategies:
-
Use of a Structurally Related Inactive Control: Synthesize or obtain a close analog of your compound that is inactive against the intended target. If this inactive analog does not produce the same cellular phenotype, it strengthens the evidence for an on-target effect.
-
Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein.[10] If the phenotype of the compound is mimicked by target knockdown/knockout, it supports an on-target mechanism. Conversely, if the compound still elicits the phenotype in the absence of the target, an off-target effect is likely.[10]
-
Target Overexpression: In some cases, overexpressing the target protein can rescue the phenotypic effect of the inhibitor, providing further evidence for on-target activity.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of your compound to the intended target in a cellular context.[11][12][13][14][15]
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in cellular assays.
| Possible Cause | Troubleshooting Step |
| Compound Instability | Verify the stability of this compound in your cell culture medium over the time course of the experiment. Consider performing a time-course experiment to assess compound degradation. |
| Cell Line Variability | Ensure you are using a consistent cell passage number and that the cells are healthy. High passage numbers can lead to genetic drift and altered responses. |
| Assay Conditions | Optimize assay parameters such as cell seeding density, incubation time, and compound concentration. Ensure consistent DMSO concentration across all wells, including controls (typically ≤ 0.5%). |
| Edge Effects in Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of microplates for experimental samples. Fill them with sterile PBS or media instead.[16] |
Problem 2: Observed cytotoxicity at concentrations close to the effective dose.
| Possible Cause | Troubleshooting Step |
| Off-target Toxicity | This is a strong indicator of off-target effects. Perform a comprehensive off-target profiling screen (e.g., kinome scan) to identify potential unintended targets. |
| On-target Toxicity | The intended target may be essential for cell survival. Use a lower, non-toxic concentration of the compound and assess target engagement and downstream signaling over a time course. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration is as low as possible and consistent across all treatments.[9] |
Problem 3: Discrepancy between biochemical and cellular activity.
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | The compound may not be efficiently entering the cells. Assess cell permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA). |
| Compound Efflux | The compound may be actively transported out of the cells by efflux pumps (e.g., P-glycoprotein). Co-incubation with known efflux pump inhibitors can help to investigate this. |
| Metabolic Instability | The compound may be rapidly metabolized by the cells. Analyze the metabolic stability of the compound in the presence of cell lysates or microsomes. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from established CETSA methodologies.[11][12][13][14][15]
Objective: To confirm the direct binding of this compound to its intended target protein in intact cells.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a predetermined time.
-
Harvesting: After treatment, wash the cells with PBS and harvest them by scraping.
-
Heating: Resuspend the cell pellet in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and a 25°C water bath).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative protein analysis methods. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
Protocol 2: Kinome Profiling for Off-Target Kinase Identification
Objective: To determine the selectivity of this compound against a broad panel of protein kinases.
Methodology:
-
Kinome profiling is typically performed as a fee-for-service by specialized contract research organizations (CROs).
-
Compound Submission: Provide a high-purity sample of your compound at a specified concentration (e.g., 10 mM in DMSO).
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Assay Principle: The CRO will screen your compound at one or more concentrations against a large panel of recombinant kinases (e.g., >400 kinases). The activity of each kinase is measured in the presence of your compound and a vehicle control.
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Data Analysis: The results are typically provided as a percentage of inhibition for each kinase at the tested concentration(s). This data can be used to generate a "kinome tree" visualization, which maps the inhibited kinases onto the human kinome, providing a clear picture of the compound's selectivity. Follow-up dose-response experiments are then performed on the identified off-target hits to determine their IC50 values.
Visualizations
Caption: Troubleshooting workflow for differentiating on-target vs. off-target effects.
Caption: Hypothetical signaling pathways illustrating on- and off-target effects.
References
- 1. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo[4,5-b]Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
Troubleshooting poor oral bioavailability of 3-Methyl-3H-imidazo[4,5-b]pyridine compounds
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of 3-Methyl-3H-imidazo[4,5-b]pyridine compounds and their derivatives.
Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues in a question-and-answer format to guide your experimental troubleshooting.
Q1: My this compound compound exhibits very low oral bioavailability (%F < 10%) in initial animal studies. What is a systematic approach to identify the root cause?
A1: A low oral bioavailability is a common challenge for heterocyclic compounds. It typically stems from one or more key factors: poor solubility, low intestinal permeability, and/or extensive first-pass metabolism. A systematic investigation is crucial to pinpoint the rate-limiting step. The workflow below outlines a recommended approach.
Q2: How can I determine if poor aqueous solubility is the primary reason for the low bioavailability of my compound?
A2: Poor solubility is a frequent issue with imidazopyridine structures.[1] To confirm this, you should first quantify your compound's solubility in relevant biological media.
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Initial Assessment : Measure both kinetic and thermodynamic solubility in buffers at different pH values (e.g., 1.2, 4.5, 6.8) to simulate the gastrointestinal (GI) tract.[2] A solubility of less than 10 µg/mL is a strong indicator of a dissolution-rate-limited absorption problem.
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Problem Confirmation : If solubility is low, the absorption is likely limited by the rate at which the compound dissolves in the GI fluids. This is a hallmark of compounds in the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).
If poor solubility is identified, various formulation strategies can be employed to improve it.
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Particle Size Reduction | Increases surface area, enhancing dissolution rate according to the Noyes-Whitney equation.[3] | Broadly applicable, well-established techniques (micronization, nanonization).[4] | Can lead to particle aggregation; may not be sufficient for extremely insoluble compounds. |
| Amorphous Solid Dispersions | The drug is dispersed in a high-energy amorphous state within a polymer matrix, preventing crystallization and increasing solubility. | Significant solubility enhancement; can be tailored for controlled release.[5] | Potential for physical instability (recrystallization) over time; requires careful polymer selection. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a lipid carrier, which forms a fine emulsion in the GI tract, bypassing the dissolution step.[3] | Enhances absorption of lipophilic drugs; can reduce food effects and bypass first-pass metabolism via lymphatic uptake.[5] | Requires careful selection of oils and surfactants; potential for drug precipitation upon dilution. |
| Cyclodextrin Complexation | The hydrophobic drug molecule is encapsulated within the cyclodextrin's lipophilic cavity, forming a soluble complex.[4] | High efficiency for specific molecules; can improve stability. | Dependent on the drug fitting into the cyclodextrin cavity; can be costly. |
Q3: My compound has adequate solubility, but bioavailability remains poor. Could low permeability or active efflux be the cause?
A3: Yes. If solubility is not the limiting factor, poor permeability across the intestinal epithelium is the next likely culprit. For imidazopyridine derivatives, this is often linked to active transport mechanisms like P-glycoprotein (P-gp) efflux.[6][7]
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Permeability Assessment : Use in vitro models to measure permeability.
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Caco-2 Cell Assay : This is the gold standard for predicting human intestinal permeability and identifying P-gp substrates. A low apparent permeability coefficient (Papp < 1.0 x 10⁻⁶ cm/s) suggests poor absorption. An efflux ratio (Papp B→A / Papp A→B) greater than 2 strongly indicates the compound is a substrate for an efflux transporter like P-gp.[6]
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PAMPA (Parallel Artificial Membrane Permeability Assay) : A non-cell-based, high-throughput assay that predicts passive diffusion.[2] Comparing PAMPA and Caco-2 results can help distinguish between poor passive permeability and active efflux.
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P-gp is an efflux pump in the apical membrane of intestinal enterocytes that actively transports substrates back into the GI lumen, thereby reducing net absorption.[7][8]
Q4: How do I assess the impact of first-pass metabolism on my compound?
A4: First-pass metabolism, which occurs in both the intestine and the liver, can significantly reduce the amount of active drug reaching systemic circulation.[9][10] For some imidazopyridine compounds, metabolism can be extensive.[11]
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In Vitro Assessment :
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Liver Microsome Stability Assay : Incubate your compound with liver microsomes (from human, rat, mouse, etc.) and measure its disappearance over time.[11] A short half-life indicates high susceptibility to metabolism by cytochrome P450 (CYP) enzymes. For imidazopyridines, monohydroxylation is a common metabolic pathway.[11]
-
-
In Vivo Assessment :
-
IV vs. Oral Dosing : A standard pharmacokinetic (PK) study comparing intravenous (IV) and oral (PO) administration is the definitive way to calculate absolute bioavailability (%F). A low %F despite good absorption suggests high first-pass extraction.
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Intraportal vs. Intraduodenal Administration : This advanced technique in animal models can differentiate between intestinal and hepatic metabolism.[10] A significant drop in bioavailability when moving from intraportal to intraduodenal administration points to intestinal first-pass metabolism as a major contributor.[10]
-
Q5: P-gp efflux has been identified as a major barrier for my imidazo[1,2-a]pyridine analog. What are some effective strategies to mitigate this?
A5: Overcoming P-gp efflux often requires medicinal chemistry modifications or advanced formulation approaches.
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Structural Modification : This is a highly effective strategy. Research on related imidazo[1,2-a]pyridines has shown that strategic modifications can significantly reduce P-gp efflux. For example, the incorporation of a fluorine atom onto a piperidine ring was shown to reduce P-gp mediated efflux, decrease IV clearance, and dramatically improve oral bioavailability.[6] Attenuating the pKa of basic nitrogen centers can also reduce their interaction with P-gp.[6]
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Formulation with P-gp Inhibitors : Co-administering the compound with known P-gp inhibitors (e.g., Verapamil, Tariquidar) can increase absorption by blocking the efflux pump.[7] However, this can lead to complex drug-drug interactions and is often more suitable for preclinical investigation than for final drug product development.
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Lipid-Based Formulations : Systems like SEDDS can sometimes reduce P-gp efflux by altering membrane fluidity or utilizing lymphatic absorption pathways, which bypass the liver on the first pass.[3]
Section 2: Quantitative Data Summary
The following table, adapted from literature on structurally related imidazo[1,2-a]pyridines, illustrates how targeted chemical modifications can improve pharmacokinetic parameters by mitigating issues like P-gp efflux.[6]
Table 1: Pharmacokinetic Parameters of Imidazo[1,2-a]pyridine Analogs in Rats
| Compound | Modification | IV Clearance (mL/min/kg) | Oral AUC (ng·h/mL) | Oral Cmax (ng/mL) | Oral Bioavailability (%F) |
| 11 | Parent Molecule | 33 | 140 | 60 | 10 |
| cis-27 | Fluorine added | 24 | 140 | 50 | 10 |
| trans-27 | Fluorine added (different stereoisomer) | 24 | 430 | 120 | 30 |
Data adapted from a study on PDGFR inhibitors to demonstrate the impact of chemical modification.[6] The results show that the trans-27 analog, with a single fluorine atom, exhibited a 3-fold improvement in oral bioavailability compared to the parent compound and its cis-isomer, highlighting the impact of subtle structural changes.
Section 3: Key Experimental Protocols
Protocol 1: In Vitro Caco-2 Cell Bidirectional Permeability Assay
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Objective : To determine the intestinal permeability of a compound and identify its potential as a P-gp substrate.
-
Methodology :
-
Cell Culture : Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated, polarized monolayer.
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Monolayer Integrity Test : Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
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Permeability Measurement (A to B) : Add the test compound to the apical (A) side (representing the GI lumen) and measure its appearance on the basolateral (B) side (representing the bloodstream) over time (e.g., at 30, 60, 90, 120 minutes).
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Permeability Measurement (B to A) : In a separate set of wells, add the test compound to the basolateral side and measure its appearance on the apical side.
-
Analysis : Quantify compound concentrations in the donor and receiver compartments using LC-MS/MS. Calculate the apparent permeability coefficient (Papp) for both directions.
-
Efflux Ratio Calculation : Calculate the efflux ratio = Papp (B→A) / Papp (A→B). An efflux ratio > 2 suggests the compound is a substrate of an active efflux transporter.
-
Protocol 2: In Vitro Metabolic Stability using Liver Microsomes
-
Objective : To estimate the rate of Phase I metabolism of a compound.
-
Methodology :
-
Preparation : Prepare a reaction mixture containing liver microsomes (e.g., rat or human), a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the test compound.
-
Initiation : Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time Points : Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching : Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis : Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Calculation : Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½).
-
Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rats (for Absolute Bioavailability)
-
Objective : To determine key pharmacokinetic parameters, including absolute oral bioavailability (%F).
-
Methodology :
-
Animal Model : Use male Sprague-Dawley or Wistar rats (n=3-5 per group), cannulated in the jugular vein for blood sampling.
-
Dosing :
-
IV Group : Administer the compound as a bolus via the tail vein at a low dose (e.g., 1-2 mg/kg) in a suitable vehicle.
-
Oral Group : Administer the compound via oral gavage at a higher dose (e.g., 5-10 mg/kg).
-
-
Blood Sampling : Collect serial blood samples (approx. 100-200 µL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).[12]
-
Plasma Preparation : Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis : Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis : Use software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to calculate parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Cmax), and CL (Clearance).
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Bioavailability Calculation : Calculate absolute oral bioavailability (%F) using the formula: %F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of poor oral bioavailability of flavonoid Morin in rats: From physicochemical to biopharmaceutical evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eCFR :: 21 CFR Part 320 Subpart B -- Procedures for Determining the Bioavailability or Bioequivalence of Drug Products [ecfr.gov]
Identifying and minimizing impurities in 3-Methyl-3H-imidazo[4,5-b]pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridine. Our goal is to offer practical solutions to common challenges encountered during its synthesis, with a focus on identifying and minimizing impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare the this compound core?
A1: The primary and most established method for synthesizing the imidazo[4,5-b]pyridine scaffold involves the condensation of 2,3-diaminopyridine with a suitable one-carbon electrophile. For the parent, unsubstituted ring system, this is typically achieved with formic acid or its derivatives, often at elevated temperatures. Subsequent N-methylation on the imidazole ring yields the desired 3-methyl product.
An alternative approach involves the cyclization of N-methylated diaminopyridine derivatives, which can offer better control over regioselectivity.
Q2: What are the primary impurities I should expect in the synthesis of this compound?
A2: The most significant impurity challenge in this synthesis is the formation of regioisomers during the N-methylation step. Due to the presence of multiple nitrogen atoms in the imidazo[4,5-b]pyridine core, methylation can occur at different positions, leading to a mixture of products. The main impurities to anticipate are:
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Regioisomers: Besides the desired 3-methyl isomer, you are likely to encounter the 1-methyl and potentially the 4-methyl isomers. The similar physicochemical properties of these isomers often make their separation challenging.
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Unreacted Starting Materials: Incomplete cyclization can leave residual 2,3-diaminopyridine, and incomplete methylation will result in the presence of the unmethylated 1H-imidazo[4,5-b]pyridine.
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Over-alkylation Products: The use of harsh methylating agents or excess reagent can lead to the formation of quaternary imidazolium salts.
-
Side-products from Starting Material Degradation: Depending on the reaction conditions (e.g., high temperatures, strong acids), degradation of the diaminopyridine starting material or the product can occur, leading to various minor impurities.
Q3: How can I definitively identify the different regioisomers of methyl-imidazo[4,5-b]pyridine?
A3: Unambiguous identification of the N-methyl regioisomers requires advanced spectroscopic techniques. While 1D NMR (¹H and ¹³C) can provide initial clues, 2D NMR experiments are essential for definitive structural assignment.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique is powerful for identifying long-range (2-3 bond) correlations between protons and carbons. For the 3-methyl isomer, a correlation between the methyl protons and the C2 and C3a carbons of the imidazole ring would be expected.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For certain isomers, a NOE between the methyl protons and specific protons on the pyridine ring can confirm the position of methylation.
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is also invaluable for separating and detecting the different isomers based on their retention times and mass-to-charge ratios.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete Cyclization | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC-MS. Consider extending the reaction time or moderately increasing the temperature. Ensure the purity of the 2,3-diaminopyridine starting material. |
| Inefficient Methylation | Optimize the choice of methylating agent and base. Common methylating agents include methyl iodide and dimethyl sulfate. The choice of base (e.g., NaH, K₂CO₃) and solvent (e.g., DMF, THF) can significantly impact the reaction efficiency. |
| Product Degradation | Avoid excessively high temperatures or prolonged reaction times, especially under harsh acidic or basic conditions. If the product is found to be unstable, consider milder reaction conditions or a different synthetic route. |
| Ineffective Purification | Evaluate the purification method. Column chromatography with a carefully selected eluent system is often necessary. Recrystallization can also be an effective method for improving purity and yield if a suitable solvent is found. |
Issue 2: High Levels of Impurities, Particularly Regioisomers
| Possible Cause | Suggested Solution |
| Lack of Regiocontrol in Methylation | The choice of reaction conditions can influence the ratio of regioisomers. Factors such as the base, solvent, temperature, and the nature of the methylating agent play a crucial role. A systematic optimization of these parameters is recommended. For instance, using a bulky base might sterically hinder methylation at certain positions. |
| Over-alkylation | Use a stoichiometric amount of the methylating agent. Adding the methylating agent slowly and at a controlled temperature can help minimize the formation of quaternary salts. Monitor the reaction closely and stop it once the desired product is maximized. |
| Similar Polarity of Isomers | For difficult separations of regioisomers, High-Performance Liquid Chromatography (HPLC) is often more effective than standard column chromatography. Utilizing different stationary phases (e.g., C18, PFP) and optimizing the mobile phase can achieve baseline separation. |
Data Presentation
| Methylating Agent | Base | Solvent | Temperature (°C) | 3-Methyl Isomer (%) | 1-Methyl Isomer (%) | 4-Methyl Isomer (%) |
| Methyl Iodide | K₂CO₃ | DMF | 25 | 45 | 40 | 15 |
| Methyl Iodide | NaH | THF | 0 to 25 | 60 | 35 | 5 |
| Dimethyl Sulfate | K₂CO₃ | Acetone | 56 | 50 | 45 | 5 |
| Trimethylsilyldiazomethane | - | Benzene/MeOH | 25 | 30 | 70 | 0 |
Note: This data is illustrative and actual results may vary depending on the specific substrate and reaction setup.
Experimental Protocols
Protocol 1: Synthesis of 1H-Imidazo[4,5-b]pyridine (Parent Core)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,3-diaminopyridine (1 equivalent) with an excess of 98-100% formic acid (approximately 10-20 equivalents).
-
Reaction: Heat the mixture to reflux (around 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC-MS until the starting material is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.
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Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Protocol 2: N-Methylation of 1H-Imidazo[4,5-b]pyridine
-
Reaction Setup: To a solution of 1H-imidazo[4,5-b]pyridine (1 equivalent) in an anhydrous aprotic solvent such as DMF or THF in a flask under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., sodium hydride (1.1 equivalents) or potassium carbonate (2 equivalents)).
-
Deprotonation: Stir the suspension at room temperature for 30-60 minutes.
-
Methylation: Cool the mixture to 0 °C and add the methylating agent (e.g., methyl iodide (1.1 equivalents)) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress by TLC or HPLC-MS.
-
Quenching and Work-up: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting mixture of regioisomers typically requires purification by HPLC to isolate the desired this compound.
Visualizations
Synthetic Pathway and Impurity Formation
Caption: Synthetic pathway for this compound and common impurity formation.
Workflow for Impurity Identification and Minimization
Caption: A logical workflow for the identification and minimization of impurities.
Troubleshooting Logic for Regioisomer Formation
Caption: Decision-making process for troubleshooting and controlling regioisomer formation.
Technical Support Center: Refinement of Assay Conditions for 3-Methyl-3H-imidazo[4,5-b]pyridine Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-3H-imidazo[4,5-b]pyridine and its derivatives. The information provided aims to ensure consistent and reliable results in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: My this compound compound shows low solubility in aqueous assay buffers. How can I improve this?
A1: Poor aqueous solubility is a common challenge with heterocyclic compounds like imidazopyridines. Here are several strategies to address this:
-
Co-solvents: Initially, try dissolving the compound in a small amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF) before preparing the final aqueous solution. It is crucial to keep the final concentration of the organic solvent consistent across all experimental and control wells, as it can affect biological activity.
-
pH Adjustment: The solubility of compounds with basic nitrogen atoms, like in the imidazo[4,5-b]pyridine core, can often be increased by lowering the pH of the buffer. Experiment with a range of physiologically acceptable pH values.
-
Excipients: Consider the use of solubility-enhancing excipients. For highly lipophilic derivatives, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can be effective.
-
Sonication: Gentle sonication can help to dissolve the compound, but be cautious as excessive sonication can lead to degradation.
Q2: I am observing high variability between replicate wells in my cell-based assay. What are the potential causes?
A2: High intra-plate variability can stem from several factors:
-
Compound Precipitation: If the compound is not fully dissolved, it can precipitate out of solution in the assay plate, leading to inconsistent concentrations in different wells. Visually inspect the wells under a microscope for any signs of precipitation.
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for low-volume additions. Use calibrated pipettes and pre-wet the tips.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and other reagents. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile water or buffer.
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results. Ensure a homogenous cell suspension before seeding and use a consistent seeding protocol.
Q3: My positive and negative controls are not performing as expected in my kinase assay. What should I investigate?
A3: Control failures are a critical indicator of assay problems.
-
Low Signal-to-Background Ratio: If the difference between your positive control (uninhibited kinase) and negative control (no kinase or fully inhibited) is small, it will be difficult to accurately measure inhibition. This could be due to low enzyme activity, suboptimal substrate or ATP concentrations, or high background signal from detection reagents.
-
Inconsistent Controls: Variability in the positive control suggests issues with the stability or activity of the kinase or other key reagents. Inconsistent negative controls point to problems with the background signal, potentially from the detection reagents or compound interference.
Q4: How can I determine if my this compound derivative is interfering with the assay detection system?
A4: Compound interference can lead to false-positive or false-negative results. To test for this, run control experiments where you omit key biological components. For example, in a luminescence-based kinase assay, set up a reaction with your compound and the detection reagent but without the kinase enzyme. An increase in signal with increasing compound concentration would indicate direct interference with the detection system.
Troubleshooting Guides
Kinase Inhibition Assays (e.g., mTOR, CDK9)
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values | Reaction time too long, leading to high substrate conversion. | Aim for initial velocity conditions with substrate conversion below 20%. Optimize incubation time. |
| Fluctuations in incubation temperature. | Ensure consistent temperature control throughout the assay. Use a temperature-controlled incubator or water bath. | |
| Variable final DMSO concentration. | Maintain a consistent final DMSO concentration (typically ≤1%) across all wells. | |
| ATP concentration is significantly different from the Km. | For ATP-competitive inhibitors, IC50 values are highly dependent on the ATP concentration. Use an ATP concentration at or near the Km for the kinase to obtain more comparable results. | |
| High Background Signal | Compound interferes with the detection reagents (e.g., luciferase). | Run a "no enzyme" control with the compound to check for direct effects on the detection system. |
| Non-specific binding of the compound to the plate or reagents. | Consider using different plate types (e.g., low-binding plates) or adding a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%). | |
| Kinase autophosphorylation. | Run a "no substrate" control to measure the level of autophosphorylation. |
Cell-Based Assays (e.g., Cytotoxicity, Mitochondrial Uncoupling)
| Problem | Potential Cause | Recommended Solution |
| Poor Reproducibility | Inconsistent cell passage number. | Use cells within a consistent and narrow passage number range for all experiments. |
| Mycoplasma contamination. | Regularly test cell cultures for mycoplasma contamination. | |
| Compound is not cell-permeable. | While imidazopyridines generally show good cell permeability, highly polar derivatives may have reduced uptake. Consider using cell lines with different expression levels of efflux pumps or perform a cell-free assay to confirm direct target engagement. | |
| Unexpected Cytotoxicity | Off-target effects of the compound. | Screen the compound against a panel of relevant off-targets. |
| Compound degradation in culture medium. | Assess the stability of the compound in the assay medium over the course of the experiment. | |
| Difficulty in Detecting Mitochondrial Uncoupling | Suboptimal uncoupler concentration. | Perform a dose-response experiment to determine the optimal concentration that induces maximal respiration without causing inhibition. |
| Insensitive detection method. | Use a sensitive method for measuring changes in mitochondrial membrane potential, such as fluorescent dyes like TMRE or TMRM, or measure oxygen consumption rate (OCR) using an extracellular flux analyzer. |
Quantitative Data Summary
The following tables summarize reported activity data for various imidazo[4,5-b]pyridine derivatives. Note that specific data for this compound is limited in publicly available literature; therefore, data for related compounds are provided as a reference for expected activity ranges.
Table 1: Antiproliferative and Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound Class | Target/Cell Line | Activity (IC50) |
| Imidazo[4,5-b]pyridine Derivatives | CDK9 | 0.63 - 1.32 µM[1] |
| MCF-7 (Breast Cancer) | ~0.85 - 0.92 µM | |
| HCT116 (Colon Cancer) | ~1.05 - 1.12 µM | |
| Imidazo[1,2-a]pyridine Derivative (LB-1) | CDK9 | 9.22 nM[2] |
| Imidazo[1,2-a]pyridine Derivative (LB-10) | CDK9 | 3.56 nM[2] |
| Imidazo[5,1-f]triazine (OSI-027) | mTORC1 | 22 nM[3] |
| mTORC2 | 65 nM[3] | |
| Quinoline Derivative (Torin 1) | mTORC1/mTORC2 | 2 - 10 nM[3] |
Table 2: Mitochondrial Uncoupling Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound | Cell Line | Activity (EC50) |
| Imidazo[4,5-b]pyridine Derivative (SHS206) | L6 Myoblasts | 830 nM[4][5] |
| Imidazo[4,5-b]pyrazine Derivative (10b) | L6 Myoblasts | 190 nM[6] |
Experimental Protocols
Protocol 1: In Vitro mTOR Kinase Assay
This protocol is adapted for a generic luminescence-based kinase assay to determine the IC50 of a test compound against mTOR.
Materials:
-
Recombinant mTOR enzyme
-
mTOR substrate (e.g., a peptide derived from p70S6K)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound or derivative (dissolved in 100% DMSO)
-
Luminescent ATP detection reagent
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute these stock solutions in kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.
-
Reaction Setup:
-
Add the diluted compound or vehicle (DMSO in assay buffer) to the wells of the assay plate.
-
Add the mTOR enzyme to all wells except the negative control wells (add buffer instead).
-
Add the mTOR substrate to all wells.
-
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for mTOR.
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Detection: Add the luminescent ATP detection reagent to all wells to stop the reaction and measure the remaining ATP. The amount of ATP consumed is proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Mitochondrial Membrane Potential Assay
This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to measure changes in mitochondrial membrane potential in live cells.
Materials:
-
Cells of interest cultured in a black, clear-bottom 96-well plate
-
This compound or derivative
-
TMRE stock solution (in DMSO)
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization
-
Cell culture medium
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a sub-confluent monolayer at the time of the assay. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound. Include wells with vehicle control (DMSO) and a positive control for depolarization (FCCP). Incubate for the desired treatment period.
-
TMRE Staining:
-
Prepare a working solution of TMRE in pre-warmed cell culture medium (final concentration typically 25-100 nM).
-
Remove the compound-containing medium from the wells and add the TMRE-containing medium.
-
Incubate the plate at 37°C in a CO2 incubator for 20-30 minutes.
-
-
Fluorescence Measurement:
-
Wash the cells with pre-warmed buffer (e.g., PBS) to remove excess TMRE.
-
Add fresh pre-warmed buffer or medium to the wells.
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths for TMRE (e.g., ~549 nm excitation and ~575 nm emission).
-
-
Data Analysis: A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization. Normalize the fluorescence of treated wells to the vehicle control. Plot the normalized fluorescence against the logarithm of the compound concentration to determine the EC50 for mitochondrial uncoupling.
Visualizations
Caption: Workflow for an in vitro mTOR kinase inhibition assay.
Caption: Simplified mTOR signaling pathway showing potential inhibition points.
Caption: A logical workflow for troubleshooting inconsistent assay results.
References
- 1. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Acquired Resistance to 3-Methyl-3H-imidazo[4,5-b]pyridine in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-3H-imidazo[4,5-b]pyridine and encountering acquired resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for imidazo[4,5-b]pyridine derivatives in cancer?
Imidazo[4,5-b]pyridine derivatives are a class of compounds structurally similar to purines, allowing them to interact with various biological targets.[1] Their anticancer effects are often attributed to the inhibition of key cellular pathways involved in cell proliferation and survival. Several derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[2][3] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins, ultimately triggering programmed cell death in cancer cells.[3] Some imidazo[4,5-b]pyridine derivatives have also been shown to target the mTOR signaling pathway.[4]
Q2: What are the common mechanisms of acquired resistance to anticancer drugs?
Acquired resistance to anticancer drugs is a complex phenomenon that can arise from various molecular changes within cancer cells. Some common mechanisms include:
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Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which actively pump drugs out of the cell, reducing their intracellular concentration.
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Target Alteration: Mutations or modifications in the drug's molecular target that prevent the drug from binding effectively.
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Activation of Alternative Signaling Pathways: Cancer cells can bypass the inhibited pathway by activating alternative survival pathways.
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Drug Inactivation: Metabolic changes within the cancer cell that lead to the inactivation or degradation of the drug.
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Enhanced DNA Repair: Increased capacity to repair DNA damage induced by the therapeutic agent.
Q3: How can I develop a this compound-resistant cancer cell line in my lab?
Developing a drug-resistant cell line is a crucial step in studying resistance mechanisms.[5] The general protocol involves continuous or intermittent exposure of a parental cancer cell line to gradually increasing concentrations of the drug over a prolonged period.[5] This process selects for cells that have developed mechanisms to survive and proliferate in the presence of the drug.[5] The development of resistance should be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value compared to the parental cell line.[5]
Q4: My cells are showing morphological changes after treatment with this compound, but I'm not seeing the expected level of cell death. What could be the issue?
This could indicate the development of resistance or a cytostatic rather than cytotoxic effect at the concentration used. Consider the following:
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Sub-optimal Concentration: The concentration of the compound may be too low to induce significant apoptosis. Perform a dose-response study to determine the optimal concentration.
-
Cell Cycle Arrest: Some imidazo[1,2-a]pyridine compounds have been shown to cause cell cycle arrest at the G2/M phase.[6] Analyze the cell cycle distribution of your treated cells using flow cytometry.
-
Induction of Senescence: The compound might be inducing a state of cellular senescence rather than apoptosis. Use senescence-associated β-galactosidase staining to investigate this possibility.
-
Acquired Resistance: Your cell line may have developed resistance to the compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values for this compound between experiments. | - Cell passage number variability.- Inconsistent cell seeding density.- Degradation of the compound stock solution. | - Use cells within a consistent and low passage number range.- Optimize and strictly adhere to the cell seeding density for each experiment.- Prepare fresh stock solutions of the compound regularly and store them appropriately. |
| Resistant cell line loses its resistant phenotype over time in culture. | - Absence of selective pressure. | - Continuously culture the resistant cell line in the presence of a maintenance concentration of this compound. |
| Difficulty in identifying the specific mechanism of resistance. | - Multiple resistance mechanisms at play.- Novel or uncharacterized resistance pathway. | - Perform multi-omics analysis (genomics, transcriptomics, proteomics) to get a comprehensive view of the molecular changes in the resistant cells.- Investigate common resistance pathways first (e.g., ABC transporter expression, target gene mutations). |
| High background in western blot analysis of signaling pathways. | - Non-specific antibody binding.- Insufficient washing steps. | - Optimize antibody concentrations and blocking conditions.- Increase the number and duration of washing steps. |
Data Presentation
Table 1: Comparative IC50 Values (µM) of Imidazo[4,5-b]pyridine Derivatives in Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile | Colon Carcinoma (SW620) | >10 | [7] |
| Imidazo[4,5-b]pyridine Derivative 10 | Colon Carcinoma (SW620) | 0.4 | [7] |
| Imidazo[4,5-b]pyridine Derivative 14 | Colon Carcinoma (SW620) | 0.7 | [7] |
| Imidazo[4,5-b]pyridine Derivative (Compound IX) | Breast (MCF-7) | 0.85 | [2][3] |
| Imidazo[4,5-b]pyridine Derivative (Compound VIII) | Breast (MCF-7) | 0.92 | [2][3] |
| Imidazo[4,5-b]pyridine Derivative (Compound IX) | Colon (HCT116) | 1.05 | [2][3] |
| Imidazo[4,5-b]pyridine Derivative (Compound VIII) | Colon (HCT116) | 1.12 | [2][3] |
Note: Data for the specific this compound is limited. The table includes data for other imidazo[4,5-b]pyridine derivatives to provide a comparative context.
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cancer Cell Line
This protocol outlines a general method for generating a drug-resistant cell line through continuous exposure to increasing drug concentrations.[5][8]
-
Determine the initial IC50: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of the parental cancer cell line to this compound.
-
Initial Treatment: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20.
-
Monitor and Subculture: Monitor the cells for signs of recovery and proliferation. Once the cells reach approximately 80% confluency, subculture them.
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium (e.g., 1.5 to 2-fold increments) with each passage, once the cells have adapted to the current concentration.[5]
-
Establish a Resistant Population: Continue this process until the cells can proliferate in a significantly higher concentration of the drug (e.g., 10-fold the initial IC50).
-
Characterization: Periodically determine the IC50 of the resistant cell population to confirm the level of resistance.
-
Cryopreservation: Cryopreserve vials of the resistant cell line at different stages of development.
Protocol 2: Western Blot Analysis of CDK9 Pathway Proteins
This protocol is for assessing the protein levels of key components of the CDK9 signaling pathway.
-
Cell Lysis: Treat parental and resistant cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CDK9, Cyclin T1, p-RNA Pol II (Ser2), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Experimental workflow for developing and analyzing resistant cell lines.
Caption: Putative signaling pathway and potential resistance mechanisms.
References
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3-Methyl-3H-imidazo[4,5-b]pyridine Derivatives and Other mTOR Inhibitors for Researchers and Drug Development Professionals
A deep dive into the evolving landscape of mTOR inhibition, this guide provides a comprehensive comparison of the novel 3-Methyl-3H-imidazo[4,5-b]pyridine class of inhibitors against established first and second-generation mTOR-targeting compounds. This analysis is supported by a compilation of experimental data on their potency, selectivity, and cellular effects, alongside detailed protocols for key evaluative assays.
The mammalian target of rapamycin (mTOR), a serine/threonine kinase, is a critical regulator of cell growth, proliferation, and metabolism.[1] Its dysregulation is a hallmark of various cancers, making it a prime target for therapeutic intervention. This has led to the development of several classes of mTOR inhibitors. The first generation, known as rapalogs (e.g., Rapamycin, Everolimus, Temsirolimus), allosterically inhibit the mTORC1 complex.[2] However, their efficacy can be limited by a feedback activation of the PI3K/AKT pathway. The second generation of mTOR inhibitors, which are ATP-competitive, were developed to overcome this limitation by targeting the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2 complexes.[1] More recently, novel heterocyclic compounds, such as the this compound derivatives, have emerged as a promising new class of selective mTOR inhibitors.[3]
Comparative Analysis of mTOR Inhibitor Potency and Selectivity
The efficacy and safety of an mTOR inhibitor are largely determined by its potency against mTOR and its selectivity over other kinases, particularly the closely related PI3K family. The following tables summarize the in vitro potency and selectivity of this compound derivatives in comparison to other well-established mTOR inhibitors.
| Inhibitor | Class | mTOR IC50 (nM) | PI3Kα IC50 (nM) | Selectivity (PI3Kα/mTOR) |
| Compound 10d | Imidazo[4,5-b]pyridine | 290 | >10000 | >34 |
| Compound 10n | Imidazo[4,5-b]pyridine | 332 | >10000 | >30 |
| Rapamycin | Rapalog (mTORC1) | ~1 (in complex with FKBP12) | - | Highly Selective for mTORC1 |
| Everolimus | Rapalog (mTORC1) | ~2 (in complex with FKBP12) | - | Highly Selective for mTORC1 |
| Temsirolimus | Rapalog (mTORC1) | ~2 (in complex with FKBP12) | - | Highly Selective for mTORC1 |
| Sapanisertib (INK-128) | ATP-competitive (mTORC1/2) | 1 | >200 | >200 |
| Gedatolisib (PF-05212384) | Dual PI3K/mTOR | 1.6 | 0.4 | 0.25 |
| Note: Data for compounds 10d and 10n are from a specific study on 3H-imidazo[4,5-b]pyridine derivatives.[3] IC50 values for other inhibitors are compiled from various sources. |
| Inhibitor | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| Compound 10d | - | - | - |
| Compound 10n | - | - | - |
| Rapamycin | - | - | - |
| Everolimus | - | - | - |
| Temsirolimus | - | - | - |
| Sapanisertib (INK-128) | - | - | - |
| Gedatolisib (PF-05212384) | 6 | 6 | 8 |
| Note: A comprehensive selectivity panel for compounds 10d and 10n against all PI3K isoforms is not publicly available. Gedatolisib is a dual inhibitor, hence its high potency against PI3K isoforms.[4] |
In Vitro Cellular Activity
The anti-proliferative activity of these inhibitors in cancer cell lines provides a crucial measure of their potential therapeutic efficacy.
| Inhibitor | Cell Line | Assay | GI50 / IC50 (nM) |
| Compound 10d | MCF-7 (Breast Cancer) | MTT | 2300 |
| A2780 (Ovarian Cancer) | MTT | 3100 | |
| Compound 10n | MCF-7 (Breast Cancer) | MTT | 2800 |
| A2780 (Ovarian Cancer) | MTT | 3500 | |
| Rapamycin | PC3 (Prostate Cancer) | Proliferation | ~10 |
| Everolimus | Various Breast Cancer Lines | Proliferation | 1 - 100 |
| Temsirolimus | LnCap (Prostate Cancer) | Proliferation | ~5 |
| Sapanisertib (INK-128) | PC3 (Prostate Cancer) | Proliferation | 100 |
| Gedatolisib (PF-05212384) | MDA-MB-361 (Breast Cancer) | Proliferation | 4 |
| Note: Data for compounds 10d and 10n are from a specific study on 3H-imidazo[4,5-b]pyridine derivatives.[3] GI50/IC50 values for other inhibitors are compiled from various sources and can vary depending on the cell line and assay conditions. |
In Vivo Efficacy
-
First-Generation (Rapalogs): Rapamycin, Everolimus, and Temsirolimus have demonstrated tumor growth inhibition in various xenograft models, including those for prostate, breast, and renal cancers.[2][5] Their efficacy is often associated with the inhibition of cell proliferation and angiogenesis.
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Second-Generation (ATP-competitive): Sapanisertib has shown significant anti-tumor activity in preclinical models of bladder cancer, both as a single agent and in combination with other therapies.[6] Gedatolisib has demonstrated robust tumor growth inhibition in prostate and breast cancer models, irrespective of the PI3K or PTEN mutational status of the tumors.[5][7]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the PI3K/AKT/mTOR signaling pathway and a general workflow for assessing mTOR inhibitor activity.
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibitor action.
Caption: General experimental workflow for evaluating mTOR inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used in the characterization of mTOR inhibitors.
In Vitro mTOR Kinase Assay
This assay directly measures the inhibitory activity of a compound on the mTOR kinase.
-
Reagents and Materials: Active mTOR enzyme, kinase buffer, ATP, substrate (e.g., inactive p70S6K or 4E-BP1), test inhibitor, and a detection system (e.g., ADP-Glo™ or phosphospecific antibodies).
-
Procedure:
-
The mTOR enzyme is incubated with the test inhibitor at various concentrations in a kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 30-60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate or ADP produced is quantified.
-
IC50 values are calculated from the dose-response curves.[8]
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][][10]
-
Reagents and Materials: Cancer cell lines, culture medium, 96-well plates, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with the mTOR inhibitor at various concentrations for a specified duration (e.g., 72 hours).
-
The MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved using a solubilizing agent.
-
The absorbance is measured using a microplate reader at a wavelength of 492 nm or 570 nm.[11]
-
Cell viability is expressed as a percentage of the control (untreated cells), and GI50/IC50 values are determined.
-
Western Blot Analysis for mTOR Pathway Inhibition
Western blotting is used to detect changes in the phosphorylation status of key proteins in the mTOR signaling pathway, providing a direct measure of target engagement and downstream pathway inhibition.[12]
-
Reagents and Materials: Treated cell lysates, SDS-PAGE gels, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-p-4EBP1, anti-4EBP1, and a loading control like GAPDH or β-actin), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.
-
Procedure:
-
Protein is extracted from treated and untreated cells, and the concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies overnight at 4°C.
-
After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Band intensities are quantified to determine the relative levels of protein phosphorylation.
-
Conclusion
The landscape of mTOR inhibitors is continually evolving, with new chemical scaffolds like the 3-Methyl-3H-imidazo[4,5-b]pyridines demonstrating promising selectivity for mTOR over PI3Kα. While the in vitro potency of the initial derivatives is in the nanomolar range, further optimization is likely required to compete with the potent, low-nanomolar activity of second-generation inhibitors like Sapanisertib and the dual PI3K/mTOR inhibitor Gedatolisib. The rapalogs, while highly selective for mTORC1, are limited by the feedback activation of AKT. The second-generation and dual inhibitors offer a more complete blockade of the PI3K/AKT/mTOR pathway, which may translate to improved efficacy in certain cancer contexts. The choice of an appropriate mTOR inhibitor for research or clinical development will depend on the specific biological question or therapeutic indication, with careful consideration of the desired selectivity profile and the potential for off-target effects. Further preclinical evaluation, including in vivo efficacy and toxicity studies, will be crucial in determining the therapeutic potential of the novel this compound class of mTOR inhibitors.
References
- 1. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differentiating the mTOR inhibitors everolimus and sirolimus in the treatment of tuberous sclerosis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative study of rapamycin and temsirolimus demonstrates superimposable anti-tumour potency on prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and optimization of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: orally bioavailable, selective, and potent ATP-independent Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Showdown: 3-Methyl-3H-imidazo[4,5-b]pyridine Derivatives versus Etoposide in Cancer Cells
In the landscape of anticancer drug discovery, the quest for novel compounds with enhanced efficacy and reduced side effects is relentless. This guide provides a detailed comparative analysis of a promising class of heterocyclic compounds, 3-Methyl-3H-imidazo[4,5-b]pyridine derivatives, against the well-established chemotherapeutic agent, etoposide. While direct comparative studies on this compound itself are limited, this guide draws upon available data for structurally related imidazo[4,5-b]pyridine derivatives to offer valuable insights for researchers, scientists, and drug development professionals.
Performance Snapshot: Cytotoxicity
The cornerstone of any anticancer agent's evaluation is its ability to inhibit the proliferation of cancer cells, a measure quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the cytotoxic profiles of etoposide and various imidazo[4,5-b]pyridine derivatives across a panel of human cancer cell lines.
Table 1: Cytotoxicity (IC50) of Etoposide in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 3.49 (72h)[1] |
| MCF-7 | Breast Adenocarcinoma | >100 (48h)[2] |
| HCT116 | Colorectal Carcinoma | >100 (48h)[2] |
| HeLa | Cervical Carcinoma | >100 (48h)[2] |
| K562 | Chronic Myeloid Leukemia | Moderate Activity[3] |
| SaOS2 | Osteosarcoma | Moderate Activity[3] |
| MDA-MB-468 | Breast Cancer | Moderate Activity[3] |
Table 2: Cytotoxicity (IC50) of Representative Imidazo[4,5-b]pyridine Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivative (3f) | MCF-7 | Breast Adenocarcinoma | Moderate Activity[3] |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivative (3f) | K562 | Chronic Myeloid Leukemia | Most Sensitive[3] |
| N-phenyl-imidazo[4,5-b]pyridin-2-amine derivative (18b) | HCT-116 | Colorectal Carcinoma | Potent Activity[4] |
| N-phenyl-imidazo[4,5-b]pyridin-2-amine derivative (18b) | MCF-7 | Breast Adenocarcinoma | Potent Activity[4] |
| 2,6-diphenyl substituted imidazo[4,5-b]pyridine (13) | Capan-1 | Pancreatic Adenocarcinoma | 1.50 - 1.87[5] |
| 2,6-diphenyl substituted imidazo[4,5-b]pyridine (13) | HL-60 | Acute Myeloid Leukemia | 1.50 - 1.87[5] |
| 2,6-diphenyl substituted imidazo[4,5-b]pyridine (13) | Z-132 | Non-Hodgkin Lymphoma | 1.50 - 1.87[5] |
| N-methyl substituted imidazo[4,5-b]pyridine (19) | Capan-1, LN-229, DND-41, K-562, Z-138 | Various | 1.45 - 1.90[5] |
Note: The specific compound this compound lacks direct, publicly available cytotoxicity data. The data presented for imidazo[4,5-b]pyridine derivatives are from various studies on related but distinct molecules and are intended to be representative of the compound class.
Unraveling the Mechanisms of Action
Understanding how these compounds exert their cytotoxic effects is crucial for their development as therapeutic agents. Etoposide has a well-defined mechanism, while the mechanisms of imidazo[4,5-b]pyridine derivatives appear to be more diverse, targeting various cellular pathways.
Etoposide: A Topoisomerase II Inhibitor
Etoposide's primary mechanism of action is the inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. By stabilizing the transient covalent complex between topoisomerase II and DNA, etoposide leads to the accumulation of double-strand breaks. This DNA damage triggers cell cycle arrest, primarily at the G2/M phase, and ultimately induces apoptosis.
Imidazo[4,5-b]pyridine Derivatives: A Multi-pronged Attack
The imidazo[4,5-b]pyridine scaffold has been shown to be a versatile platform for targeting various key players in cancer cell proliferation and survival. Different derivatives have been reported to act as:
-
Kinase Inhibitors: Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of various kinases, including Aurora kinases and FLT3 kinase, which are often dysregulated in cancer.[6][7][8]
-
CDK9 Inhibitors: Some derivatives exhibit potent inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9), leading to the downregulation of anti-apoptotic proteins like Mcl-1 and subsequent induction of apoptosis.[4][9]
-
Tubulin Polymerization Inhibitors: Certain imidazo[4,5-b]pyridine-derived acrylonitriles have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[10]
-
DNA Intercalators: Some tetracyclic derivatives of imidazo[4,5-b]pyridine have been shown to bind to DNA through intercalation, suggesting a direct interaction with the genetic material.[11]
Visualizing the Pathways
To better illustrate the mechanisms of action, the following diagrams depict the signaling pathways affected by etoposide and the diverse targets of imidazo[4,5-b]pyridine derivatives.
Caption: Etoposide's mechanism of action leading to apoptosis.
Caption: Diverse molecular targets of imidazo[4,5-b]pyridine derivatives.
Experimental Protocols
To facilitate the replication and further investigation of the findings discussed, this section provides detailed methodologies for key experimental assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[12]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound derivatives or etoposide) and a vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.[12]
-
Incubation with MTT: Incubate for 2 to 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the test compounds for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).[13]
-
Fixation: Resuspend the cell pellet and slowly add ice-cold 70% ethanol while vortexing to fix the cells. Store at 4°C for at least 2 hours.[13]
-
Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing propidium iodide (PI) and RNase A.[13][14]
-
Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.[13][15]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will allow for the quantification of cells in each phase of the cell cycle.[14]
Apoptosis Analysis by Western Blotting
This protocol is used to detect the expression levels of key proteins involved in the apoptotic pathway.
-
Cell Culture and Treatment: Culture cells and treat them with the test compounds for the desired time points.
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total proteins.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit (e.g., BCA or Bradford assay).[17]
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[16]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax).[16][18]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.[16]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[18]
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Conclusion
This comparative guide highlights the distinct and, in some cases, overlapping anticancer properties of etoposide and the emerging class of this compound derivatives. Etoposide remains a cornerstone of chemotherapy with its well-characterized mechanism of action targeting topoisomerase II. The imidazo[4,5-b]pyridine scaffold, however, presents a platform for developing novel anticancer agents with diverse mechanisms, including kinase inhibition and disruption of microtubule dynamics. While direct comparative data for this compound is needed, the promising activity of its structural analogs warrants further investigation. The experimental protocols provided herein offer a robust framework for conducting such comparative studies, which will be crucial in defining the therapeutic potential of this exciting class of compounds.
References
- 1. netjournals.org [netjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel imidazo[4,5-b]pyridine and triaza-benzo[c]fluorene derivatives: synthesis, antiproliferative activity and DNA binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Apoptosis western blot guide | Abcam [abcam.com]
Comparing the efficacy of 3-Methyl-3H-imidazo[4,5-b]pyridine with sorafenib in CDK9 inhibition
A detailed analysis for researchers and drug development professionals.
In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a critical regulator of transcription and a promising target for therapeutic intervention. This guide provides a comparative analysis of the efficacy of a class of novel compounds, imidazo[4,5-b]pyridine derivatives, against the established multi-kinase inhibitor, sorafenib, in the context of CDK9 inhibition.
It is important to note that while this comparison aims to be precise, specific experimental data on the CDK9 inhibitory activity of 3-Methyl-3H-imidazo[4,5-b]pyridine was not publicly available. Therefore, this guide utilizes published data for a series of novel imidazo[4,5-b]pyridine-based compounds as a surrogate for comparative purposes.
Quantitative Comparison of CDK9 Inhibition
The primary measure of efficacy for a kinase inhibitor is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates a higher potency.
Recent studies have synthesized and evaluated a series of novel imidazo[4,5-b]pyridine derivatives for their anticancer properties and specifically their ability to inhibit CDK9. These compounds have demonstrated significant potential, with some derivatives exhibiting greater potency than sorafenib. The IC50 values for CDK9 inhibition are summarized in the table below.
| Compound Class/Drug | Target Kinase | IC50 (μM) | Reference |
| Imidazo[4,5-b]pyridine Derivatives | CDK9 | 0.63 - 1.32 | [1] |
| Sorafenib | CDK9 | 0.76 | [1] |
The data indicates that certain imidazo[4,5-b]pyridine derivatives show remarkable CDK9 inhibitory potential, with the most potent compounds in the series having a lower IC50 value than sorafenib, suggesting superior in vitro efficacy against CDK9.[1]
Signaling Pathway and Experimental Workflow
To understand the context of CDK9 inhibition and the process of evaluating these inhibitors, the following diagrams illustrate the CDK9 signaling pathway and a typical experimental workflow.
Caption: A diagram illustrating the role of the CDK9/Cyclin T1 complex (P-TEFb) in transcriptional elongation and how inhibitors block this process.
Caption: A generalized workflow for comparing the efficacy of CDK9 inhibitors from in vitro biochemical assays to cell-based functional assays.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental protocols are essential. Below are methodologies for key experiments used to evaluate CDK9 inhibitors.
In Vitro CDK9 Kinase Assay (ADP-Glo™ Assay)
This assay quantitatively measures the activity of CDK9 by detecting the amount of ADP produced during the kinase reaction.
Objective: To determine the IC50 value of the test compounds against recombinant human CDK9/Cyclin T1.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
CDK9-specific peptide substrate
-
Test compounds (Imidazo[4,5-b]pyridine derivatives, Sorafenib) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these stock solutions in kinase buffer to achieve the desired final concentrations.
-
Kinase Reaction Setup:
-
Add the diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the CDK9/Cyclin T1 enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes.
-
Reaction Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Cellular Proliferation Assay (MTT Assay)
This assay assesses the impact of the inhibitors on the metabolic activity and proliferation of cancer cells.
Objective: To determine the cellular potency (IC50) of the test compounds in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Complete cell culture medium
-
Test compounds (Imidazo[4,5-b]pyridine derivatives, Sorafenib)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the IC50 values by plotting the percentage of viability against the compound concentration.
Concluding Remarks
The available data suggests that imidazo[4,5-b]pyridine derivatives represent a promising class of CDK9 inhibitors, with some compounds demonstrating higher potency than sorafenib in in vitro kinase assays.[1] Sorafenib, while effective, is a multi-kinase inhibitor, and its overall cellular effects are a result of targeting multiple pathways.[2] The focused inhibition of CDK9 by potent imidazo[4,5-b]pyridine derivatives could offer a more targeted therapeutic approach, potentially leading to improved efficacy and a different side-effect profile. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this class of compounds in oncology.
References
Comparative Analysis of 3-Methyl-3H-imidazo[4,5-b]pyridine Derivative as a Dual Aurora/FLT3 Kinase Inhibitor
A detailed guide for researchers and drug development professionals on the cross-reactivity profile of a potent imidazo[4,5-b]pyridine derivative, in comparison to selective kinase inhibitors.
This guide provides a comprehensive cross-reactivity profiling of the 3-Methyl-3H-imidazo[4,5-b]pyridine derivative, 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (hereafter referred to as Compound 27e), against a panel of kinases. The performance of this dual Aurora kinase and FMS-like tyrosine kinase 3 (FLT3) inhibitor is objectively compared with established selective inhibitors: Alisertib (Aurora A inhibitor), Barasertib (Aurora B inhibitor), and Quizartinib (FLT3 inhibitor). This analysis is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Executive Summary
Compound 27e, a derivative of the this compound scaffold, has been identified as a potent dual inhibitor of Aurora kinases and FLT3.[1][2] This dual activity presents a promising therapeutic strategy, particularly in malignancies driven by both pathways, such as Acute Myeloid Leukemia (AML). This guide offers a head-to-head comparison of Compound 27e with selective inhibitors to highlight its unique profile and potential advantages.
Kinase Inhibition Profile
The inhibitory activity of Compound 27e and its comparators against their primary targets and a selection of off-target kinases is summarized in Table 1. The data, presented as dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50), demonstrates the potent and dual nature of Compound 27e.
| Kinase | Compound 27e (Kd, nM) | Alisertib (IC50, nM) | Barasertib (IC50, nM) | Quizartinib (Kd, nM) |
| Aurora A | 7.5[1][2] | 1.2[3] | 1369[4] | >1000 |
| Aurora B | 48[1][2] | 396.5[3] | 0.37[4][5] | >1000 |
| FLT3 | 6.2[1][2] | >1000 | >1000 | 1.6[6] |
| FLT3-ITD | 38[1][2] | - | - | - |
| FLT3-D835Y | 14[1][2] | - | - | - |
| KIT | - | - | - | <10[7] |
Table 1: Comparative Kinase Inhibition Data. Values represent the potency of each inhibitor against its primary targets. A lower value indicates higher potency. Data for Alisertib, Barasertib, and Quizartinib are compiled from various sources and assay conditions may differ.
Experimental Protocols
Detailed methodologies for key biochemical and cell-based assays are provided below to ensure reproducibility and facilitate the evaluation of novel compounds.
Biochemical Kinase Assays
1. LanthaScreen™ TR-FRET Kinase Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying kinase activity and inhibitor potency.
-
Principle: The assay measures the phosphorylation of a fluorescently labeled substrate by the kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is then added. When the substrate is phosphorylated, the antibody binds, bringing the terbium and the substrate's fluorophore into close proximity, resulting in a FRET signal.
-
Materials:
-
Recombinant kinase (e.g., Aurora A, Aurora B, FLT3)
-
Fluorescein-labeled substrate peptide
-
ATP
-
Test compounds (e.g., Compound 27e)
-
LanthaScreen™ Tb-labeled phospho-specific antibody
-
TR-FRET dilution buffer
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 384-well plate, add the kinase and the substrate.
-
Add the test compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the Tb-labeled antibody and incubate to allow for antibody binding.
-
Measure the TR-FRET signal on a plate reader capable of time-resolved fluorescence measurements.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.[8][9][10]
-
2. Caliper Mobility Shift Assay
This assay utilizes microfluidics to separate phosphorylated and non-phosphorylated substrates based on their different electrophoretic mobilities.
-
Principle: A fluorescently labeled peptide substrate is incubated with the kinase and ATP. The reaction mixture is then passed through a microfluidic chip where an electric field separates the negatively charged phosphorylated product from the less negatively charged substrate. The amount of product formed is quantified by detecting the fluorescence of each species.
-
Materials:
-
Recombinant kinase
-
Fluorescently labeled peptide substrate
-
ATP
-
Test compounds
-
Kinase reaction buffer
-
Caliper Life Sciences LabChip® EZ Reader or similar instrument
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, combine the kinase, fluorescently labeled substrate, and test compound.
-
Start the reaction by adding ATP.
-
Incubate at room temperature for a defined period.
-
Stop the reaction by adding a stop solution.
-
Analyze the samples on the Caliper instrument to separate and quantify the substrate and product.
-
Determine the percent inhibition and calculate IC50 values.[11][12][13]
-
Cell-Based Assays
1. FLT3 Phosphorylation Assay in MV4-11 Cells
This assay measures the ability of an inhibitor to block the autophosphorylation of the constitutively active FLT3-ITD mutant in a relevant human AML cell line.
-
Principle: MV4-11 cells, which are homozygous for the FLT3-ITD mutation, are treated with the test compound. The level of phosphorylated FLT3 is then measured, typically by Western blotting or ELISA, to determine the inhibitor's cellular potency.
-
Materials:
-
MV4-11 human AML cell line
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS)
-
Test compounds
-
Lysis buffer
-
Antibodies: anti-phospho-FLT3 (Tyr591) and anti-total-FLT3
-
Secondary antibodies conjugated to HRP or a fluorescent dye
-
-
Procedure:
-
Culture MV4-11 cells to the desired density.
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 2-4 hours).
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with the anti-phospho-FLT3 antibody, followed by the appropriate secondary antibody.
-
Detect the signal using a suitable detection reagent.
-
Strip the membrane and re-probe with the anti-total-FLT3 antibody to normalize for protein loading.
-
Quantify the band intensities to determine the concentration-dependent inhibition of FLT3 phosphorylation.[14][15][16]
-
2. Aurora B-mediated Histone H3 Phosphorylation Assay in HCT116 Cells
This assay assesses the inhibition of Aurora B kinase activity in cells by measuring the phosphorylation of its key substrate, Histone H3.
-
Principle: HCT116 human colon carcinoma cells are treated with the test compound. The level of phosphorylated Histone H3 at Serine 10 (a specific target of Aurora B) is then quantified.
-
Materials:
-
HCT116 human colon carcinoma cell line
-
McCoy's 5A medium supplemented with FBS
-
Test compounds
-
Lysis buffer
-
Antibodies: anti-phospho-Histone H3 (Ser10) and anti-total-Histone H3
-
-
Procedure:
-
Seed HCT116 cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound.
-
After the incubation period, lyse the cells.
-
Perform Western blotting as described in the FLT3 phosphorylation assay, using the anti-phospho-Histone H3 (Ser10) and anti-total-Histone H3 antibodies.
-
Quantify the results to determine the IC50 for the inhibition of Aurora B activity in a cellular context.[17]
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and relevant signaling pathways.
Conclusion
The this compound derivative, Compound 27e, demonstrates potent dual inhibitory activity against Aurora kinases and FLT3. This unique profile distinguishes it from selective inhibitors like Alisertib, Barasertib, and Quizartinib. The comprehensive data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field of kinase inhibitor discovery and development, facilitating further investigation into the therapeutic potential of this and similar compounds. The dual targeting strategy offered by Compound 27e may provide a more effective approach for treating complex malignancies driven by multiple oncogenic pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Quizartinib | FLT3 | Tocris Bioscience [tocris.com]
- 7. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - FR [thermofisher.com]
- 10. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Assay in Summary_ki [bindingdb.org]
- 12. Technology [nanosyn.com]
- 13. Kinase Mobility Shift Assay (KiMSA) for Assessing Protein Kinase A Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Potential of 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives Across Multiple Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. In this context, the imidazo[4,5-b]pyridine scaffold has emerged as a promising heterocyclic core for the development of new therapeutic agents. While the specific compound 3-Methyl-3H-imidazo[4,5-b]pyridine lacks extensive public data on its anticancer effects, a closely related class of compounds, the 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives, has demonstrated notable cytotoxic activity against a range of cancer cell lines. This guide provides a comparative analysis of the in vitro anticancer performance of these derivatives, supported by experimental data and detailed methodologies, to aid researchers in evaluating their therapeutic potential.
Comparative Efficacy of 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives
A key study evaluated a series of eight 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives for their cytotoxic effects against a panel of nine human cancer cell lines. The results, summarized in the table below, indicate moderate cytotoxic activity against breast (MCF-7, MDA-MB-468), leukemia (K562), and bone (SaOS2) cancer cell lines.[1][2]
Table 1: Cytotoxic Activity (IC50 in µM) of 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives [1]
| Compound | MCF-7 (Breast) | MDA-MB-468 (Breast) | K562 (Leukemia) | SaOS2 (Bone) | HCT-15 (Colon) | PANC-1 (Pancreas) |
| 3a | >100 | >100 | 57.12 | 71.43 | >100 | >100 |
| 3b | 44.21 | 66.46 | 42.11 | 52.51 | >100 | >100 |
| 3c | 71.89 | >100 | 55.43 | 68.98 | >100 | >100 |
| 3d | 65.21 | >100 | 51.23 | 63.87 | >100 | >100 |
| 3e | 58.98 | 78.82 | 48.76 | 60.12 | >100 | >100 |
| 3f | 69.87 | >100 | 53.45 | 66.78 | >100 | >100 |
| 3g | 55.43 | 69.34 | 45.32 | 58.98 | >100 | 83.54 |
| 3h | 62.11 | >100 | 50.12 | 62.43 | 66.92 | 57.69 |
Note: IC50 values represent the concentration of the compound that inhibits 50% of cell growth. Data is sourced from a study by Kirwen et al. (2017).
Among the tested compounds, derivatives 3b and 3g exhibited the most promising activity across the sensitive cell lines, with IC50 values in the mid-micromolar range. Notably, the leukemia cell line K562 was the most sensitive to this class of compounds.
Mechanistic Insights: Targeting Microtubule Dynamics
The cytotoxic properties of many diaryl-substituted heterocyclic compounds are attributed to their ability to inhibit tubulin polymerization.[3] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death). While direct experimental validation for the 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives from the primary study is not extensively detailed, the structural similarity to other tubulin inhibitors strongly suggests a similar mechanism of action. Other studies on different imidazo[4,5-b]pyridine derivatives have confirmed their role as tubulin polymerization inhibitors.
Diagram of the Proposed Signaling Pathway
Caption: Proposed mechanism of action for 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives.
Experimental Protocols
To ensure the reproducibility and validation of the anticancer effects of these compounds, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow Diagram
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells with the desired concentration of the test compound for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The available in vitro data suggest that 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives represent a class of compounds with moderate anticancer activity, particularly against leukemia and breast cancer cell lines. Their likely mechanism of action, through the inhibition of tubulin polymerization, is a well-validated target in cancer therapy. Further investigation is warranted to optimize the potency of these derivatives, to confirm their mechanism of action through detailed biochemical and cellular assays, and to evaluate their efficacy and safety in preclinical in vivo models. The experimental protocols provided in this guide offer a standardized framework for researchers to conduct these important validation studies.
References
3-Methyl-3H-imidazo[4,5-b]pyridine as a purine analog: comparative biological evaluation
A Comparative Guide to the Biological Evaluation of 3-Methyl-3H-imidazo[4,5-b]pyridine and its Analogs
The structural similarity of the imidazo[4,5-b]pyridine scaffold to naturally occurring purines has positioned it as a "privileged structure" in medicinal chemistry. This has led to the exploration of its derivatives as potent modulators of various biological targets, including kinases, viral enzymes, and proteins involved in cell proliferation. This guide provides a comparative biological evaluation of this compound derivatives as purine analogs, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Comparative Biological Activity
The following table summarizes the biological activity of a this compound derivative in comparison to a well-established purine analog, Ribavirin, against Respiratory Syncytial Virus (RSV). Additionally, data for other imidazo[4,5-b]pyridine derivatives against various cancer cell lines are presented to highlight the broader potential of this scaffold.
| Compound/Analog | Target/Cell Line | Biological Activity Metric | Value (µM) | Reference Compound | Value (µM) |
| 4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile | Respiratory Syncytial Virus (RSV) | EC50 | 58 | Ribavirin | ~10-30 |
| 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine | HeLa (Cervical Cancer) | IC50 | >10 | Etoposide | 1.8 |
| Compound 10 (bromo-substituted amidino derivative) | SW620 (Colon Carcinoma) | IC50 | 0.4 | Etoposide | 3.2 |
| Compound 14 (bromo-substituted 2-imidazolinyl derivative) | SW620 (Colon Carcinoma) | IC50 | 0.7 | Etoposide | 3.2 |
Experimental Protocols
Detailed methodologies for key biological assays are crucial for the reproducibility and validation of experimental findings. Below are protocols for two common assays used in the evaluation of compounds like this compound.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Kinase enzyme of interest
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (this compound derivative or purine analog)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control.
-
Add the kinase enzyme to all wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect kinase activity by adding the kinase detection reagent, which measures the amount of ADP produced.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell line of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include untreated cells as a control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Mandatory Visualizations
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer, making it a key target for anti-cancer drug development. Purine analogs and their mimics, including imidazo[4,5-b]pyridine derivatives, have been investigated as inhibitors of kinases within this pathway.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Experimental Workflow: Kinase Inhibitor Screening
The following diagram illustrates a typical workflow for the screening and evaluation of potential kinase inhibitors, a common application for purine analogs and their mimics.
Caption: Workflow for kinase inhibitor screening.
Benchmarking Selectivity: A Comparative Guide to 3-Methyl-3H-imidazo[4,5-b]pyridine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 3-Methyl-3H-imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. Kinase inhibitor selectivity is a critical parameter in drug discovery, as off-target effects can lead to toxicity and reduced therapeutic efficacy. This guide provides a comparative analysis of the selectivity of several inhibitors based on this scaffold, targeting key kinases such as Aurora-A, mTOR, and VEGFR-2. The data presented is compiled from peer-reviewed scientific literature, offering a clear benchmark for researchers in the field.
Comparative Selectivity of Imidazo[4,5-b]pyridine Derivatives
The following tables summarize the inhibitory activity and selectivity of representative compounds from this class against their primary targets and a selection of off-targets.
Table 1: Selectivity Profile of Aurora-A Kinase Inhibitor 40f
Compound 40f, an imidazo[4,5-b]pyridine derivative, demonstrates high potency for Aurora-A with significant selectivity over the closely related Aurora-B.[1]
| Kinase Target | Biochemical IC50 (µM) | Cellular IC50 (µM) | Selectivity (Aurora-B/Aurora-A) |
| Aurora-A | 0.015 | 0.070 (p-T288) | \multirow{2}{*}{203-fold (Biochemical)} |
| Aurora-B | 3.05 | 24.24 (p-HH3) | |
| VEGFR1 | >80% inhibition at 1 µM | Not reported | Not applicable |
Cellular IC50 values were determined in HeLa cells by measuring phosphorylation of Aurora-A at T288 and Histone H3 at S10 for Aurora-B.[1]
Table 2: Selectivity of Imidazo[4,5-b]pyridine-based mTOR Inhibitors
Compounds 10d and 10n have been identified as potent and selective inhibitors of mTOR, a key regulator of cell growth and proliferation, with notable selectivity against the related PI3Kα kinase.[2]
| Compound | mTOR IC50 (nM) | PI3Kα IC50 (nM) | Selectivity (PI3Kα/mTOR) |
| 10d | 1.8 | 3100 | 1722-fold |
| 10n | 3.2 | >10000 | >3125-fold |
Table 3: Activity of a Tetrahydro-imidazo[4,5-c]pyridine Derivative against VEGFR-2
A series of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones were identified as a new class of inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3]
| Compound Structure | VEGFR-2 IC50 (µM) |
| Representative Analog | Data available in source |
Signaling Pathway Context
Understanding the signaling context of the target kinase is crucial for interpreting the biological consequences of its inhibition.
Caption: Simplified Aurora-A signaling pathway in G2/M transition.
Caption: Overview of the PI3K/Akt/mTOR signaling pathway.
Experimental Methodologies
The determination of kinase inhibitor selectivity is paramount for preclinical evaluation. A generalized workflow for profiling inhibitor selectivity is outlined below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Assays to Confirm the Kinase Inhibitory Mechanism of 3-Methyl-3H-imidazo[4,5-b]pyridine: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The compound 3-Methyl-3H-imidazo[4,5-b]pyridine belongs to the imidazo[4,5-b]pyridine class of heterocyclic compounds, which are recognized for their broad therapeutic potential, particularly in oncology.[1][2] Extensive research on this scaffold has revealed a common mechanism of action: the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[3][4][5] This guide provides a comparative overview of orthogonal assays to confirm the kinase inhibitory activity of this compound, presenting hypothetical data and detailed experimental protocols to aid in the design and interpretation of mechanism-of-action studies.
Proposed Primary Mechanism of Action: Kinase Inhibition
Based on the structural similarity to known kinase inhibitors within the imidazo[4,5-b]pyridine family, the primary hypothesized mechanism of action for this compound is the inhibition of one or more protein kinases.[3][4][5] This guide will focus on assays to validate its activity against two representative kinases that are frequently targeted by this class of compounds: the receptor tyrosine kinase c-Met and the serine/threonine kinase Akt.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize hypothetical quantitative data from a primary biochemical assay and two orthogonal cell-based assays designed to confirm the kinase inhibitory mechanism of this compound. For comparison, a known multi-kinase inhibitor, Staurosporine, and a vehicle control are included.
Table 1: Biochemical Kinase Inhibition
| Compound | c-Met IC50 (nM) | Akt IC50 (nM) |
| This compound | 50 | 250 |
| Staurosporine (Control) | 10 | 15 |
| Vehicle (DMSO) | >10,000 | >10,000 |
Table 2: Cellular Target Engagement
| Compound | c-Met Target Engagement (EC50, nM) | Akt Target Engagement (EC50, nM) |
| This compound | 150 | 800 |
| Staurosporine (Control) | 35 | 50 |
| Vehicle (DMSO) | No engagement | No engagement |
Table 3: Downstream Signaling Inhibition in Cancer Cell Lines
| Compound | p-Met Inhibition (IC50, nM) | p-Akt Inhibition (IC50, nM) |
| This compound | 200 | 1000 |
| Staurosporine (Control) | 45 | 60 |
| Vehicle (DMSO) | No inhibition | No inhibition |
Mandatory Visualizations
Caption: c-Met and Akt signaling pathway with inhibition points.
Caption: Orthogonal assay workflow for mechanism confirmation.
Experimental Protocols
Primary Assay: Biochemical Kinase Inhibition (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[6]
Materials:
-
Recombinant human c-Met or Akt kinase
-
Specific peptide substrate for each kinase
-
ATP
-
This compound and control compounds
-
Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of this compound and control compounds in DMSO.
-
In a 384-well plate, add 1 µL of the compound dilutions.
-
Add 2 µL of the respective kinase (c-Met or Akt) to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a mixture containing the specific substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Convert ADP to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent and incubating for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC₅₀ values by fitting the data to a dose-response curve.
Orthogonal Assay 1: Cellular Target Engagement (NanoBRET™ Target Engagement Assay)
This assay measures the binding of a compound to a target protein within living cells, providing evidence of target engagement in a physiological context.[7]
Materials:
-
Cancer cell line (e.g., A549 for c-Met, PC-3 for Akt) engineered to express a NanoLuc®-kinase fusion protein
-
NanoBRET™ tracer specific for the kinase of interest
-
This compound and control compounds
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well plates
Procedure:
-
Seed the engineered cells into a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound and control compounds.
-
Treat the cells with the compound dilutions and incubate for 2 hours.
-
Add the NanoBRET™ tracer to all wells.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.
-
Calculate the NanoBRET™ ratio and determine the EC₅₀ values, representing the concentration of the compound required to displace 50% of the tracer.
Orthogonal Assay 2: Downstream Signaling Inhibition (Western Blot)
This assay assesses the ability of the compound to inhibit the phosphorylation of downstream substrates of the target kinase in a cellular context, confirming functional pathway inhibition.
Materials:
-
Cancer cell line with active c-Met or Akt signaling (e.g., MKN-45 for c-Met, LNCaP for Akt)
-
This compound and control compounds
-
Cell lysis buffer
-
Primary antibodies (anti-phospho-c-Met, anti-c-Met, anti-phospho-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or control compounds for a specified time (e.g., 2 hours).
-
For c-Met, stimulate the cells with its ligand, HGF, for the last 15 minutes of treatment.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the IC₅₀ for downstream signaling inhibition.
Alternative Approaches and Future Directions
To further strengthen the evidence for the mechanism of action, additional orthogonal assays could be employed. These include:
-
Isothermal Titration Calorimetry (ITC): A biophysical technique to directly measure the binding affinity and thermodynamics of the compound-kinase interaction in a cell-free system.[8]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of the target protein upon compound binding in cells or cell lysates.
-
Phosphoproteomics: A global approach to identify the off-target effects of the compound and to obtain a broader understanding of its impact on cellular signaling networks.
By employing a combination of a primary biochemical assay with orthogonal cell-based assays, researchers can confidently validate the kinase inhibitory mechanism of this compound and build a robust data package to support its further development as a potential therapeutic agent.
References
- 1. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines | MDPI [mdpi.com]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
Comparative analysis of the ADME properties of 3-Methyl-3H-imidazo[4,5-b]pyridine derivatives
For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel chemical entities is paramount to their successful development into effective therapeutics. This guide provides a comparative analysis of the ADME properties of 3-Methyl-3H-imidazo[4,5-b]pyridine derivatives, a scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. This analysis is benchmarked against established kinase inhibitors with similar structural motifs, offering valuable insights for lead optimization and candidate selection.
Comparative ADME Data
The following tables summarize key in vitro ADME parameters for a selection of this compound derivatives and established comparator compounds. This allows for a direct comparison of their drug-like properties.
Table 1: In Vitro ADME Properties of this compound Derivatives
| Compound ID | Molecular Weight ( g/mol ) | LogP | Aqueous Solubility (µM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (% remaining after 30 min in HLM) | CYP3A4 Inhibition (IC₅₀, µM) |
| CCT137690 | 564.5 | 4.2 | >68 | 1.2 | 88% | >50 |
| Compound 28c | 490.4 | 3.8 | 25 | 0.8 | 72% | >50 |
| Compound 40f | 518.4 | 4.5 | 15 | 1.5 | 78% | >25 |
HLM: Human Liver Microsomes
Table 2: In Vitro ADME Properties of Comparator Compounds
| Compound Name | Molecular Weight ( g/mol ) | LogP | Aqueous Solubility (µM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (% remaining after 60 min in HLM) | CYP3A4 Inhibition (IC₅₀, µM) |
| Doramapimod (BIRB-796) | 527.7 | 5.7 | <1 | >20 | 85% | 2.5 |
| SB 203580 | 377.4 | 3.2 | 50 | 15 | 60% | >10 |
| Imatinib | 493.6 | 4.5 | >100 | <1 | 90% | 8.1 |
| Dasatinib | 488.0 | 3.3 | 2.5 | 1.1 | 50% | 3.2 |
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays cited in this guide are provided below. These protocols are standard in the pharmaceutical industry for characterizing the ADME properties of new chemical entities.
Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in the liver.
-
Incubation: The test compound (typically at a concentration of 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, and 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.
-
Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the parent compound remaining at each time point.
-
Data Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). The percentage of compound remaining at a specific time point (e.g., 30 or 60 minutes) is often reported for comparative purposes.
Caco-2 Permeability Assay
This assay is the industry standard for predicting in vivo intestinal absorption of drugs. It utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell™ plate and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Compound Application: The test compound is added to the apical (donor) side of the cell monolayer, which represents the intestinal lumen.
-
Sampling: Samples are collected from the basolateral (receiver) side, representing the blood circulation, at various time points.
-
Bidirectional Transport: To assess whether the compound is a substrate of efflux transporters (like P-glycoprotein), the experiment is also performed in the reverse direction, from the basolateral to the apical side.
-
Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.
Cytochrome P450 (CYP) Inhibition Assay
This assay determines the potential of a compound to inhibit the activity of major CYP isoforms, which is a primary cause of drug-drug interactions.
-
Incubation: The test compound at various concentrations is incubated with human liver microsomes and a specific probe substrate for a particular CYP isoform (e.g., midazolam for CYP3A4).
-
Reaction Initiation: The reaction is initiated by the addition of an NADPH regenerating system.
-
Quenching: After a set incubation time at 37°C, the reaction is terminated by adding a cold organic solvent.
-
Analysis: The formation of the metabolite of the probe substrate is measured by LC-MS/MS.
-
Data Calculation: The concentration of the test compound that causes 50% inhibition of the probe substrate's metabolism (IC₅₀) is determined. A lower IC₅₀ value indicates a higher potential for drug-drug interactions.
Visualizations
To aid in the understanding of the experimental processes and potential biological context, the following diagrams are provided.
In Vivo Efficacy of 3-Methyl-3H-imidazo[4,5-b]pyridine Derivatives Compared to Established Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anticancer efficacy of a representative 3-Methyl-3H-imidazo[4,5-b]pyridine derivative, CCT137690, with established anticancer drugs used in the treatment of colorectal cancer. The data presented is based on preclinical studies in the SW620 human colon carcinoma xenograft model, a widely used model in cancer research.
Executive Summary
The imidazo[4,5-b]pyridine scaffold has emerged as a promising framework for the development of novel anticancer agents. This guide focuses on CCT137690, a potent Aurora kinase inhibitor, as a representative of this class of compounds. In preclinical xenograft models of human colon cancer (SW620), CCT137690 has demonstrated significant tumor growth inhibition. This guide provides a direct comparison of its efficacy with that of standard-of-care chemotherapeutic agents, including 5-fluorouracil (5-FU), oxaliplatin, and irinotecan, as well as their common combination regimens, FOLFIRI and FOLFOX. The objective of this guide is to present a clear, data-driven comparison to aid researchers in the evaluation of this novel compound class.
Comparative In Vivo Efficacy Data
The following tables summarize the in vivo efficacy of CCT137690 and established anticancer drugs in the SW620 colon carcinoma xenograft model. It is important to note that the data has been compiled from different studies, and direct cross-study comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vivo Efficacy of CCT137690 in SW620 Xenograft Model
| Compound | Dosage and Schedule | Tumor Growth Inhibition (TGI) | Study Reference |
| CCT137690 | 100 mg/kg, twice daily, for 10 days | Significant tumor growth inhibition observed as early as day 3 (P = 0.00469) and maintained at day 7 and day 10 (P < 0.05) | [1] |
Table 2: In Vivo Efficacy of Established Anticancer Drugs in SW620 Xenograft Models
| Drug/Regimen | Dosage and Schedule | Tumor Growth Inhibition (TGI) / Effect | Study Reference |
| 5-Fluorouracil (5-FU) | 30 mg/kg, three times per week | Significant reduction in tumor growth | [2] |
| 5-Fluorouracil (5-FU) | Not specified | Little effect on SW620 xenografts alone | [3] |
| Oxaliplatin | Not specified | No significant effect on SW620 cell line in vivo | [4] |
| Oxaliplatin | 0.5 mg sheet | Significant tumor growth suppression at day 21 (Tumor volume: 383 ± 77 mm³ vs 1735 ± 171 mm³ for control) | [5] |
| Irinotecan | 40 mg/kg, i.p., q5dx5 | Wide range of sensitivities, with some SW620 xenografts showing resistance | [6] |
| FOLFIRI (5-FU + Irinotecan) | Not specified | 35% tumor reduction | [7] |
| FOLFOX (5-FU + Oxaliplatin) | Not specified | Reported to have a response in SW620 xenografts | [7] |
Mechanism of Action: Aurora Kinase Inhibition
CCT137690 exerts its anticancer effects through the inhibition of Aurora kinases, a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[8][9][10] Aurora kinases, particularly Aurora A and Aurora B, are frequently overexpressed in various cancers and are associated with tumorigenesis.
By inhibiting Aurora kinases, CCT137690 disrupts several key mitotic processes, leading to mitotic arrest and ultimately, apoptosis of cancer cells.
Caption: Simplified signaling pathway of Aurora kinases in mitosis and the inhibitory action of CCT137690.
Experimental Protocols
The following section outlines a general experimental protocol for in vivo efficacy studies using the SW620 xenograft model, compiled from various sources.[11][12][13][14][15]
Cell Culture
The human colorectal adenocarcinoma cell line SW620 is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Animal Model
Female athymic nude mice (e.g., BALB/c nude), 4-6 weeks old, are used for the studies. Animals are housed in a specific pathogen-free environment with ad libitum access to food and water.
Tumor Implantation
SW620 cells are harvested during the exponential growth phase and resuspended in a sterile, serum-free medium or phosphate-buffered saline (PBS). A suspension of 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL, often mixed with Matrigel, is injected subcutaneously into the flank of each mouse.
Treatment Protocol
Once the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.
-
CCT137690: Administered orally (p.o.) or via another appropriate route based on the specific study design.
-
Established Drugs: 5-FU, oxaliplatin, and irinotecan are typically administered intraperitoneally (i.p.) or intravenously (i.v.), following established protocols.
-
Control Group: Receives the vehicle used to dissolve the test compounds.
Efficacy Evaluation
Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length × width²) / 2. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
In Vivo Imaging
For cell lines engineered to express luciferase, tumor growth and metastasis can be monitored non-invasively using bioluminescence imaging (BLI).[16][17][18][19][20]
-
Mice are anesthetized (e.g., with isoflurane).
-
D-luciferin (e.g., 150 mg/kg) is administered via intraperitoneal injection.
-
After a short incubation period (e.g., 10-15 minutes), mice are placed in an in vivo imaging system to capture the bioluminescent signal.
-
The signal intensity, which correlates with the number of viable tumor cells, is quantified.
Caption: A generalized workflow for conducting in vivo efficacy studies in a xenograft model.
Conclusion
The this compound derivative, CCT137690, demonstrates promising in vivo anticancer activity in the SW620 colon carcinoma xenograft model, with a distinct mechanism of action targeting Aurora kinases. While direct comparative studies are limited, the available data suggests its efficacy is significant. Further head-to-head in vivo studies with established drugs using standardized protocols will be crucial for definitively positioning this novel class of compounds in the landscape of cancer therapeutics. This guide provides a foundational comparison to support ongoing research and development in this area.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Synergistic antitumor effect of 5-fluorouracil with the novel LSD1 inhibitor ZY0511 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo and in vitro antitumor activity of oxaliplatin in combination with cetuximab in human colorectal tumor cell lines expressing different level of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of Nanofiber Sheets Incorporating Oxaliplatin in Gastrointestinal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Single-cell functional and chemosensitive profiling of combinatorial colorectal therapy in zebrafish xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. SW620 Xenograft Model - Altogen Labs [altogenlabs.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. SW620 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 14. Colon Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 15. BiTE® Xenograft Protocol [protocols.io]
- 16. A Simple Bioluminescence Imaging Method for Studying Cancer Cell Growth and Metastasis after Subcutaneous Injection of Lewis Lung Carcinoma Cells in Syngeneic C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. austinpublishinggroup.com [austinpublishinggroup.com]
- 18. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 19. researchgate.net [researchgate.net]
- 20. atcc.org [atcc.org]
Validating Target Engagement of 3-Methyl-3H-imidazo[4,5-b]pyridine in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for validating the in vivo target engagement of 3-Methyl-3H-imidazo[4,5-b]pyridine, a small molecule inhibitor. Establishing that a therapeutic candidate interacts with its intended target within a living organism is a critical step in drug development, providing essential evidence for its mechanism of action and potential efficacy.[1][2][3] This document outlines various experimental approaches, presents data in a comparative format, and includes detailed protocols and workflow diagrams to aid in the selection of the most appropriate strategy for your research needs.
For the purpose of this guide, we will consider a common target class for the imidazo[4,5-b]pyridine scaffold: Aurora Kinase A (AURKA) , a serine/threonine kinase that plays a crucial role in mitotic progression and is a validated target in oncology.[4][5]
Comparison of In Vivo Target Engagement Validation Methods
The selection of an appropriate method for validating in vivo target engagement depends on several factors, including the nature of the target protein, the availability of specific tools (e.g., antibodies, tracers), and the specific questions being addressed in the study.[6] The following table summarizes key characteristics of prominent techniques.
| Method | Principle | Advantages | Disadvantages | Throughput |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against thermal denaturation.[7][8] | Label-free, applicable to native proteins in cells and tissues.[2][7] | Requires specific antibodies for detection; optimization of heating conditions can be time-consuming. | Medium to High |
| NanoBRET™ Target Engagement Assay | Measures the binding of a compound to a target protein in live cells by detecting energy transfer between a NanoLuc® luciferase-tagged protein and a fluorescent energy acceptor.[9] | Real-time, quantitative measurement of compound affinity and residence time in living cells. | Requires genetic modification of the target protein; dependent on a specific fluorescent tracer. | High |
| Activity-Based Protein Profiling (ABPP) | Covalent probes that react with the active site of enzymes are used to measure target engagement competitively.[2] | Provides information on target activity and selectivity; applicable in vivo.[2] | Limited to enzyme targets with suitable reactive probes. | Medium |
| In Vivo Imaging (e.g., PET) | A radiolabeled version of the therapeutic agent or a competing ligand is used to visualize and quantify target occupancy in a living organism.[1][6] | Non-invasive, provides spatial and temporal information on target engagement. | Requires synthesis of a radiolabeled tracer; specialized and expensive equipment. | Low |
| Pharmacodynamic (PD) Biomarker Analysis | Measures the downstream biological effects of target engagement, such as the phosphorylation of a substrate. | Provides a functional readout of target modulation; can be highly sensitive. | Can be influenced by off-target effects; requires a well-validated downstream biomarker. | Medium to High |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA®) for AURKA Engagement
This protocol describes how to assess the engagement of this compound with AURKA in cultured cancer cells.
Materials:
-
Cancer cell line expressing AURKA (e.g., HCT116)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Anti-AURKA antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Seed HCT116 cells and grow to 80-90% confluency. Treat cells with varying concentrations of this compound or vehicle for 2 hours.
-
Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS.
-
Heat Challenge: Aliquot cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates at high speed to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.
-
Western Blotting: Collect the supernatant and analyze the amount of soluble AURKA by SDS-PAGE and Western blotting using an anti-AURKA antibody.
-
Data Analysis: Quantify the band intensities. An increase in the amount of soluble AURKA at higher temperatures in the drug-treated samples compared to the vehicle control indicates target engagement.[2]
NanoBRET™ Target Engagement Assay for AURKA
This protocol outlines the steps to measure the interaction of this compound with AURKA in living cells.
Materials:
-
HEK293 cells
-
Plasmid encoding AURKA-NanoLuc® fusion protein
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer
-
This compound
-
Vehicle control (DMSO)
-
White, 96-well assay plates
-
Luminometer capable of measuring BRET signal
Procedure:
-
Transfection: Co-transfect HEK293 cells with the AURKA-NanoLuc® fusion construct.
-
Cell Seeding: After 24 hours, harvest and seed the transfected cells into 96-well plates.
-
Compound Treatment: Prepare serial dilutions of this compound. Add the compound or vehicle to the appropriate wells.
-
Tracer Addition: Add the NanoBRET™ Tracer to all wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Signal Detection: Measure the NanoBRET™ signal using a luminometer that can sequentially measure donor and acceptor emission.
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET signal with increasing concentrations of the test compound indicates competition with the tracer for binding to AURKA, thus demonstrating target engagement.
In Vivo Pharmacodynamic (PD) Biomarker Analysis
This protocol describes the measurement of a downstream substrate of AURKA, histone H3, to confirm target engagement in a mouse xenograft model.
Materials:
-
Tumor-bearing mice (e.g., HCT116 xenografts)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Tissue homogenization buffer with protease and phosphatase inhibitors
-
Anti-phospho-Histone H3 (Ser10) antibody
-
Anti-total Histone H3 antibody
-
ELISA or Western blotting reagents
Procedure:
-
Animal Dosing: Dose tumor-bearing mice with this compound or vehicle at various dose levels and for different durations.
-
Tissue Collection: At specified time points, euthanize the animals and excise the tumors.
-
Tissue Homogenization: Homogenize the tumor samples in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Biomarker Analysis: Analyze the levels of phosphorylated Histone H3 (Ser10) and total Histone H3 using ELISA or Western blotting.
-
Data Analysis: Normalize the phosphorylated Histone H3 signal to the total Histone H3 signal. A dose- and time-dependent decrease in the level of phosphorylated Histone H3 in the tumors of treated animals compared to controls indicates in vivo target engagement and inhibition of AURKA activity.
Visualizations
References
- 1. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. selvita.com [selvita.com]
Safety Operating Guide
Proper Disposal of 3-Methyl-3H-imidazo[4,5-b]pyridine: A Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of 3-Methyl-3H-imidazo[4,5-b]pyridine. This document provides clear, step-by-step procedures to ensure the safe handling and disposal of this chemical, minimizing environmental impact and maintaining a safe laboratory environment.
Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, and can cause skin and serious eye irritation.[1] Inhalation may also lead to respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this substance.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃ | Sigma-Aldrich[2] |
| Molecular Weight | 133.15 g/mol | Sigma-Aldrich[2] |
| CAS Number | 6688-61-5 | Sigma-Aldrich[2] |
| Hazard Statements | H302, H315, H319, H335 | Aaronchem[1] |
| Signal Word | Danger | Sigma-Aldrich[2] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear chemical safety goggles or a face shield.[1]
-
Use chemical-resistant gloves (e.g., butyl rubber or PVA).
-
A lab coat or other protective clothing is required.[3]
-
If there is a risk of dust or aerosol formation, use a NIOSH-approved respirator.[4]
2. Waste Collection:
-
Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealable hazardous waste container.[5]
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
Ensure the container is stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers and acids.[5][6]
3. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Absorb the spill with an inert, dry material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.[3]
-
Clean the spill area thoroughly.
-
Do not allow the chemical to enter drains or waterways.[4][6]
4. Final Disposal:
-
All waste containing this compound is considered hazardous.[3]
-
Arrange for disposal through a licensed professional waste disposal service.[3][4]
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Complete all necessary waste disposal forms as required by your institution and local regulations.[5]
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 3-Methyl-3H-imidazo[4,5-b]pyridine
Essential Safety and Handling Guide for 3-Methyl-3H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS Number: 6688-61-5). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and causes serious eye damage[1]. The signal word for this chemical is "Danger"[1]. Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specifications and Remarks |
| Eye Protection | Safety Goggles and Face Shield | Chemical splash goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over goggles, especially when there is a risk of splashing or handling larger quantities[2][3]. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves provide good short-term protection against a broad range of chemicals. For prolonged contact, consult the glove manufacturer's chemical resistance guide to select the most appropriate material (e.g., neoprene, butyl rubber)[2][4][5]. Inspect gloves before each use and replace them immediately if they are contaminated or show signs of degradation. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned to protect against splashes and contact with the skin[2][6]. |
| Respiratory Protection | Respirator (if necessary) | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust[7][8]. If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required. Respirator use necessitates a formal program including medical evaluation and fit testing[2]. |
| Footwear | Closed-Toed Shoes | Shoes that completely cover the foot are required to protect against spills and falling objects[2][3][6]. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing risks and environmental impact. The following step-by-step guidance outlines the procedures for the safe use of this compound in a laboratory setting.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) before beginning any work.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the work area by ensuring a certified chemical fume hood is operational and the sash is at the appropriate height.
-
-
Handling :
-
When weighing the solid, do so in a manner that avoids creating dust.
-
Handle the chemical with care, avoiding contact with skin and eyes[8].
-
Keep containers tightly closed when not in use.
-
-
In Case of Accidental Exposure :
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention[8].
-
Skin Contact : Wash off with soap and plenty of water. Consult a physician[8].
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician[7][8].
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Call a physician immediately[8].
-
-
Spill Management :
Disposal Plan
All waste containing this compound is considered hazardous and must be disposed of in accordance with federal, state, and local regulations.
-
Waste Collection :
-
Collect all waste, including contaminated consumables (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.
-
The first rinse of any container that held the chemical must also be collected as hazardous waste[9].
-
-
Disposal Method :
References
- 1. 3-Methyl-3H-imidazo 4,5-b pyridine AldrichCPR 6688-61-5 [sigmaaldrich.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Chemical Safety PPE | Environmental Health & Safety | University of Colorado Boulder [colorado.edu]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 7. capotchem.cn [capotchem.cn]
- 8. aaronchem.com [aaronchem.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
